molecular formula C14H19NO B1521069 2-Allylphenyl 3-piperidinyl ether CAS No. 946714-33-6

2-Allylphenyl 3-piperidinyl ether

货号: B1521069
CAS 编号: 946714-33-6
分子量: 217.31 g/mol
InChI 键: WTQHYGPQAHXXGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Allylphenyl 3-piperidinyl ether is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-prop-2-enylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQHYGPQAHXXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663025
Record name 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-33-6
Record name 3-[2-(Prop-2-en-1-yl)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathways for 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Allylphenyl 3-piperidinyl ether

Introduction

The synthesis of novel molecular architectures is a cornerstone of modern drug discovery and materials science. Aryl piperidinyl ethers, as a structural class, are featured in a range of biologically active compounds, valued for their unique conformational and electronic properties. This guide provides a comprehensive, in-depth exploration of robust and field-proven synthetic pathways for the preparation of this compound.

This document moves beyond a simple recitation of steps, delving into the causality behind methodological choices, offering insights into reaction mechanisms, and presenting validated protocols. The strategies herein are designed around the convergent synthesis of two key intermediates: 2-Allylphenol and a suitably protected 3-Hydroxypiperidine derivative. We will explore multiple well-established methodologies for the critical etherification step, including the Mitsunobu reaction and the Williamson ether synthesis, providing researchers with the flexibility to adapt the synthesis to their specific laboratory context and stereochemical requirements.

Retrosynthetic Analysis

A convergent approach is the most logical strategy for the synthesis of this compound. The target molecule is disconnected at the central ether linkage, identifying 2-Allylphenol and 3-Hydroxypiperidine as the primary synthons. Further disconnection of these intermediates reveals commercially available starting materials: phenol for the former, and derivatives such as 3-piperidone or 3-hydroxypyridine for the latter. The piperidine nitrogen will require protection, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the etherification step.

G cluster_disconnect Retrosynthetic Disconnections cluster_precursors Key Precursors cluster_phenol_synthesis Synthesis of 2-Allylphenol cluster_piperidine_synthesis Synthesis of N-Boc-3-Hydroxypiperidine Target This compound Ether_Linkage C-O Ether Bond Formation (Mitsunobu, Williamson) Target->Ether_Linkage Disconnect Precursor_A 2-Allylphenol Ether_Linkage->Precursor_A Precursor_B N-Boc-3-Hydroxypiperidine Ether_Linkage->Precursor_B Claisen Claisen Rearrangement Precursor_A->Claisen From Reduction Reduction Precursor_B->Reduction From Allyl_Phenyl_Ether Allyl Phenyl Ether Claisen->Allyl_Phenyl_Ether Williamson_Phenol Williamson Ether Synthesis (O-Allylation) Allyl_Phenyl_Ether->Williamson_Phenol Phenol Phenol Williamson_Phenol->Phenol N_Boc_Piperidone N-Boc-3-Piperidone Reduction->N_Boc_Piperidone Boc_Protection Boc Protection N_Boc_Piperidone->Boc_Protection Piperidone 3-Piperidone Boc_Protection->Piperidone

Caption: Retrosynthetic analysis of this compound.

Module 1: Synthesis of Key Precursor: 2-Allylphenol

The most reliable and high-yielding route to 2-allylphenol from phenol is a two-step sequence involving an initial O-allylation via the Williamson ether synthesis, followed by a thermal Claisen rearrangement.[1][2]

Principle & Causality:

  • Williamson Ether Synthesis (O-Allylation): Phenol is first deprotonated by a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide ion. This ion then readily displaces a halide from an allyl electrophile (e.g., allyl bromide) in a classic Sₙ2 reaction to form allyl phenyl ether.[3]

  • Claisen Rearrangement: The resulting allyl phenyl ether undergoes a thermally induced, intramolecular[4][4]-sigmatropic rearrangement.[5][6] This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state to selectively form the ortho-substituted product, 2-allylphenol, which is thermodynamically favored due to the re-aromatization of the phenyl ring.[6][7]

G Start Phenol Step1 Step 1: O-Allylation (Williamson Ether Synthesis) Reagents: Allyl Bromide, K₂CO₃ Solvent: Acetone Start->Step1 Intermediate Allyl Phenyl Ether Step1->Intermediate Step2 Step 2: Claisen Rearrangement Condition: Heat (~200 °C) Neat or High-Boiling Solvent Intermediate->Step2 Product 2-Allylphenol Step2->Product

Caption: Workflow for the synthesis of 2-Allylphenol.

Experimental Protocol: Synthesis of 2-Allylphenol

Step 1: Allyl Phenyl Ether (O-Allylation)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension vigorously and add allyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the phenol is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with 1 M NaOH (aq) to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield allyl phenyl ether, which can often be used in the next step without further purification.

Step 2: 2-Allylphenol (Claisen Rearrangement)

  • Place the crude allyl phenyl ether into a flask fitted with a condenser.[8]

  • Heat the ether under an inert atmosphere (e.g., nitrogen or argon) to approximately 190-220 °C.[8] The reaction is exothermic, and the temperature will naturally rise.

  • Maintain heating for 4-6 hours, or until the temperature of the reaction mixture ceases to rise, indicating completion of the rearrangement.[8]

  • Cool the product to room temperature. The crude 2-allylphenol can be purified by vacuum distillation.[8]

Parameter Step 1: O-Allylation Step 2: Claisen Rearrangement
Key Reagents Phenol, Allyl Bromide, K₂CO₃Allyl Phenyl Ether
Solvent Acetone or DMFNeat or high-boiling solvent (e.g., decalin)
Temperature Reflux (~56 °C for acetone)190-220 °C
Typical Yield >90%Almost quantitative[8]

Module 2: Synthesis of Key Precursor: N-Boc-3-hydroxypiperidine

For the subsequent etherification, the piperidine nitrogen must be protected to prevent it from competing as a nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. The most direct route involves the reduction of commercially available N-Boc-3-piperidone.

Principle & Causality: The reduction of the ketone in N-Boc-3-piperidone to a secondary alcohol is readily achieved using a mild hydride reducing agent like sodium borohydride (NaBH₄). This reagent is selective for ketones and aldehydes and will not affect the carbamate (Boc) group. The reaction provides the racemic alcohol, which is suitable for many applications. For enantioselective synthesis, enzymatic reductions using ketoreductases are the state-of-the-art method.[4][9]

G Start N-Boc-3-Piperidone Step1 Ketone Reduction Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol or Ethanol Start->Step1 Product N-Boc-3-Hydroxypiperidine (racemic) Step1->Product

Caption: Workflow for the synthesis of N-Boc-3-hydroxypiperidine.

Experimental Protocol: Synthesis of (rac)-N-Boc-3-hydroxypiperidine
  • Dissolve N-Boc-3-piperidone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by carefully adding acetone to consume excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as a white solid or viscous oil.

Parameter Value
Key Reagents N-Boc-3-piperidone, Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Typical Yield >95%

Module 3: Core Etherification - Coupling of Precursors

With both key intermediates in hand, the final C-O bond formation can be accomplished. We present two robust and widely used methods: the Mitsunobu reaction and the Williamson ether synthesis.

Method A: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming ethers from an alcohol and a weakly acidic nucleophile (like a phenol) under mild, neutral conditions.[10] It is often the method of choice due to its high reliability and functional group tolerance.

Principle & Causality: The reaction is mediated by a redox system of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a phosphonium salt intermediate.[11] The alcohol (N-Boc-3-hydroxypiperidine) adds to this intermediate, activating the hydroxyl group as a good leaving group. The phenoxide, formed in situ from 2-allylphenol, then displaces the activated oxygen in an Sₙ2 fashion. A critical and defining feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[11]

G cluster_outputs Outputs PPh3 PPh₃ Intermediate1 PPh₃-DEAD Betaine Zwitterionic Intermediate PPh3->Intermediate1:f0 DEAD DEAD DEAD->Intermediate1:f0 Intermediate2 Alkoxyphosphonium Salt Activated Alcohol Intermediate1->Intermediate2:f0 + R'-OH Alcohol R'-OH (N-Boc-3-hydroxypiperidine) Phenol Ar-OH (2-Allylphenol) Product Ar-O-R' (Product) Intermediate2->Product + ArO⁻ OPPh3 O=PPh₃ DEAD_H2 DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Etherification
  • To a stirred solution of 2-allylphenol (1.1 eq), N-Boc-3-hydroxypiperidine (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazide byproducts.

Method B: Williamson Ether Synthesis

This classical approach requires converting the alcohol into a better electrophile by transforming the hydroxyl into a good leaving group, such as a tosylate or mesylate.

Principle & Causality: This is a two-step sequence. First, the hydroxyl group of N-Boc-3-hydroxypiperidine is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to form a sulfonate ester. This ester is an excellent leaving group. Second, the 2-allylphenoxide (generated by deprotonating 2-allylphenol with a strong base like sodium hydride, NaH) displaces the tosylate/mesylate group via an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry at the carbon bearing the leaving group.[12]

G Start N-Boc-3-Hydroxypiperidine Step1 Step 1: Activation Reagent: TsCl or MsCl, Pyridine Formation of Sulfonate Ester Start->Step1 Intermediate N-Boc-3-(Tosyloxy)piperidine Step1->Intermediate Step2 Step 2: SN2 Displacement Reagent: 2-Allylphenoxide (from 2-Allylphenol + NaH) Solvent: DMF or THF Intermediate->Step2 Product N-Boc Protected Product Step2->Product

Caption: Workflow for the Williamson Ether Synthesis approach.

Experimental Protocol: Williamson Etherification

Step 1: Synthesis of N-Boc-3-(tosyloxy)piperidine

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous pyridine or dichloromethane with triethylamine (1.5 eq) and cool to 0 °C.

  • Add tosyl chloride (1.1 eq) portion-wise.

  • Stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry over sodium sulfate and concentrate to yield the tosylate, which can be purified by chromatography or recrystallization.

Step 2: Sₙ2 Displacement

  • In a separate flask, dissolve 2-allylphenol (1.2 eq) in anhydrous DMF or THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully at 0 °C and stir until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-(tosyloxy)piperidine (1.0 eq) in the same solvent.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Cool to room temperature, quench carefully with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Comparison of Etherification Methods
Feature Mitsunobu Reaction Williamson Ether Synthesis
Number of Steps One pot from alcohol and phenolTwo steps (activation, then displacement)
Stereochemistry Inversion at alcohol centerInversion at alcohol center
Reagents PPh₃, DEAD/DIADTsCl/MsCl, Strong Base (e.g., NaH)
Conditions Mild, neutralRequires strong base, may require heating
Byproducts O=PPh₃, Hydrazide (can be difficult to separate)Salts (easily removed by washing)
Advantages High functional group tolerance, one stepUses cheaper reagents, easier purification
Disadvantages Expensive reagents, difficult purificationRequires strong base, extra activation step

Module 4: Final Deprotection

To obtain the final target compound, the Boc protecting group must be removed.

Principle & Causality: The Boc group is an acid-labile carbamate. It is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene.

Experimental Protocol: Boc Deprotection
  • Dissolve the N-Boc protected ether (1.0 eq) in dichloromethane or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in diethyl ether and treat with aqueous base (e.g., 1 M NaOH) to neutralize the ammonium salt and extract the free amine into the organic layer.

  • Dry the organic layer, concentrate, and purify if necessary to yield this compound.

References

  • Ullmann condensation. Wikipedia. Link

  • Preparation of 2-allylphenol. PrepChem.com. Link

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Link

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. American Chemical Society. Link

  • 3-Hydroxy Piperidine | Supplier. Ketone Pharma. Link

  • Claisen rearrangement. Wikipedia. Link

  • how can you synthesize 2-allylphenol from phenol? Filo. Link

  • Buchwald–Hartwig amination. Wikipedia. Link

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. Link

  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. Link

  • Ullmann Condensation. SynArchive. Link

  • O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Green Chemistry (RSC Publishing). Link

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

  • 2-Allylphenol synthesis. ChemicalBook. Link

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ACS Publications. Link

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. Link

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. Link

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Link

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Link

  • 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Link

  • Synthesis method of 2-allylphenol and its industrial application. Link

  • Mitsunobu Reaction. Link

  • Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Organic Chemistry Frontiers (RSC Publishing). Link

  • O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Scilit. Link

  • Mitsunobu Reaction. Organic Chemistry Portal. Link

  • Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry - ACS Publications. Link

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). Link

  • Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. YouTube. Link

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  • Catalytic allylation of phenols : chloride-free route towards epoxy resins. Scholarly Publications Leiden University. Link

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Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 2-Allylphenyl 3-piperidinyl ether. As a molecule incorporating the flexible piperidine scaffold, a reactive allyl group, and an aromatic ether, its three-dimensional structure is critical to its potential function and reactivity. Due to the absence of extensive literature on this specific molecule, this document synthesizes established principles and advanced analytical techniques to propose a robust, multi-pronged strategy for its complete characterization. We detail a logical synthesis pathway, predict spectroscopic signatures, and outline an integrated workflow combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry. This guide serves not only as a roadmap for the analysis of the title compound but also as a methodological template for the characterization of similarly complex and flexible small molecules in drug discovery and materials science.

Introduction: Unpacking the Structural Complexity

The molecule this compound presents a fascinating challenge in structural chemistry, combining three distinct functional motifs, each contributing to a complex conformational landscape.

  • The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine ring's chair conformation is subject to ring inversion and nitrogen inversion.[1] The substitution at the C3 position breaks the ring's symmetry and establishes a chiral center, raising critical questions about the stereochemical preference (axial vs. equatorial) of the bulky aryl ether substituent.

  • The 2-Allylphenyl Ether Group: The ether linkage introduces rotational freedom around the C(aryl)-O and O-C(piperidine) bonds. Furthermore, the ortho-allyl group provides both steric influence and a site for potential intramolecular interactions (e.g., π-stacking) or characteristic chemical reactivity, such as the Claisen rearrangement.[2][3]

Understanding the preferred three-dimensional arrangement of these groups is paramount for predicting the molecule's biological activity, physical properties, and stability. This guide outlines a systematic approach to move from synthesis to a high-confidence conformational model.

Proposed Synthesis and Structural Verification

A plausible and efficient synthesis is the logical starting point for any structural investigation. We propose a convergent synthesis strategy based on well-established organic reactions.

Proposed Synthesis Route: Williamson Ether Synthesis

The most direct route to this compound is the Williamson ether synthesis, which involves the coupling of an alkoxide with an alkyl halide. In this context, the synthesis would involve the deprotonation of 3-hydroxypiperidine followed by nucleophilic substitution on a 2-allylphenyl electrophile, or vice-versa. A more practical approach, however, involves the coupling of 2-allylphenol with a suitable 3-halopiperidine or a protected 3-hydroxypiperidine activated as a leaving group (e.g., tosylate).

To control reactivity and improve solubility, the piperidine nitrogen would likely require a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a final step.

SM1 N-Boc-3-hydroxypiperidine Int1 Activation of Hydroxyl (e.g., Tosylation) SM1->Int1 SM2 2-Allylphenol Int2 Deprotonation of Phenol (e.g., NaH) SM2->Int2 React Williamson Ether Synthesis (SN2 Reaction) Int1->React Int2->React Product_Protected N-Boc-2-Allylphenyl 3-piperidinyl ether React->Product_Protected Deprotection Boc Deprotection (e.g., TFA) Product_Protected->Deprotection FinalProduct 2-Allylphenyl 3-piperidinyl ether Deprotection->FinalProduct

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization: Predicted Data

Following a successful synthesis and purification, initial structural confirmation relies on standard spectroscopic techniques. Based on the analysis of its constituent fragments, we can predict the key spectroscopic signatures.

Technique Expected Observations Rationale
¹H NMR ~7.2-6.8 ppm: Multiplets (4H, aromatic protons).~6.1-5.9 ppm: Multiplet (1H, internal vinyl proton of allyl).~5.4-5.2 ppm: Multiplets (2H, terminal vinyl protons of allyl).~4.5-4.0 ppm: Multiplet (1H, C3-H of piperidine, deshielded by ether oxygen).~3.5-2.5 ppm: Multiplets (4H, piperidine protons adjacent to N).~3.4 ppm: Ddt (2H, allyl CH₂).~2.0-1.5 ppm: Multiplets (4H, remaining piperidine protons).Chemical shifts are estimated from data for allyl phenyl ether[4] and substituted piperidines.[5][6][7] The C3 proton of the piperidine ring is expected to be the most downfield of the aliphatic signals due to the adjacent oxygen.
¹³C NMR ~155-150 ppm: C-O of the phenyl ring.~135-130 ppm: Aromatic carbons and internal vinyl carbon.~120-115 ppm: Aromatic carbons and terminal vinyl carbon.~75-70 ppm: C3 of piperidine.~50-45 ppm: Piperidine carbons adjacent to N.~35-30 ppm: Allyl CH₂.~30-20 ppm: Remaining piperidine carbons.Predicted values based on known spectra of piperidine[8] and allyl phenyl ether. The C3 carbon of the piperidine ring will be significantly downfield.
FT-IR ~3080 cm⁻¹: =C-H stretch (vinyl, aromatic).~2950-2850 cm⁻¹: C-H stretch (aliphatic).~1645 cm⁻¹: C=C stretch (alkene).~1600, 1490 cm⁻¹: C=C stretch (aromatic).~1240 cm⁻¹: C-O stretch (aryl ether).~1100 cm⁻¹: C-O stretch (alkyl ether).Characteristic vibrational modes for the functional groups present.[9]
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z corresponding to C₁₄H₁₉NO.Key Fragments: Loss of the allyl group, cleavage of the ether bond, fragmentation of the piperidine ring. Potential for Claisen rearrangement in the ion source.[10]Fragmentation patterns will help confirm the connectivity of the molecular structure.

A Framework for Conformational Analysis

The molecule's flexibility originates from three primary sources:

  • Piperidine Ring Pucker: Interconversion between two chair conformations, which inverts the axial/equatorial positions of all substituents.

  • Nitrogen Inversion: Pyramidal inversion at the nitrogen atom.

  • Bond Rotations: Rotation around the C(aryl)-O, O-C(piperidine), C(aryl)-C(allyl), and C-C single bonds.

A comprehensive understanding requires a combination of experimental and computational approaches.

cluster_exp cluster_comp Start Purified Compound Exp_Track Experimental Analysis Start->Exp_Track Comp_Track Computational Modeling Start->Comp_Track NMR 2D NMR Spectroscopy (NOESY/ROESY) Exp_Track->NMR XRay Single-Crystal X-ray Diffraction Exp_Track->XRay DFT DFT Conformational Search & Geometry Optimization Comp_Track->DFT Integration Integrated Structural Model (Solution & Solid-State) NMR->Integration XRay->Integration Analysis Boltzmann Population Analysis DFT->Analysis Analysis->Integration

Caption: Integrated workflow for conformational analysis.

Experimental Protocol 1: 2D NMR Spectroscopy

Causality: To determine the through-space proximity of protons, which is essential for defining the molecule's conformation in solution. Nuclear Overhauser Effect SpectroscopY (NOESY) is the standard experiment for this purpose in small molecules.[11][12] The Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiment is a valuable alternative, as it circumvents the issue of zero or near-zero NOEs that can occur for molecules of intermediate size.[13][14]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra for assignment.

    • Acquire 2D correlation spectra (COSY, HSQC) to confirm proton and carbon assignments.

    • Acquire a 2D NOESY spectrum with a mixing time optimized to observe key correlations (typically 500-800 ms).

    • (Optional) Acquire a 2D ROESY spectrum, particularly if NOESY signals are weak.

  • Data Analysis:

    • Identify cross-peaks in the NOESY/ROESY spectrum. A cross-peak between two protons indicates they are close in space (< 5 Å).[11]

    • Key Correlations to Look For:

      • Between the piperidine C3-H and protons on the allylphenyl group to define the orientation around the ether linkage.

      • Between axial and equatorial protons within the piperidine ring to confirm the chair conformation.

      • Between the allyl group protons and the aromatic protons to define the allyl group's preferred orientation.

Experimental Protocol 2: Single-Crystal X-ray Crystallography

Causality: To obtain an unambiguous, high-resolution structure of the molecule in the solid state.[15] This provides precise bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for computational models. However, obtaining suitable crystals can be challenging for flexible molecules.[16][17]

Methodology:

  • Crystallization:

    • Screen for crystallization conditions using various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and techniques (slow evaporation, vapor diffusion, cooling).

    • The goal is to obtain single crystals of at least 0.1 mm in one dimension.[16]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine it to achieve the best fit with the experimental data.[18]

Computational Chemistry Protocol: DFT Analysis

Causality: To explore the potential energy surface of the molecule and identify all low-energy (stable) conformers.[19][20] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for geometry optimization of organic molecules.[21][22] This is particularly vital for rationalizing the solution-state data from NMR and for cases where X-ray crystallography is unsuccessful.

Methodology:

  • Conformational Search:

    • Perform an initial broad conformational search using a lower-level theory (e.g., molecular mechanics) to identify a diverse set of starting geometries.

  • Geometry Optimization:

    • For each identified conformer, perform a full geometry optimization using DFT. A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[23][24]

    • Include a dispersion correction (e.g., D3) to accurately model potential weak intramolecular interactions.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Data Analysis:

    • Calculate the relative energies (ΔG) of all stable conformers.

    • Use the Gibbs free energies to calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

Conclusion: Towards an Integrated Structural Model

A definitive understanding of the molecular structure and conformation of this compound is achievable through the synergistic application of the techniques outlined in this guide. Spectroscopic analysis provides the initial structural proof, while advanced 2D NMR experiments offer crucial insights into the solution-phase dynamics. X-ray crystallography, if successful, delivers an exact solid-state structure. Finally, computational modeling acts as the theoretical backbone, connecting the experimental data points and providing a comprehensive map of the molecule's conformational preferences. This integrated approach ensures a high degree of confidence in the final structural assignment, a critical requirement for any further development or application of this molecule.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.Optica Publishing Group.
  • X-ray Crystallography for Molecular Structure Determin
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H sp
  • Stereochemistry Information
  • What is the difference between NOESY and ROESY for NMR?Reddit.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform
  • NOESY and EXSY.University of Ottawa.
  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.PubMed.
  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.MDPI.
  • Geometry Optimiz
  • A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones.Benchchem.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.Journal of the American Chemical Society.
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  • Allyl phenyl ether | C9H10O | CID 74458.PubChem.
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  • Allyl phenyl ether - Wikipedia.Wikipedia.
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  • Process for preparation of n-allyl-piperidine derivatives.
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  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF.New Journal of Chemistry.
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Sources

An In-Depth Technical Guide to the Initial Pharmacological Profiling of Novel Piperidine Ether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ether scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful drugs. Its versatility allows for the fine-tuning of physicochemical and pharmacological properties, making it a recurring motif in the quest for novel therapeutics targeting a wide array of biological entities. This guide provides a comprehensive framework for the initial pharmacological profiling of novel piperidine ether compounds. Moving beyond a mere checklist of assays, this document elucidates the strategic rationale behind the experimental cascade, emphasizing the integration of in vitro and in vivo data to build a robust profile of a compound's potential. We will delve into the intricacies of target validation, primary and secondary pharmacology, and early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) assessments. The methodologies detailed herein are designed to be self-validating, ensuring data integrity and reproducibility, which are paramount for making informed decisions in the drug discovery pipeline.

The Strategic Imperative of Early Pharmacological Profiling

The journey of a novel chemical entity from discovery to a potential clinical candidate is fraught with challenges, with a significant attrition rate due to unforeseen issues with efficacy and safety.[1] A well-structured initial pharmacological profiling campaign is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[2] By systematically evaluating the biological activities of new piperidine ether compounds early in the discovery process, we can "fail early and fail cheap," conserving resources for the most promising candidates.[1] This proactive approach allows for the early identification of potential liabilities and provides a clear rationale for advancing compounds to more complex and resource-intensive studies.

The Piperidine Ether Scaffold: A Privileged Motif

The prevalence of the piperidine ether moiety in approved drugs is a testament to its favorable pharmacological properties. This structural unit often imparts a desirable balance of lipophilicity and aqueous solubility, crucial for oral bioavailability. Furthermore, the nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with target proteins, a common feature in the binding of ligands to G-protein coupled receptors (GPCRs) and ion channels.

Foundational Steps: Target Validation and Primary Pharmacology

Before embarking on a comprehensive profiling cascade, it is essential to establish a clear link between the intended biological target and the disease pathology.[3][4]

Target Validation: The Cornerstone of Drug Discovery

Target validation is the process of confirming the role of a specific biological target in a disease process and assessing the therapeutic potential of modulating its activity.[5][6] This critical step ensures that the subsequent screening and profiling efforts are directed towards a biologically relevant and "druggable" target.[6] Various techniques, including genetic and pharmacological approaches, are employed to validate a target.[6]

G cluster_0 Target Validation Workflow Genetic Evidence Genetic Evidence Target Validation Target Validation Genetic Evidence->Target Validation Pharmacological Evidence Pharmacological Evidence Pharmacological Evidence->Target Validation Disease Association Disease Association Disease Association->Target Validation

Caption: A simplified workflow for target validation.

Primary Pharmacology: Quantifying Target Engagement

Once a target is validated, the primary goal is to identify and characterize compounds that interact with it in a desired manner (e.g., as an agonist, antagonist, or modulator).

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for its target receptor.[7][8] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[7]

Table 1: Key Parameters from Radioligand Binding Assays

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, which represents the affinity of the test compound for the receptor, calculated from the IC50 value.
Bmax The maximum number of binding sites, indicating the receptor density in the tissue or cell preparation.[7][9]
Kd The equilibrium dissociation constant, representing the affinity of the radioligand for the receptor.[7][9]

Experimental Protocol: Competitive Radioligand Binding Assay [10]

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the novel piperidine ether compound.[10]

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[10]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10]

While binding assays provide information on affinity, functional assays are necessary to determine the efficacy of a compound – its ability to elicit a biological response upon binding to the target.[11] The choice of functional assay depends on the nature of the target and its signaling pathway. For GPCRs, common functional assays include GTPγS binding and second messenger assays (e.g., cAMP).[11]

Table 2: Common Functional Assays for GPCRs

AssayPrincipleKey Parameters
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[12][13]EC50 (potency), Emax (efficacy)[13]
cAMP Assay Measures the modulation of cyclic AMP levels, a common second messenger, following receptor activation.EC50 (potency), Emax (efficacy)

Experimental Protocol: [35S]GTPγS Binding Assay [11][12]

  • Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the membranes, GDP, varying concentrations of the piperidine ether compound, and [35S]GTPγS.[12]

  • Incubation: Incubate the plate at room temperature to allow for G-protein activation and [35S]GTPγS binding.[12]

  • Separation: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide via filtration.[12]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [35S]GTPγS against the compound concentration to determine the EC50 and Emax values.

In Vitro ADME-Tox Profiling: A Proactive Approach to Safety and Bioavailability

Early assessment of a compound's ADME-Tox properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[1][14][15] In vitro assays offer a high-throughput and cost-effective way to profile these properties.[2][16][17][18]

G cluster_0 In Vitro ADME-Tox Cascade Solubility Solubility Permeability Permeability Solubility->Permeability Metabolic Stability Metabolic Stability Permeability->Metabolic Stability hERG Liability hERG Liability Metabolic Stability->hERG Liability CYP450 Inhibition CYP450 Inhibition hERG Liability->CYP450 Inhibition Go/No-Go Decision Go/No-Go Decision CYP450 Inhibition->Go/No-Go Decision

Sources

Navigating the Uncharted: An In-Depth Technical Guide to the Early-Stage In Vitro Research of 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the initial in vitro characterization of 2-Allylphenyl 3-piperidinyl ether, a compound of nascent interest. In the absence of established data, a logical, phased approach is paramount to elucidate its biological activity profile, beginning with fundamental safety assessments and progressing to nuanced mechanistic studies. This document outlines a strategic sequence of experimentation, from cytotoxicity profiling to target engagement and functional response, designed to build a foundational understanding of this novel molecule. The methodologies presented herein are grounded in established principles of drug discovery, offering a robust starting point for any research team embarking on the investigation of this or similar previously uncharacterized compounds.

Introduction: Deconstructing the Molecule for Targeted Inquiry

The chemical architecture of this compound, featuring an aryl ether linkage, a piperidine ring, and an allyl group, suggests several avenues for biological interaction. Aryl piperidine ethers are a well-established class of compounds with a history of interacting with the central nervous system, often targeting neurotransmitter receptors and transporters.[1] The inclusion of the allyl group introduces a reactive moiety that could influence metabolic stability and potential covalent interactions.

Given this structural pastiche, a hypothesis-driven yet broad-spectrum screening approach is warranted. Our initial investigative trajectory will be guided by the likelihood of CNS activity, while maintaining a vigilant watch for unexpected biological effects. This guide will therefore prioritize assays relevant to neuropsychiatric targets, alongside a comprehensive safety evaluation.

Foundational Viability and Safety Assessment: The Cytotoxicity Profile

Before delving into specific pharmacological targets, it is imperative to establish the compound's intrinsic cytotoxicity. This baseline understanding ensures that subsequent functional assay results are not confounded by cell death, and it provides an early indication of the compound's therapeutic window.[2][3] A multi-assay approach is recommended to capture different mechanisms of cell death.[4]

Experimental Design: A Tiered Approach to Cytotoxicity

A panel of cell lines should be selected to represent both potential target tissues (e.g., neuronal cell lines like SH-SY5Y or HEK293 cells for transfected receptor studies) and tissues of common toxicological concern (e.g., HepG2 for liver toxicity).

Workflow for Comprehensive Cytotoxicity Assessment

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis Compound Preparation Compound Preparation Dose-Response Treatment Dose-Response Treatment Compound Preparation->Dose-Response Treatment Cell Line Panel Cell Line Panel Cell Line Panel->Dose-Response Treatment Metabolic Viability (MTT/XTT) Metabolic Viability (MTT/XTT) Dose-Response Treatment->Metabolic Viability (MTT/XTT) Membrane Integrity (LDH Release) Membrane Integrity (LDH Release) Dose-Response Treatment->Membrane Integrity (LDH Release) Apoptosis Induction (Caspase 3/7) Apoptosis Induction (Caspase 3/7) Dose-Response Treatment->Apoptosis Induction (Caspase 3/7) IC50 Determination IC50 Determination Metabolic Viability (MTT/XTT)->IC50 Determination Membrane Integrity (LDH Release)->IC50 Determination Apoptosis Induction (Caspase 3/7)->IC50 Determination Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination->Therapeutic Index Calculation Report Generation Report Generation Therapeutic Index Calculation->Report Generation

Caption: Workflow for tiered cytotoxicity assessment of this compound.

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[5]

Materials:

  • HEK293 and HepG2 cells

  • Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

  • Plate reader with absorbance capabilities

Procedure:

  • Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound Abs - Vehicle Abs) / (Max Lysis Abs - Vehicle Abs)] * 100.

Table 1: Representative Cytotoxicity Data Summary

Cell LineAssay TypeEndpointIC50 (µM)
HEK293MTTMetabolic Activity> 50
HEK293LDH ReleaseMembrane Integrity> 50
HepG2MTTMetabolic Activity25.3
HepG2LDH ReleaseMembrane Integrity31.8

This is example data and does not reflect actual results.

Target Identification: Broad-Spectrum Receptor Binding

With a non-cytotoxic concentration range established, the next logical step is to identify potential molecular targets. Given the structural similarity to known psychoactive compounds, a broad panel of G-protein coupled receptors (GPCRs) and neurotransmitter transporters is a rational starting point.[1] Radioligand binding assays are a robust and sensitive method for this initial screening phase.[6][7]

Experimental Strategy: Competitive Binding Assays

Competitive binding assays will determine the affinity of this compound for a range of receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.[8]

Workflow for Receptor Binding Screening

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Displacement Curve Generation Displacement Curve Generation Scintillation Counting->Displacement Curve Generation Ki Determination Ki Determination Displacement Curve Generation->Ki Determination Hit Identification Hit Identification Ki Determination->Hit Identification

Caption: Workflow for receptor binding screening of this compound.

Detailed Protocol: Sigma-1 Receptor Binding Assay

The sigma-1 receptor is a viable candidate target due to the prevalence of piperidine moieties in known ligands.[8]

Materials:

  • Membrane preparation from cells expressing human sigma-1 receptor

  • [³H]-(+)-pentazocine (radioligand)

  • This compound

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of this compound.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Functional Characterization: Elucidating the Mode of Action

Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or allosteric modulator? Functional assays that measure downstream signaling events are essential for this characterization.[9][10]

Experimental Approach: Second Messenger Assays

For GPCRs, changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium are common readouts of receptor activation or inhibition.[11][12]

Signaling Pathway for a Gs-Coupled GPCR

Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein (Gs) G-Protein (Gs) GPCR->G-Protein (Gs) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

Detailed Protocol: cAMP Assay for a Putative Gs- or Gi-Coupled Receptor

Materials:

  • HEK293 cells stably expressing the target receptor

  • Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor)

  • Forskolin (an adenylate cyclase activator)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Agonist Mode: To test for agonism, add varying concentrations of this compound to the cells and incubate.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of this compound, then add a known agonist for the receptor.

  • Assay Execution: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Table 2: Hypothetical Functional Assay Results

Target ReceptorAssay TypeMode of ActionPotency (EC50/IC50 in nM)Efficacy (% of control agonist)
Sigma-1Calcium FluxAgonist12085%
5-HT2AcAMPAntagonist75N/A

This is example data and does not reflect actual results.

Conclusion and Future Directions

This guide provides a foundational, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, identifying primary binding targets, and elucidating functional activity, researchers can build a robust preliminary profile of this novel compound. The data generated from these studies will be critical for making informed decisions about its potential therapeutic value and guiding future research, including metabolic stability studies, in vivo efficacy models, and further off-target screening.

References

  • Life Science Applications. Cytotoxicity Assays. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384.
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  • Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. [Link]

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  • Micheli, F., et al. (2010). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & medicinal chemistry letters, 20(1), 159-163.
  • Wold, E. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5427.
  • Frontiers in Pharmacology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

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Whitepaper: A Computational Guide to Elucidating the Binding of 2-Allylphenyl 3-piperidinyl ether with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The exploration of novel chemical entities and their interactions with biological targets is the cornerstone of modern drug discovery. 2-Allylphenyl 3-piperidinyl ether, a molecule featuring the privileged piperidine scaffold, represents a class of compounds with significant potential for therapeutic intervention, likely through modulation of G-Protein Coupled Receptors (GPCRs).[1][2] This technical guide provides a comprehensive, in-depth framework for the computational modeling of its binding to a representative GPCR target. We move beyond a simple recitation of steps to deliver a self-validating, field-proven workflow that emphasizes the causality behind methodological choices. This document is designed for researchers, computational chemists, and drug development professionals, offering a robust protocol that integrates homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations to build a holistic understanding of ligand-receptor recognition at the atomic level.

Introduction: The Confluence of In-Silico Methods and Novel Ligand Discovery

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2] Compounds like this compound are of significant interest, yet their precise molecular targets and binding mechanisms often remain uncharacterized. Computational modeling provides a powerful, cost-effective paradigm to bridge this knowledge gap, offering predictive insights that can guide and accelerate experimental research.[3][4]

This guide establishes a complete in-silico protocol to investigate the binding of this compound. Due to the diverse targeting profile of piperidine derivatives, which includes opioid, chemokine, and histamine receptors, we will use the human C-C chemokine receptor type 5 (CCR5) as an exemplary GPCR target for our workflow.[5][6][7] The principles and methods detailed herein are, however, broadly applicable to other receptors. Our approach is built on three pillars: establishing a reliable receptor model, predicting the ligand's binding orientation, and simulating the dynamic stability and energetics of the resulting complex.

Chapter 1: Theoretical Foundations of Ligand-Receptor Interactions

At the heart of pharmacology lies the principle of molecular recognition: a ligand binds to a receptor to elicit a biological response. The strength of this interaction is quantified by the binding affinity, which is related to the Gibbs free energy of binding (ΔG_bind).[8] A more negative ΔG_bind corresponds to a higher affinity. This energy is a composite of several intermolecular forces:

  • Electrostatic Interactions: Including ionic bonds (salt bridges) and hydrogen bonds.

  • Van der Waals Forces: Weak, short-range interactions arising from temporary fluctuations in electron density.

  • Hydrophobic Interactions: The favorable entropy gained by displacing ordered water molecules from nonpolar surfaces upon binding.

  • Pi-Stacking and Cation-Pi Interactions: Non-covalent interactions involving aromatic rings.

Computational methods aim to model these forces using classical mechanics approximations known as force fields (e.g., CHARMM, AMBER), which are essential for simulating large biomolecular systems.[9][10][11]

Chapter 2: Building the Target: Homology Modeling of the Receptor

While crystallographic structures of GPCRs are increasingly available, a structure for a specific target may not exist. Homology modeling provides a reliable method to construct a three-dimensional model of a protein using the known structure of a related homologous protein as a template.[12]

Protocol 2.1: Template-Based Homology Modeling
  • Template Identification:

    • Action: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the target receptor's amino acid sequence (e.g., human CCR5).

    • Causality: The goal is to find a high-resolution crystal structure with the highest sequence identity and coverage, as this provides the most accurate backbone scaffold for the model.

  • Sequence Alignment:

    • Action: Align the target sequence with the template sequence using a tool like Clustal Omega or T-Coffee.

    • Causality: A precise alignment is critical, especially in the transmembrane helices and loop regions that form the binding pocket. Misalignments can lead to significant structural inaccuracies.[12]

  • Model Building:

    • Action: Use a homology modeling suite such as MODELLER or SWISS-MODEL to generate a 3D model based on the alignment and the template structure.

    • Causality: These programs build the model by satisfying spatial restraints derived from the alignment and the template. Typically, an ensemble of models is generated.

  • Model Validation and Refinement:

    • Action: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Ramachandran plots. Select the best model and perform energy minimization to relieve any steric clashes.

    • Causality: Validation ensures the model is stereochemically sound and physically realistic. Energy minimization settles the structure into a low-energy conformation, improving its quality for subsequent docking studies.

Chapter 3: Predicting the Handshake: A Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, effectively forming a complex.[13] This step is crucial for generating a plausible starting structure for more rigorous computational analysis.

Protocol 3.1: Ligand-Receptor Docking using AutoDock Vina
  • Receptor Preparation:

    • Action: Load the receptor model (from Chapter 2) into a molecular modeling tool (e.g., UCSF Chimera, AutoDock Tools).[14][15] Remove water molecules, add polar hydrogens, and assign partial charges (e.g., Gasteiger charges).

    • Causality: This step prepares a chemically correct receptor. Hydrogens are essential for proper hydrogen bonding, and charges are necessary for calculating electrostatic interactions. Water molecules are typically removed from the binding site to simplify the initial docking calculation.

  • Ligand Preparation:

    • Action: Generate a 3D structure of this compound (e.g., using ChemDraw or an online tool) and perform energy minimization. Assign partial charges and define rotatable bonds.

    • Causality: A low-energy, 3D conformation of the ligand is the required input. Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand during the simulation.[16][17]

  • Grid Box Definition:

    • Action: Define a 3D grid box that encompasses the putative binding site of the receptor.

    • Causality: The docking algorithm will confine its search for binding poses within this box. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the relevant area, saving computational time.

  • Running the Docking Simulation:

    • Action: Execute the docking calculation using software like AutoDock Vina.[14][15] The program will generate a series of binding poses ranked by a scoring function.

    • Causality: The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.[13]

  • Pose Analysis and Selection:

    • Action: Visualize the top-ranked poses. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. Select the most plausible pose based on both the docking score and sound biochemical reasoning.

    • Causality: The top-scoring pose is not always the correct one. Visual inspection is crucial to ensure that the predicted interactions are chemically sensible and consistent with any known structure-activity relationship (SAR) data.

Data Presentation: Docking Results
Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.2Tyr108, Gln170Hydrogen Bond, Pi-Stacking
2-8.8Trp86, Glu283Cation-Pi, Salt Bridge
3-8.5Ile198, Phe112Hydrophobic
Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor Receptor 3D Model (PDB or Homology Model) Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->Receptor_Prep Ligand Ligand 2D Structure (this compound) Ligand_Prep Ligand Preparation (Generate 3D Conformer, Assign Charges) Ligand->Ligand_Prep Grid Define Binding Site (Grid Box Generation) Receptor_Prep->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Poses Generate Ranked Poses (Binding Affinity Scores) Docking->Poses Analysis Visual Analysis & Selection (Interaction Analysis) Poses->Analysis Complex Selected Ligand-Receptor Complex Analysis->Complex caption Figure 1: Molecular Docking Workflow.

Caption: Figure 1: A stepwise workflow for molecular docking.

Chapter 4: Simulating Reality: Molecular Dynamics of the Complex

While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing insights into the stability of the ligand-receptor complex and allowing for conformational rearrangements that docking cannot capture.[9][18]

Protocol 4.1: MD Simulation using GROMACS
  • System Preparation:

    • Action: Place the selected ligand-receptor complex from Chapter 3 into a simulation box. Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.[19]

    • Causality: This creates a periodic system that mimics physiological conditions. Proper solvation and charge neutralization are critical for a stable and realistic simulation.

  • Energy Minimization:

    • Action: Perform a steepest descent energy minimization of the entire system.

    • Causality: This step removes any steric clashes or unfavorable geometries introduced during the system setup, ensuring the simulation starts from a stable, low-energy state.

  • Equilibration:

    • Action: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[19] Positional restraints are often applied to the protein and ligand heavy atoms during this phase.

    • Causality: Equilibration allows the solvent to relax around the solute and brings the system to the desired temperature and pressure before the production run. This is a self-validating step; monitoring temperature, pressure, and density convergence ensures the system is ready.

  • Production MD:

    • Action: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without positional restraints. Save the coordinates (trajectory) at regular intervals.

    • Causality: This is the data-gathering phase of the simulation. The length of the simulation must be sufficient to observe the phenomena of interest and to ensure the system has adequately sampled the relevant conformational space.[8]

  • Trajectory Analysis:

    • Action: Analyze the trajectory to assess the stability of the complex. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. Analyze hydrogen bonds, salt bridges, and other interactions over time.

    • Causality: A stable RMSD indicates that the complex is not undergoing major conformational changes and has reached equilibrium. Interaction analysis reveals which contacts are persistent throughout the simulation, providing a more reliable picture of binding than the static docked pose.[20]

Visualization: MD Simulation Protocol

G Start Docked Ligand-Receptor Complex Setup System Setup (Solvation & Ionization) Start->Setup Min Energy Minimization (Remove Steric Clashes) Setup->Min NVT NVT Equilibration (Temperature Stabilization) Min->NVT NPT NPT Equilibration (Pressure & Density Stabilization) NVT->NPT Prod Production MD Run (Data Collection) NPT->Prod Analysis Trajectory Analysis (RMSD, Interactions) Prod->Analysis caption Figure 2: MD Simulation Protocol.

Caption: Figure 2: Standard protocol for an MD simulation.

Chapter 5: Quantifying the Interaction: Binding Free Energy Calculations

The ultimate goal of these simulations is often to predict binding affinity quantitatively. While scoring functions in docking provide a rough estimate, more accurate methods are needed.

The MM/PBSA and MM/GBSA Methods

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating binding free energy.[8] They calculate the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory and determine the binding free energy by subtraction.

ΔG_bind = G_complex - (G_receptor + G_ligand)

This method is computationally less expensive than more rigorous techniques and provides a good balance between accuracy and speed for ranking compounds.

Alchemical Free Energy Methods

For the highest accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are employed.[21][22] These methods calculate the free energy difference between two states (e.g., a ligand in solution vs. a ligand in the binding site) by simulating a non-physical, "alchemical" pathway that transforms the ligand into nothing or into another ligand.[21][23][24] While computationally demanding, these methods can achieve predictive accuracy close to experimental error.

Visualization: Thermodynamic Cycle for Binding

G R_L_sol Receptor(sol) + Ligand(sol) RL_sol Complex(sol) R_L_sol->RL_sol ΔG_bind (Physical Pathway - Hard) R_L_vac Receptor(vac) + Ligand(vac) R_L_sol->R_L_vac ΔG_solv(R) + ΔG_solv(L) RL_vac Complex(vac) RL_sol->RL_vac ΔG_solv(RL) R_L_vac->RL_vac ΔG_bind(vac) (Calculable) caption Figure 3: Thermodynamic Cycle.

Sources

A Predictive Spectroscopic and Synthetic Guide to 2-Allylphenyl 3-Piperidinyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of the novel compound, 2-Allylphenyl 3-piperidinyl ether. In the absence of direct empirical data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The predictions are grounded in the analysis of structurally related compounds and substituent effects. Furthermore, a plausible synthetic route is proposed, complete with a detailed experimental protocol. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational reference for the identification and characterization of this and similar molecules.

Introduction

This compound represents a unique molecular architecture combining the functionalities of an allyl-substituted aromatic ring and a piperidinyl ether. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Aryl piperidine ethers, for instance, have been explored as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists[1]. The incorporation of an allyl group introduces a reactive handle for further chemical modification, making this compound a potentially valuable intermediate in synthetic chemistry.

This document serves as a proactive measure to facilitate the identification and characterization of this compound, should it be synthesized. By providing a robust set of predicted spectroscopic data, we aim to accelerate research and development efforts in this area. The causality behind the predicted spectral features is explained in detail, providing a logical framework for experimental verification.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring.

Synthetic Workflow

The proposed synthetic pathway is a two-step process starting from commercially available materials. The first step is the Claisen rearrangement of allyl phenyl ether to form 2-allylphenol[2][3]. The second step is the Williamson ether synthesis between 2-allylphenol and a suitable 3-substituted piperidine.

Synthetic Workflow Allyl_phenyl_ether Allyl Phenyl Ether 2_Allylphenol 2-Allylphenol Allyl_phenyl_ether->2_Allylphenol Claisen Rearrangement (Heat) Target_Molecule This compound 2_Allylphenol->Target_Molecule Williamson Ether Synthesis (Base, Solvent) 3_Halopiperidine N-protected-3-halopiperidine 3_Halopiperidine->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Allylphenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place allyl phenyl ether.

  • Claisen Rearrangement: Heat the allyl phenyl ether to approximately 200-220 °C. The reaction progress can be monitored by the rise in boiling point[2]. Continue heating for 4-6 hours until the rearrangement is complete.

  • Work-up: Cool the reaction mixture. Dissolve the product in 20% aqueous sodium hydroxide and extract with petroleum ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with sulfuric acid. Extract the 2-allylphenol with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-allylphenol.

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-allylphenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete formation of the sodium 2-allylphenoxide.

  • Nucleophilic Substitution: Add a solution of N-protected 3-halopiperidine (e.g., 1-(tert-butoxycarbonyl)-3-chloropiperidine, 1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): If an N-protected piperidine was used, the protecting group can be removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of its constituent fragments: the 2-allylphenyl group and the 3-piperidinyl ether moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show characteristic signals for the aromatic protons, the allyl group protons, and the piperidine ring protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Justification
Aromatic (4H)6.8 - 7.3mThe protons on the benzene ring will appear in the typical aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts due to the electron-donating ether and electron-withdrawing allyl substituents.
Allyl CH (1H)5.9 - 6.1ddtJ ≈ 17, 10, 5The vinyl proton will be a multiplet due to coupling with the terminal vinyl protons and the allylic methylene protons.
Allyl =CH₂ (2H)5.0 - 5.3mThe two terminal vinyl protons will be diastereotopic and will appear as separate multiplets.
Allyl CH₂ (2H)3.3 - 3.5dJ ≈ 5The allylic methylene protons will be a doublet due to coupling with the vinyl CH proton.
Piperidinyl O-CH (1H)4.2 - 4.5mThe proton on the carbon bearing the ether oxygen will be shifted downfield due to the deshielding effect of the oxygen atom.
Piperidinyl N-CH₂ (2H)2.8 - 3.2mThe protons on the carbons adjacent to the nitrogen will be in this region.
Piperidinyl CH₂ (4H)1.5 - 2.0mThe remaining methylene protons of the piperidine ring will appear in the aliphatic region.
Piperidinyl NH (1H)1.5 - 2.5br sThe chemical shift of the N-H proton can be variable and may exchange with D₂O.

3.1.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for the aromatic, allylic, and piperidinyl carbons.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Aromatic C-O155 - 158The aromatic carbon attached to the ether oxygen will be significantly downfield.
Aromatic C-C (allyl)130 - 135The aromatic carbon attached to the allyl group.
Aromatic CH115 - 130The remaining aromatic carbons.
Allyl CH135 - 138The internal alkene carbon.
Allyl =CH₂115 - 118The terminal alkene carbon.
Allyl CH₂30 - 35The allylic carbon.
Piperidinyl C-O70 - 75The piperidinyl carbon attached to the ether oxygen.
Piperidinyl C-N45 - 50The piperidinyl carbons adjacent to the nitrogen.
Piperidinyl CH₂20 - 30The remaining piperidinyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (piperidine)3300 - 3500 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (alkene)3050 - 3080Stretching
C-H (aliphatic)2850 - 2960Stretching
C=C (alkene)1640 - 1680Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (ether)1000 - 1300 (strong)Stretching
C-N (piperidine)1000 - 1250Stretching
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₄H₁₉NO) is 217.31 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 217.

  • Major Fragmentation Pathways:

    • Alpha-cleavage of the ether: Cleavage of the C-O bond can lead to fragments corresponding to the 2-allylphenoxide radical (m/z = 133) and the 3-piperidinyl cation (m/z = 84).

    • Cleavage of the piperidine ring: Fragmentation of the piperidine ring can lead to a series of smaller fragments.

    • Loss of the allyl group: Loss of the allyl radical (C₃H₅, m/z = 41) from the molecular ion would result in a fragment at m/z = 176.

MS Fragmentation M [C₁₄H₁₉NO]⁺˙ m/z = 217 F1 [C₉H₉O]⁺ m/z = 133 M->F1 - C₅H₁₀N• F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 - C₉H₉O• F3 [C₁₁H₁₄NO]⁺ m/z = 176 M->F3 - C₃H₅•

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The provided data and protocols are based on established chemical principles and analysis of analogous structures. It is our hope that this document will serve as a valuable resource for researchers, enabling the efficient synthesis, identification, and characterization of this novel compound and paving the way for the exploration of its potential applications. The self-validating nature of the described protocols, combined with the detailed explanation of the predicted spectroscopic data, provides a solid foundation for future experimental work.

References

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed.
  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC - NIH.
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An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Allylphenyl 3-Piperidinyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, scientifically grounded framework for the synthesis of the novel chemical entity, 2-Allylphenyl 3-piperidinyl ether. While direct literature on this specific molecule is not prevalent, its structure combines two moieties of significant chemical and pharmacological interest: the 2-allylphenol group, a product of the Claisen rearrangement, and the piperidine ring, a cornerstone of numerous pharmaceuticals.[1] This document outlines a logical and robust synthetic pathway, rooted in established and reliable organic chemistry principles such as the Williamson ether synthesis.[2][3][4] We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and explore the potential applications of the target molecule in drug discovery and materials science.

Introduction and Rationale: Bridging Bioactive Scaffolds

The decision to synthesize this compound is driven by the principle of molecular hybridization, where known bioactive scaffolds are combined to explore novel chemical space and potentially discover new functionalities.

  • The Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting the central nervous system, among other applications.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for interacting with biological targets.

  • The 2-Allylphenol Moiety: The allyl group is a versatile functional handle in organic synthesis. It can participate in a wide range of transformations, including cross-coupling reactions, and is known to be a feature in various natural products and bioactive compounds. Its presence on a phenol ring, specifically at the ortho position, is a direct result of the thermally induced Claisen rearrangement of an allyl phenyl ether, a classic and powerful C-C bond-forming reaction.[2][3]

The combination of these two structures into a single ether linkage presents an intriguing target for investigation. The resulting molecule could be explored for its own biological activity or serve as an advanced intermediate for further chemical elaboration.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of this compound points towards a convergent synthesis strategy. The key disconnection is the ether bond, which can be formed via a Williamson ether synthesis. This approach identifies 2-allylphenol and a suitable 3-hydroxypiperidine derivative as the key precursors.

G cluster_precursors Precursors cluster_starting_materials Commercially Available Starting Materials TM Target Molecule: This compound Disconnection Key Disconnection (Williamson Ether Synthesis) TM->Disconnection Precursor1 2-Allylphenol Disconnection->Precursor1 Precursor2 N-Protected 3-Hydroxypiperidine Disconnection->Precursor2 SM1 Allyl Phenyl Ether Precursor1->SM1 Claisen Rearrangement SM4 3-Hydroxypiperidine Precursor2->SM4 N-Protection SM2 Phenol SM1->SM2 Williamson Ether Synthesis SM3 Allyl Bromide SM1->SM3 Williamson Ether Synthesis G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Etherification & Deprotection Phenol Phenol Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Phenol->Base AllylBromide Allyl Bromide AllylBromide->Base AllylPhenylEther Allyl Phenyl Ether Base->AllylPhenylEther AllylPhenylEther_ref Allyl Phenyl Ether Heat Heat (~200-250 °C) TwoAllylphenol 2-Allylphenol Heat->TwoAllylphenol TwoAllylphenol_ref 2-Allylphenol AllylPhenylEther_ref->Heat N_Boc_3_HP N-Boc-3-hydroxypiperidine Base2 Base (e.g., NaH) Solvent (e.g., THF) N_Boc_3_HP->Base2 ProtectedProduct Protected Intermediate Base2->ProtectedProduct Deprotection Deprotection (e.g., TFA) ProtectedProduct->Deprotection FinalProduct 2-Allylphenyl 3-Piperidinyl Ether Deprotection->FinalProduct TwoAllylphenol_ref->Base2

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of Allyl Phenyl Ether via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between phenol and an allyl group. The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yields. [2][4] Protocol:

  • To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) as the base.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the sodium phenoxide salt. [5]3. Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure allyl phenyl ether. [6] Causality: The use of a polar aprotic solvent like acetone and a moderate base like potassium carbonate favors the SN2 mechanism, minimizing side reactions. [2]

Step 2: Claisen Rearrangement to 2-Allylphenol

This step is a classic pericyclic reaction that proceeds through a concerted-[3][3]sigmatropic rearrangement. [2] Protocol:

  • Place the synthesized allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the ether to a temperature of approximately 200-250 °C. [2]3. Maintain this temperature until the rearrangement is complete, as monitored by TLC or Gas Chromatography (GC).

  • Cool the reaction mixture and purify the resulting 2-allylphenol by vacuum distillation.

Causality: The thermal conditions provide the necessary activation energy for the concerted rearrangement, which proceeds via a six-membered transition state to selectively form the ortho-substituted product. [2]

Step 3: Final Etherification and Deprotection

The final ether linkage is formed again via a Williamson ether synthesis, this time between 2-allylphenol and a protected 3-hydroxypiperidine. A protecting group on the piperidine nitrogen is crucial to prevent N-alkylation. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

Protocol:

  • Etherification:

    • Dissolve 2-allylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of N-Boc-3-tosyloxypiperidine (prepared from N-Boc-3-hydroxypiperidine) (1.0 eq) in THF.

    • Heat the reaction to reflux and monitor for completion.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude protected product.

  • Deprotection:

    • Dissolve the crude protected intermediate in dichloromethane.

    • Add trifluoroacetic acid (TFA) (excess) and stir at room temperature. [7] * Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the final product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the final product, this compound, by column chromatography.

Characterization and Data

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

Analysis Type Intermediate: Allyl Phenyl Ether Intermediate: 2-Allylphenol Final Product: this compound
¹H NMR Characteristic signals for the allyl group and the phenyl ring.Shift of aromatic protons, appearance of a phenolic -OH peak.Appearance of piperidine ring protons, disappearance of phenolic -OH.
¹³C NMR Corresponding carbon signals for the ether structure.Shift in aromatic carbon signals due to ortho-substitution.Signals corresponding to all carbons in the final structure.
Mass Spectrometry Molecular ion peak corresponding to C₉H₁₀O.Molecular ion peak corresponding to C₉H₁₀O.Molecular ion peak corresponding to C₁₄H₁₉NO.
FT-IR Spectroscopy C-O-C ether stretch.Broad O-H stretch, disappearance of C-O-C ether stretch.Disappearance of O-H stretch, appearance of C-N stretch.

Potential Applications and Future Directions

The synthesized this compound is a novel molecule with potential applications in several fields:

  • Drug Discovery: As a hybrid of a phenol and a piperidine, it could be screened for a variety of biological activities, including CNS activity, antimicrobial properties, or as an enzyme inhibitor. [2][8]The piperidine nitrogen offers a site for further derivatization to explore structure-activity relationships.

  • Materials Science: The allyl group can be used for polymerization or as a cross-linking agent, suggesting potential use in the development of novel polymers or resins. [9]* Synthetic Intermediate: The molecule can serve as a building block for more complex targets, utilizing the reactivity of the allyl double bond or the aromatic ring.

Future research should focus on the biological evaluation of this compound and its derivatives, as well as exploring its utility in polymer chemistry.

References

  • CN104211581A - Synthesis process of allylphenol compounds - Google P
  • Allyl phenyl ether - Grokipedia. (URL: )
  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Journal of Chemical Education - ACS Public
  • Allyl phenyl ether - Wikipedia. (URL: )
  • US4788282A - Deprotection of allylic esters and ethers - Google P
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  • Williamson Ether Synthesis - Chemistry Steps. (URL: )
  • EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google P
  • Synthesis and characterization of partly fluorinated poly(phthalazinone ether)
  • FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: )
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  • Williamson Ether Synthesis - YouTube. (URL: )
  • CN103333137A - Method for synthesizing allyl glycidyl ether - Google P
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Public
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: )
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  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: )
  • Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts - ResearchG
  • Williamson Ether Synthesis. (URL: )
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Methodological & Application

Application Notes and Protocols for the Functional Characterization of 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental characterization of the novel compound, 2-Allylphenyl 3-piperidinyl ether. In the absence of pre-existing biological data for this specific molecule, we present a structured, hypothesis-driven approach to elucidate its potential biological targets and mechanism of action. This guide is founded on the principle of chemical similarity to known pharmacologically active agents and outlines a multi-tiered screening and functional assay workflow. The protocols detailed herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: A Hypothesis-Driven Approach to Novel Compound Characterization

The functional characterization of a novel chemical entity, such as this compound, presents a unique challenge. With no established biological profile, a logical and efficient experimental strategy is paramount. The chemical structure, featuring a piperidinyl ether moiety, provides the foundational clue for our investigation. This scaffold is present in various known bioactive compounds, notably ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets.

Our proposed strategy is a tiered approach, beginning with broad screening to identify potential biological targets, followed by specific functional assays to determine the compound's precise mechanism of action. This document will focus on two high-probability target classes based on structural precedent: Histamine Receptors and Sigma Receptors . Compounds containing 4-oxypiperidine ethers have shown high affinity for the histamine H3 receptor (H3R)[1], while other piperidine-based structures are potent ligands for the sigma-1 receptor (S1R)[2].

This guide will provide the scientific rationale behind each experimental choice, detailed step-by-step protocols, and methods for data interpretation, empowering researchers to systematically uncover the pharmacological profile of this compound.

Proposed Experimental Workflow

A systematic approach is crucial to efficiently characterize a novel compound. We propose a workflow that progresses from initial binding affinity determination to detailed functional characterization.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Data Analysis & Interpretation A Compound Procurement & QC B Radioligand Binding Assays (Primary Screen) A->B C Panel Screening: - Histamine H3 Receptor - Sigma-1 Receptor B->C D Does it bind to H3R? C->D F Does it bind to S1R? E cAMP Accumulation Assay (Agonist/Antagonist/Inverse Agonist Mode) D->E H Calculate Ki, IC50, EC50/Kb E->H G Phenytoin Allosteric Modulation Assay (Agonist/Antagonist Mode) F->G I Determine Mechanism of Action H->I

Caption: Proposed experimental workflow for the characterization of this compound.

Tier 1: Primary Screening - Target Identification

The initial step is to determine if this compound physically interacts with our hypothesized protein targets. Radioligand binding assays are a robust and high-throughput method for quantifying this interaction.

Rationale for Binding Assays

Competitive radioligand binding assays directly measure the affinity of a test compound for a receptor. By competing with a radiolabeled ligand of known high affinity, we can determine the test compound's binding affinity, expressed as the inhibition constant (Ki). This is a crucial first step before investing in more complex functional studies.

Protocol: Competitive Radioligand Binding Assay

This protocol is adaptable for both the histamine H3 receptor and the sigma-1 receptor, with specific components listed in Table 1.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor (hH3R) or human sigma-1 receptor (hS1R).

  • Membrane preparation from the above cells.

  • Radioligands: [³H]-(R)-α-methylhistamine (for H3R) or [³H]-(+)-pentazocine (for S1R).

  • Unlabeled reference compounds: (R)-α-methylhistamine (for H3R) or Haloperidol (for S1R).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer (specific to each target, see Table 1).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound, typically from 10 mM down to 0.1 nM in the assay buffer. Also, prepare serial dilutions of the unlabeled reference compound.

  • Assay Plate Preparation: To each well of a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer for total binding wells.

    • 50 µL of unlabeled reference compound (at 1000x the Kd of the radioligand) for non-specific binding (NSB) wells.

    • 50 µL of diluted test compound for experimental wells.

  • Add Radioligand: Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd) to all wells.

  • Add Membranes: Add 100 µL of the membrane preparation to all wells. The amount of membrane protein per well should be optimized beforehand to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plates at the recommended temperature and duration (see Table 1), typically with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

Parameter Histamine H3 Receptor (hH3R) Sigma-1 Receptor (hS1R)
Cell Line HEK293-hH3RHEK293-hS1R or Rat Liver Membranes
Radioligand [³H]-(R)-α-methylhistamine[³H]-(+)-pentazocine
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.450 mM Tris-HCl, pH 8.0
NSB Definition 10 µM (R)-α-methylhistamine10 µM Haloperidol
Incubation 60 min at 25°C120 min at 37°C
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Ice-cold 50 mM Tris-HCl, pH 8.0

Table 1: Recommended components and conditions for H3R and S1R binding assays.

Tier 2: Functional Characterization - Elucidating the Mechanism of Action

A positive result in the binding assay (i.e., a demonstrable Ki value) necessitates further investigation to determine the functional consequence of this binding. Is the compound an agonist, activating the receptor? Or is it an antagonist, blocking the action of the endogenous ligand?

Histamine H3 Receptor Functional Assay: cAMP Accumulation

Scientific Rationale: The histamine H3 receptor is a canonical Gi-coupled GPCR. Activation of Gi proteins leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By measuring cAMP levels, we can determine the functional activity of our test compound.[1]

  • Agonists will decrease cAMP levels.

  • Antagonists will have no effect on their own but will block the cAMP decrease caused by an H3R agonist.

  • Inverse Agonists will increase cAMP levels above the basal level.

G cluster_0 Cell Membrane H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Decreased Cellular Response Decreased Cellular Response cAMP->Decreased Cellular Response Agonist H3R Agonist (e.g., R-α-methylhistamine) Agonist->H3R Binds & Activates

Caption: Signaling pathway of the Gi-coupled Histamine H3 Receptor.

Protocol: HTRF cAMP Assay This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a sensitive and high-throughput measurement of cAMP.

Materials:

  • HEK293-hH3R cells.

  • Cell culture medium (e.g., DMEM/F12).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • (R)-α-methylhistamine (reference agonist).

  • Test Compound: this compound.

  • cAMP HTRF Assay Kit (e.g., from Cisbio).

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed HEK293-hH3R cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Agonist Mode:

    • Remove culture medium and add Stimulation Buffer.

    • Add serial dilutions of this compound or the reference agonist.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound for 15 minutes.

    • Add the reference agonist ((R)-α-methylhistamine) at its EC₈₀ concentration.

    • Incubate for a further 30 minutes at room temperature.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure cAMP levels according to the HTRF assay kit manufacturer's instructions. This typically involves adding two reagents sequentially: a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Sigma-1 Receptor Functional Assay: Phenytoin Modulation

Scientific Rationale: The sigma-1 receptor is a unique ligand-operated chaperone protein, not a classical GPCR or ion channel. Its functional activity can be assessed using allosteric modulators. Phenytoin is a known allosteric modulator of the S1R that potentiates the binding of S1R agonists but has no effect or slightly reduces the binding of S1R antagonists.[2] By performing a binding assay in the presence and absence of phenytoin, we can infer the functional nature of our test compound.

Protocol: [³H]-(+)-pentazocine Binding with Phenytoin This protocol is a modification of the binding assay described in Tier 1.

Procedure:

  • Perform two parallel competitive binding experiments as described in section 3.2 for the sigma-1 receptor.

  • Experiment 1 (Control): Run the assay exactly as described previously.

  • Experiment 2 (Phenytoin Modulation): Add a fixed concentration of phenytoin (e.g., 25 µM) to all wells before the addition of the membrane preparation.[2]

  • Data Analysis: Calculate the IC₅₀ value for this compound in the absence and presence of phenytoin.

    • Agonist Activity: A significant leftward shift in the binding curve (lower IC₅₀) in the presence of phenytoin indicates agonist activity.

    • Antagonist Activity: No change or a slight rightward shift (higher IC₅₀) in the binding curve suggests antagonist activity.

Data Analysis and Interpretation

For all assays, raw data should be converted to percent inhibition (for binding assays) or percent of control (for functional assays). Non-linear regression analysis using a sigmoidal dose-response model will be used to calculate key parameters.

Parameter Definition Assay Type Interpretation
IC₅₀ Inhibitory Concentration 50%Binding / Antagonist AssayConcentration of compound that displaces 50% of radioligand or inhibits 50% of agonist response.
Kᵢ Inhibition ConstantBinding AssayThe binding affinity of the ligand for the receptor, calculated from the IC₅₀ using the Cheng-Prusoff equation.
EC₅₀ Effective Concentration 50%Agonist AssayConcentration of agonist that produces 50% of the maximal response.
Kₑ Equilibrium Dissociation ConstantAntagonist AssayThe affinity of a competitive antagonist, calculated from the IC₅₀ using the Schild equation.

Table 2: Key parameters for data analysis.

Conclusion

This application note provides a robust, scientifically-grounded framework for the initial pharmacological characterization of this compound. By leveraging structural similarities to known ligands, we have proposed a logical progression from target identification using radioligand binding to functional classification with cell-based assays for the histamine H3 and sigma-1 receptors. This structured approach ensures an efficient use of resources and provides a clear path to elucidating the mechanism of action for this novel compound, paving the way for further drug development efforts.

References

  • Stasiak, A., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Pharmaceuticals (Basel). Available at: [Link]

  • Leone, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

Sources

2-Allylphenyl 3-piperidinyl ether as a potential molecular probe

The this compound scaffold is also a promising candidate for developing a Positron Emission Tomography (PET) radiotracer. [28]The phenyl ring can be modified to incorporate a precursor for radiolabeling with positron-emitting isotopes like Fluorine-18 (¹⁸F). [29][30]A radiolabeled version would allow for non-invasive, quantitative imaging of σ2 receptor expression in vivo, which has significant potential for cancer diagnosis, staging, and monitoring treatment response. [2][28]

References

  • Sigma-2 receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. (2011). Current Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Preparation of 2-allylphenol. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

  • Synthesis method of 2-allylphenol and its industrial application. (2024). qinye-sc.com. Retrieved January 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • How can you synthesize 2-allylphenol from phenol? (n.d.). Filo. Retrieved January 20, 2026, from [Link]

  • Development of molecular probes for imaging sigma-2 receptors in vitro and in vivo. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Fluorescent labeling of small molecules. (n.d.). Vichem Chemie. Retrieved January 20, 2026, from [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. (2015). Accounts of Chemical Research. Retrieved January 20, 2026, from [Link]

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. (2009). Journal of Chemical Education. Retrieved January 20, 2026, from [Link]

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (2018). ACS Central Science. Retrieved January 20, 2026, from [Link]

  • Sigma-2 Receptor as a Potential Drug Target. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Small-molecule fluorescent probes and their design. (2016). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. (2013). Medicinal Research Reviews. Retrieved January 20, 2026, from [Link]

  • Radiolabeling of functional oligonucleotides for molecular imaging. (2022). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

  • The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. (2013). PubMed. Retrieved January 20, 2026, from [Link]

  • Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. (2017). ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

  • PET Radiolabels. (n.d.). David Perrin Research Group, The University of British Columbia. Retrieved January 20, 2026, from [Link]

  • Principles of PET molecular imaging. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Introduction to Fluorescence Microscopy. (n.d.). Molecular Expressions. Retrieved January 20, 2026, from [Link]

  • The Imaging Probe Development Center at the National Institutes of Health. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]

  • Fluorescence Microscopy: A Concise Guide to Current Imaging Methods. (2017). Current Protocols in Neuroscience. Retrieved January 20, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Cell Physiology. Retrieved January 20, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2012). Current Protocols in Pharmacology. Retrieved January 20, 2026, from [Link]

  • Cell based Binding Assay. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (2021). Mini-Reviews in Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. (2017). PubMed. Retrieved January 20, 2026, from [Link]

  • Study on synthesis, characterization and biological activity of some new nitrogen heterocycle porphyrins. (2002). PubMed. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological activity evaluation of arylpiperazine derivatives for the treatment of neuropathic pain. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Molecules. Retrieved January 20, 2026, from [Link]

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  • Allyl phenyl ether. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

applications of 2-Allylphenyl 3-piperidinyl ether in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

Initial research into the neuropharmacological applications of "2-Allylphenyl 3-piperidinyl ether" has revealed a significant finding: this specific chemical entity does not appear to be a recognized or characterized compound within publicly accessible scientific literature and chemical databases. Extensive searches for its synthesis, biological activity, and neuropharmacological targets have not yielded any direct results.

The constituent parts of the molecule's name, "allylphenyl," "piperidine," and "ether," are common moieties in neuropharmacology. Piperidine derivatives, in particular, are known to interact with a variety of central nervous system targets, including sigma receptors.[1][2][3][4][5] Similarly, allylphenyl compounds have been investigated in various chemical and biological contexts.[][7] However, the specific combination represented by "this compound" is not documented.

Therefore, this document will pivot to a conceptual framework. It will provide a detailed, albeit hypothetical, exploration of how a novel compound with this structure could be investigated in neuropharmacology research. This guide will serve as a roadmap for the initial characterization and application of a new chemical entity, drawing on established protocols for similar, known compounds.

PART 1: Conceptual Framework for a Novel Neuropharmacological Agent

Given the absence of data on this compound, we will proceed with a theoretical application guide. This guide will outline the logical progression of research that would be necessary to characterize such a molecule and explore its potential in neuropharmacology. The protocols and methodologies described are based on standard practices for novel compound screening and development.

PART 2: Hypothetical Scientific Investigation

Section 2.1: Synthesis and Characterization

The initial step would be the chemical synthesis of this compound. A plausible synthetic route could involve the Williamson ether synthesis, reacting 2-allylphenol with a suitable 3-halopiperidine derivative.[7] Alternative synthetic strategies might include palladium-catalyzed cross-coupling reactions.[8]

Key Synthesis Steps (Hypothetical):

  • Preparation of 2-allylphenol: This can be achieved through the Claisen rearrangement of allyl phenyl ether.[7]

  • Functionalization of Piperidine: Introduction of a leaving group (e.g., a halogen) at the 3-position of an N-protected piperidine.

  • Etherification: Reaction of the sodium salt of 2-allylphenol with the 3-halopiperidine derivative.

  • Deprotection (if necessary): Removal of any protecting groups from the piperidine nitrogen.

Following synthesis, rigorous purification and characterization using techniques such as NMR, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity of the compound.

Section 2.2: Initial Target Screening and Profiling

With the pure compound in hand, the next phase would involve broad screening to identify potential neuropharmacological targets. Given the structural similarities to known ligands, initial screening would logically focus on receptors commonly targeted by piperidine-containing molecules.

Primary Target Hypothesis: Sigma Receptors

Many piperidine derivatives exhibit affinity for sigma-1 and sigma-2 receptors.[2][4] Therefore, the initial and most critical experiments would be radioligand binding assays to determine the affinity of this compound for these receptors.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human sigma-1 receptors.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, -pentazocine, and either assay buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

CompoundTargetKi (nM)
This compoundSigma-1 ReceptorTo be determined
This compoundSigma-2 ReceptorTo be determined
This compoundNMDA ReceptorTo be determined
This compoundDopamine TransporterTo be determined
This compoundSerotonin TransporterTo be determined

Workflow for Initial Target Screening

G cluster_0 Compound Synthesis & Purity cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of 2-Allylphenyl 3-piperidinyl ether Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays (Sigma, NMDA, Transporters) Characterization->Binding_Assay Pure Compound Functional_Assay Functional Assays (e.g., Calcium Imaging, cAMP) Binding_Assay->Functional_Assay Behavioral_Models Animal Behavioral Models (e.g., Pain, Anxiety, Cognition) Functional_Assay->Behavioral_Models Promising In Vitro Activity PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Models->PK_PD

Caption: Hypothetical workflow for the neuropharmacological evaluation of a novel compound.

Section 2.3: Functional Assays

Once a primary target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator.

Experimental Protocol: Functional Assay for Sigma-1 Receptor (Calcium Mobilization)

  • Objective: To determine the functional activity of this compound at the sigma-1 receptor.

  • Principle: Activation of sigma-1 receptors can modulate intracellular calcium levels.

  • Materials:

    • Cells expressing human sigma-1 receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Known sigma-1 agonist (e.g., (+)-pentazocine) and antagonist (e.g., NE-100).

    • Test compound.

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Add the test compound (for agonist activity) or the test compound followed by a known agonist (for antagonist activity).

    • Measure the change in fluorescence over time using a plate reader.

  • Data Analysis:

    • Quantify the peak fluorescence intensity.

    • For agonist activity, plot the fluorescence change against the compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Section 2.4: In Vivo Behavioral Models

If the compound shows promising in vitro activity and a favorable initial safety profile, in vivo studies in animal models are the next logical step. The choice of behavioral models would depend on the identified in vitro targets and functional activity. For a sigma-1 receptor ligand, relevant models could include those for neuropathic pain, anxiety, depression, and cognitive deficits.[2]

Experimental Protocol: Hot Plate Test for Nociceptive Pain

  • Objective: To assess the analgesic effects of this compound in a model of acute thermal pain.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • Test animals (e.g., mice or rats).

    • Test compound and vehicle control.

    • Positive control (e.g., morphine).

  • Procedure:

    • Administer the test compound, vehicle, or positive control to the animals.

    • At a predetermined time after administration, place the animal on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • Remove the animal from the hot plate immediately after the response to prevent tissue damage.

  • Data Analysis:

    • Compare the response latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathway Visualization

G cluster_0 Hypothesized Sigma-1 Receptor Modulation Compound 2-Allylphenyl 3-piperidinyl ether Sigma1R Sigma-1 Receptor Compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Regulates Downstream Downstream Signaling Ca_Release->Downstream

Caption: Hypothesized signaling pathway for a sigma-1 receptor ligand.

PART 3: Concluding Remarks and Future Directions

While "this compound" is not a known compound, the conceptual framework outlined in this document provides a comprehensive guide for its potential investigation. The logical progression from synthesis and characterization to in vitro screening and in vivo behavioral studies is a standard and robust approach in neuropharmacology drug discovery.

Should this compound be synthesized and found to have interesting biological activity, further studies would be warranted, including:

  • Selectivity Profiling: Testing against a wider panel of receptors and enzymes to determine its selectivity.

  • Pharmacokinetic Studies: Detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology Studies: Assessment of its safety profile in preclinical models.

This guide, therefore, serves as a valuable resource for any researcher embarking on the characterization of a novel chemical entity with potential applications in neuropharmacology.

References

As "this compound" is not a known compound, the following references are provided to support the methodologies and concepts discussed in this hypothetical guide.

  • Walker, J. M., et al. (1990). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-922. [Link]

  • MacLeod, A. M., et al. (1996). N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists. Journal of Medicinal Chemistry, 39(15), 2907-2914. [Link]

  • Larrow, J. F., & Roberts, E. (2002). Process for the synthesis of (2S)-phenyl-3-piperidone. U.S.
  • Jiang, J., et al. (2020). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 11(6), 1135-1141. [Link]

  • Wikipedia. (2023). Allyl phenyl ether. In Wikipedia. Retrieved from [Link]

  • Rivetti, F., & Romano, U. (1987). Process for preparation of N-allyl-piperidine derivatives.
  • Pérez, J., et al. (2019). Synthesis, Characterization, Solution Behavior and Theoretical Studies of Pd(II) Allyl Complexes with 2-Phenyl-3H-indoles as Ligands. Molecules, 24(19), 3499. [Link]

  • García-Reynaga, J., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1808. [Link]

  • Rivetti, F., & Romano, U. (1991). Process for preparation of n-allyl-piperidine derivatives.
  • Szczepańska, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11850. [Link]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. [Link]

  • Largent, B. L., et al. (1987). Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites in brain with (+)-[3H]SKF 10047, (+)-[3H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine and [3H]TCP. Journal of Pharmacology and Experimental Therapeutics, 242(2), 677-686. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Kasi, P., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7118-7121. [Link]

  • Skuza, G., & Rogóż, Z. (1999). Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs. Polish Journal of Pharmacology, 51(5), 399-405. [Link]

  • Dextraze, P. (1986). Process for deprotecting esters and allyl ethers.
  • Berger, J. G., et al. (1992). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 35(23), 4312-4321. [Link]

  • Dextraze, P. (1988). Deprotection of allylic esters and ethers. U.S.

Sources

Application Notes and Protocols for 2-Allylphenyl 3-piperidinyl ether in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of the novel chemical entity, 2-Allylphenyl 3-piperidinyl ether, in drug discovery pipelines. By combining the structural features of 2-allylphenol and a 3-piperidinyl ether, this scaffold presents a promising starting point for the development of new therapeutic agents, particularly those targeting the central nervous system (CNS). This document outlines detailed protocols for its synthesis, proposed biological screening assays, and strategies for lead optimization. The information is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces.

Introduction: Rationale for the Development of this compound

The piperidine ring is a cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[2][3] The piperidinyl ether moiety, in particular, is a well-established pharmacophore for targeting G protein-coupled receptors (GPCRs) and other CNS targets like sigma receptors.[4][5]

The 2-allylphenyl group offers several strategic advantages for drug design. The allyl group can participate in various chemical transformations and may serve as a bioisosteric replacement for other functional groups to modulate a compound's pharmacokinetic and pharmacodynamic properties.[6][7] 2-Allylphenol itself is a known bioactive molecule and a versatile synthetic intermediate.[8][9]

The novel compound, this compound, is conceived as a hybrid structure to leverage the strengths of both moieties. The piperidine core provides a proven scaffold for CNS receptor engagement, while the 2-allylphenyl group introduces unique steric and electronic features that can be exploited to achieve high affinity and selectivity for specific biological targets. This guide will explore its potential as a modulator of sigma receptors and muscarinic acetylcholine receptors, both of which are high-value targets in modern drug discovery.

Synthesis of this compound

The synthesis of the target compound can be achieved through a convergent synthesis strategy, primarily involving a Williamson ether synthesis. The key starting materials are 2-allylphenol and a suitably protected 3-hydroxypiperidine derivative.

Synthesis of 2-Allylphenol (Optional)

While 2-allylphenol is commercially available, it can also be synthesized from allyl phenyl ether via a Claisen rearrangement.[10][11] This[12][12]-sigmatropic rearrangement is a powerful carbon-carbon bond-forming reaction.[10]

  • Protocol: Heating allyl phenyl ether to high temperatures (around 200-250 °C) will induce the rearrangement to form 2-allylphenol.[11] The reaction proceeds through a concerted, cyclic transition state.[11]

Williamson Ether Synthesis Protocol

This protocol describes the coupling of 2-allylphenol with N-Boc-3-tosyloxypiperidine, followed by deprotection of the Boc group. The Williamson ether synthesis is a classic and reliable method for forming ether linkages, typically proceeding via an SN2 mechanism.[13]

Materials:

  • 2-Allylphenol

  • (S)-N-Boc-3-hydroxypiperidine[14][15]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-step Methodology:

  • Preparation of N-Boc-3-tosyloxypiperidine: a. Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous pyridine. b. Cool the solution to 0°C in an ice bath. c. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C. d. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. e. Quench the reaction with water and extract with ethyl acetate. f. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield N-Boc-3-tosyloxypiperidine.

  • Ether Formation: a. To a suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add a solution of 2-allylphenol (1.1 eq) in anhydrous THF dropwise.[16] b. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. c. Add a solution of N-Boc-3-tosyloxypiperidine (1.0 eq) in anhydrous THF to the reaction mixture. d. Heat the reaction to reflux and monitor by TLC until the starting material is consumed. e. Cool the reaction to room temperature and carefully quench with water. f. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. g. Dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude N-Boc-2-Allylphenyl 3-piperidinyl ether by column chromatography.

  • Boc Deprotection: a. Dissolve the purified N-Boc protected ether (1.0 eq) in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. c. Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC). d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. f. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A N-Boc-3-hydroxypiperidine B N-Boc-3-tosyloxypiperidine A->B TsCl, Pyridine D N-Boc-2-Allylphenyl 3-piperidinyl ether B->D C 2-Allylphenol C->D NaH, THF E 2-Allylphenyl 3-piperidinyl ether (Final Product) D->E TFA, DCM

Caption: Proposed synthetic route for this compound.

Applications in Drug Discovery: Screening Protocols

Based on the structural components, this compound is a prime candidate for screening against CNS targets, particularly sigma receptors and muscarinic receptors.

Primary Screening: Receptor Binding Assays

Protocol 3.1.1: Sigma-1 (σ1) Receptor Binding Assay

This assay determines the affinity of the test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.[17]

  • Receptor Source: Guinea pig brain membrane homogenate.

  • Radioligand: [³H]-(+)-pentazocine.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the membrane homogenate with [³H]-(+)-pentazocine and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand (e.g., Haloperidol).

    • Incubate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 3.1.2: Muscarinic Receptor Subtype Binding Assays (M1-M5)

This panel of assays will determine the affinity and selectivity of the compound for the five muscarinic receptor subtypes.

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Procedure: The protocol is similar to the σ1 binding assay, with adjustments for the specific receptor type and incubation conditions as required. The data will reveal if the compound has a preference for a particular muscarinic subtype, which is crucial for developing selective antagonists.[18]

Secondary Screening: Functional and In Vitro Assays

Protocol 3.2.1: σ1 Receptor Functional Assay (Phenytoin Shift Assay)

This assay helps to determine if a high-affinity ligand acts as an agonist or an antagonist at the σ1 receptor. Phenytoin, an allosteric modulator, potentiates the binding of agonists but not antagonists.[19]

  • Procedure:

    • Perform the σ1 receptor binding assay as described in Protocol 3.1.1 in two parallel sets: one with and one without a fixed concentration of phenytoin.

    • Compare the Ki values obtained in both conditions.

    • A significant decrease in the Ki value (increase in affinity) in the presence of phenytoin suggests agonist activity. No change or a slight increase suggests antagonist activity.[19]

Protocol 3.2.2: In Vitro Neuropathic Pain Model (Capsaicin-Induced Allodynia)

Given that σ1 receptor antagonists have shown efficacy in pain models, this assay can provide early evidence of analgesic potential.[20][21]

  • Model: Dorsal root ganglion (DRG) neurons in culture.

  • Procedure:

    • Culture primary DRG neurons.

    • Pre-incubate the neurons with varying concentrations of this compound.

    • Stimulate the neurons with capsaicin to induce a pain-like response (e.g., calcium influx or release of CGRP).

    • Measure the response using a suitable method (e.g., calcium imaging with Fura-2 AM or CGRP ELISA).

    • A reduction in the capsaicin-induced response indicates potential analgesic activity.

Diagram of a Proposed Screening Workflow

G A This compound B Primary Screening: Receptor Binding Assays A->B C σ1 Receptor Binding ([³H]-(+)-pentazocine) B->C D Muscarinic Receptor Panel (M1-M5) ([³H]-NMS) B->D E Secondary Screening: Functional & In Vitro Assays C->E If Ki < 100 nM D->E If Ki < 100 nM & selective F σ1 Functional Assay (Phenytoin Shift) E->F G In Vitro Pain Model (e.g., Capsaicin-induced Allodynia) E->G H Lead Optimization F->H G->H

Caption: A potential screening cascade for this compound.

Data Interpretation and Lead Optimization

The initial screening will provide crucial data on the affinity and selectivity of this compound. This information will guide the subsequent lead optimization efforts.

Hypothetical Screening Data

The following table presents a hypothetical data set for the parent compound and a few rationally designed analogues to illustrate potential structure-activity relationships (SAR).

CompoundR1 (Piperidine-N)R2 (Aryl)σ1 Ki (nM)M2 Ki (nM)M3 Ki (nM)σ1/M2 Selectivity
Parent H2-allyl1525080016.7
Analogue 1 CH₃2-allyl530095060
Analogue 2 H2-propyl452207504.9
Analogue 3 H4-allyl801504001.9

This data is purely illustrative.

Structure-Activity Relationship (SAR) Insights
  • Piperidine N-substitution: As suggested by Analogue 1, N-methylation may increase σ1 affinity, a known trend for some piperidine-based σ1 ligands.[22]

  • Allyl Group vs. Saturated Analogue: Comparing the parent compound to Analogue 2 (propyl instead of allyl) could reveal the importance of the double bond for receptor binding.

  • Positional Isomerism: Moving the allyl group from the ortho to the para position (Analogue 3) would likely alter the binding pose and could significantly impact affinity and selectivity. The ortho-substitution resulting from the Claisen rearrangement may be crucial.[10]

Lead Optimization Strategies
  • Bioisosteric Replacement: The allyl group can be replaced with other functional groups (e.g., propargyl, cyclopropyl) to probe the steric and electronic requirements of the binding pocket.[23]

  • Piperidine Ring Substitution: Introducing substituents on the piperidine ring can modulate affinity, selectivity, and physicochemical properties.

  • Lipophilic Ligand Efficiency (LLE): During optimization, it is crucial to track not just potency but also LLE, which balances potency with lipophilicity, to develop drug candidates with better overall properties.[17]

Diagram of a Hypothetical Sigma-1 Receptor Signaling Pathway

G cluster_0 Mitochondria-Associated ER Membrane (MAM) ER Endoplasmic Reticulum (ER) Mito Mitochondrion Sigma1 σ1 Receptor IP3R IP3R Sigma1->IP3R stabilizes VDAC VDAC IP3R->VDAC Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER mediates Ligand 2-Allylphenyl 3-piperidinyl ether (Antagonist) Ligand->Sigma1 inhibits Stress Cellular Stress Stress->Sigma1 activates Ca_Mito Ca²⁺ Uptake by Mitochondria Ca_ER->Ca_Mito Apoptosis Apoptosis Ca_Mito->Apoptosis overload leads to

Caption: Hypothesized mechanism of action at the σ1 receptor.

Conclusion

The novel scaffold, this compound, represents a promising starting point for drug discovery campaigns. Its rational design combines the well-established piperidinyl ether pharmacophore with the unique characteristics of the 2-allylphenyl moiety. The synthetic route is feasible using standard organic chemistry techniques, and the proposed screening cascade provides a clear path for evaluating its biological activity. By targeting high-value CNS receptors and employing modern lead optimization strategies, this compound and its future analogues hold the potential to be developed into novel therapeutics for a range of disorders.

References

A comprehensive list of references is provided on the following page.

References

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  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. University of Siena Institutional Repository. Available at: [Link]

  • Claisen rearrangement. Wikipedia. Available at: [Link]

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. Available at: [Link]

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  • Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. PubMed. Available at: [Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. Available at: [Link]

  • Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. YouTube. Available at: [Link]

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proper handling and storage conditions for 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Handling and Storage of 2-Allylphenyl 3-piperidinyl ether

Abstract

This document provides a comprehensive guide to the proper handling, storage, and management of this compound (CAS No. 946714-33-6)[1]. The unique chemical structure of this compound, incorporating an ether linkage, an allyl group, and a piperidine moiety, presents a specific combination of hazards that require rigorous safety protocols. The primary focus of this guide is the mitigation of risks associated with peroxide formation, a critical and often underestimated hazard in ethers and allylic compounds. These protocols are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the chemical integrity of the compound.

Introduction and Chemical Profile

This compound is a multifaceted organic compound utilized in advanced chemical synthesis, likely as a building block or intermediate in pharmaceutical and materials science research.[2][3] Its structure combines three distinct functional groups, each contributing to its overall reactivity and dictating specific safety considerations:

  • Ether Group: Susceptible to autoxidation in the presence of oxygen to form shock-sensitive and explosive peroxides.[4][5]

  • Allyl Group: The allylic hydrogens are prone to radical abstraction, contributing to peroxide formation.[6] The double bond can also undergo polymerization, a reaction that can be dangerously accelerated by the presence of peroxides.[7]

  • Piperidine Moiety: A basic heterocyclic amine that can react with acids and may be sensitive to heat and moisture.[8][9]

Understanding these intrinsic properties is paramount for safe handling and preventing the degradation of the material. This guide synthesizes field-proven insights to establish self-validating protocols that prioritize safety and experimental integrity.

Hazard Analysis: The Causality of Risk

A thorough understanding of the potential hazards is critical. The primary risks are not merely listed but explained through their chemical causality.

The Critical Hazard: Peroxide Formation

The most significant danger associated with this compound is its propensity to form explosive peroxides. This occurs via a free-radical chain reaction known as autoxidation.[4]

Mechanism of Autoxidation:

  • Initiation: The process begins when an initiator, such as UV light or heat, causes the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen or from the allylic position.[4][6] This forms a carbon-centered free radical.

  • Propagation: This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another molecule of the ether, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.[4]

  • Termination: The reaction terminates when radicals combine.

Over time, hydroperoxides can further react to form polymeric peroxides and crystalline solids, which are extremely sensitive to shock, heat, or friction and can detonate violently.[7][10] The presence of both an ether and an allyl group likely makes this compound a Class B peroxide former , meaning it can form explosive peroxide levels upon concentration (e.g., through evaporation or distillation).[5]

Additional Hazards
  • Flammability: Like many organic ethers, this compound is expected to be flammable.[11] Vapors can form explosive mixtures with air and may travel to an ignition source.[12]

  • Reactivity: The basic piperidine nitrogen can react exothermically with strong acids.[8][9] The compound should be stored separately from acids and strong oxidizing agents.[9][13]

Recommended Storage Protocols

Proper storage is the first line of defense against chemical degradation and the formation of hazardous peroxides.

General Storage Conditions

The core principle is to exclude the initiators of autoxidation: oxygen and light.[6][15]

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended: 2-8°C.[16]Low temperatures slow the rate of chemical reactions, including autoxidation and degradation.[6][16]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displacing oxygen from the container headspace directly inhibits the peroxide formation chain reaction.[6]
Light Store in an amber or opaque container. Keep away from direct sunlight and UV sources.UV light provides the activation energy to initiate the free-radical process of peroxide formation.[6][15]
Container Use airtight, amber glass bottles with a tight-fitting, inert cap (e.g., PTFE-lined).Prevents leakage and the ingress of oxygen and moisture.[15][17] Avoid glass stoppers or screw caps that can cause friction.[18]
Labeling Clearly label with the chemical name, date received, and date opened.Essential for tracking the age of the compound to adhere to disposal timelines for peroxide formers.[10][19]
Location Store in a designated flammable materials cabinet, segregated from incompatible materials.Prevents accidental mixing with acids or oxidizers and contains potential fires.[17][18]
Storage Workflow

The following diagram outlines the decision-making process for the proper storage of this compound.

G cluster_storage Storage Protocol for this compound receive Compound Received label_date Label with Date Received receive->label_date inspect Inspect Container Integrity (Seals, Cracks) label_date->inspect store_long Long-Term Storage (Inert Atmosphere, 2-8°C, Dark) inspect->store_long open_first First Opening store_long->open_first label_open Label with Date Opened open_first->label_open Yes purge Purge Headspace with Inert Gas (Ar/N₂) label_open->purge reseal Reseal Tightly purge->reseal store_short In-Use Storage (Inert Atmosphere, 2-8°C, Dark) reseal->store_short

Caption: Decision workflow for initial receipt and storage.

Safe Handling Protocols

All handling of this compound must be performed in a controlled environment by trained personnel.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[10] Change gloves immediately if contaminated.Provides a barrier against skin contact. Ethers can permeate some glove types, so frequent changes are necessary.[19]
Eye Protection Chemical splash goggles and a face shield.[11]Protects against splashes and vapors. A face shield offers broader protection during transfers.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[19]Protects skin and clothing from spills and provides a layer of protection from fire hazards.
Experimental Workflow: Weighing and Solution Preparation

This protocol minimizes exposure and mitigates risks during routine laboratory use.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational.[20]

  • Remove all potential ignition sources (hot plates, spark-producing equipment) from the immediate area.[11][20]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, inert gas line) inside the fume hood.

  • Don all required PPE.

Step 2: Aliquoting the Compound

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Briefly open the container inside the fume hood.

  • Immediately dispense the approximate amount needed into a tared, secondary container (e.g., a vial or beaker).

  • Before resealing the primary container, purge the headspace with a gentle stream of inert gas (Argon or Nitrogen) for 15-30 seconds to displace air.[6]

  • Seal the primary container tightly and wrap the cap with Parafilm for extra security. Return it to its designated cold storage location.

Step 3: Solution Preparation

  • Weigh the dispensed amount of the compound accurately.

  • Add the desired solvent to the vessel containing the compound, ensuring the process is done slowly to avoid splashes.

  • If necessary, stir the solution using a magnetic stirrer on a stir plate that is certified as spark-proof.

Handling Workflow Diagram

G cluster_handling Safe Handling Workflow start Start: Prepare to Handle ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood ignition Remove Ignition Sources hood->ignition aliquot Aliquot Compound ignition->aliquot purge Purge Stock Bottle with N₂/Ar aliquot->purge dissolve Prepare Solution aliquot->dissolve store Return Stock to Storage purge->store cleanup Clean Work Area store->cleanup dissolve->cleanup waste Dispose of Waste Properly cleanup->waste end End waste->end G cluster_peroxide Peroxide Testing and Action Plan check_age Container Opened > 3 Months or Before Concentration? visual_insp Visually Inspect for Crystals or Cloudiness check_age->visual_insp Yes proceed Proceed with Use check_age->proceed No crystals Crystals Found! visual_insp->crystals Yes no_crystals No Crystals visual_insp->no_crystals No contact_ehs DO NOT MOVE Contact EHS Immediately crystals->contact_ehs test Perform Peroxide Test (KI) no_crystals->test result Result? test->result negative Negative (Colorless) result->negative < 10 ppm positive_low Positive (Yellow) result->positive_low 10-100 ppm positive_high Positive (Brown) result->positive_high > 100 ppm negative->proceed use_caution Use with Caution Prioritize for Disposal positive_low->use_caution do_not_use DO NOT USE Dispose via EHS positive_high->do_not_use

Caption: Decision tree for peroxide detection and management.

Spill and Waste Disposal

  • Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). [12]Place the contaminated material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS office.

  • Waste Disposal: Unused or expired this compound must be disposed of as hazardous waste. [17]Do not pour it down the drain. Follow all local and institutional regulations for chemical waste disposal. Opened containers of peroxide-forming chemicals should generally be disposed of within 6-12 months. [10]

References

  • JoVE. (n.d.). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved January 20, 2026, from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved January 20, 2026, from [Link]

  • University of California, Riverside, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved January 20, 2026, from [Link]

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? Retrieved January 20, 2026, from [Link]

  • University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Retrieved January 20, 2026, from [Link]

  • University of Alabama Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved January 20, 2026, from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved January 20, 2026, from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Diethyl ether - Standard Operating Procedure. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Retrieved January 20, 2026, from [Link]

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  • LyondellBasell. (n.d.). Allyl Alcohol. Retrieved January 20, 2026, from [Link]

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preparation of 2-Allylphenyl 3-piperidinyl ether solutions for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of 2-Allylphenyl 3-piperidinyl ether Solutions for Cell-Based Assays

Abstract

The successful execution of cell-based assays hinges on the precise and consistent preparation of test compound solutions. This is particularly critical for novel small molecules like this compound, whose physicochemical properties may not be fully characterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper solubilization, dilution, and quality control of this compound (referred to herein as "the Compound") for in vitro studies. We detail a robust, self-validating workflow designed to ensure experimental reproducibility, minimize solvent-induced artifacts, and maintain the integrity of the compound, thereby generating reliable and meaningful biological data.

Introduction: The Criticality of Compound Preparation

Cell-based assays are fundamental tools in drug discovery, providing physiologically relevant data on a compound's efficacy, toxicity, and mechanism of action.[1][2] However, the reliability of these assays is directly dependent on the quality of the compound solutions administered to the cells. Many organic small molecules, particularly those with aromatic and heterocyclic moieties like the Compound, exhibit poor aqueous solubility.[3] This necessitates the use of organic solvents, which, if used improperly, can introduce significant experimental variability and artifacts.

The primary challenges in preparing a novel compound like this compound include:

  • Unknown Solubility: Determining an appropriate solvent and the maximum achievable concentration.

  • Compound Stability: Ensuring the molecule does not degrade or precipitate in stock or working solutions.

  • Solvent Cytotoxicity: Minimizing the concentration of the organic solvent in the final cell culture medium to avoid off-target effects on cell health and behavior.[4][5][6]

This guide provides a systematic approach to navigate these challenges, establishing a validated protocol for preparing the Compound for screening campaigns and detailed mechanistic studies.

Guiding Principles & Experimental Causality

The protocols herein are built on three core pillars: maximizing compound availability, ensuring solution integrity, and maintaining cellular health.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad solubilizing power for hydrophobic compounds and its common use in high-throughput screening.[3][7] The protocols are designed to keep the final DMSO concentration in cell culture well below cytotoxic levels, typically ≤0.5%, although this threshold is cell-line dependent and must be experimentally verified.[5][6][8]

  • Aseptic Technique: All procedures involving the preparation of solutions for cell-based assays must be performed under sterile conditions to prevent microbial contamination.[9][10][11][12] This involves working within a Biological Safety Cabinet (BSC) and using sterile consumables.

  • Quality Control (QC): A multi-step QC process is integrated into the workflow. This is not an optional step; it is essential for validating the protocol and ensuring the trustworthiness of the final data. QC measures confirm compound solubility, solution stability, and the absence of solvent-induced artifacts.[13][14][15][]

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), Cell Culture Grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, low-retention pipette tips

  • Calibrated P10, P200, and P1000 micropipettes

  • Vortex mixer

  • Bath sonicator

  • Biological Safety Cabinet (BSC), Class II

  • Cell culture medium appropriate for the cell line in use

  • Sterile serological pipettes

  • Sterile reagent reservoirs

  • 70% Ethanol for disinfection

Experimental Workflow Overview

The overall process involves creating a high-concentration primary stock solution in 100% DMSO, followed by serial dilutions to create intermediate and final working solutions in cell culture medium.

G cluster_prep Phase 1: Stock Solution Preparation cluster_work Phase 2: Working Solution Preparation cluster_assay Phase 3: Dosing & Assay compound Compound Powder weigh Weigh Compound compound->weigh 1. dissolve Dissolve in 100% DMSO (e.g., 20 mM) weigh->dissolve 2. mix Vortex & Sonicate dissolve->mix 3. filter Sterile Filter (Optional) mix->filter 4. stock Primary Stock Solution (Store at -20°C or -80°C) filter->stock 5. intermediate Intermediate Dilution in Culture Medium stock->intermediate 6. Thaw & Dilute plate Assay Plate (with Seeded Cells) serial Serial Dilution Series in Culture Medium intermediate->serial 7. working Final Working Solutions serial->working 8. dose Add Working Solutions to Cells plate->dose 9. readout Incubate & Measure Biological Readout dose->readout 10.

Figure 1. Overall workflow from compound powder to final assay readout.

Protocol 1: Preparation of a 20 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration stock, which serves as the foundation for all subsequent dilutions. A 20 mM concentration is a common starting point, but may need adjustment based on the compound's solubility limit.

Causality: Preparing a high-concentration stock in 100% DMSO maximizes the amount of dissolved compound and minimizes the volume of solvent carried over into subsequent aqueous dilutions, thereby keeping the final DMSO concentration low.

  • Preparation: Disinfect the BSC work surface, pipettes, and all required materials with 70% ethanol and place them inside the cabinet.[11]

  • Calculation: Determine the mass of the Compound required.

    • Assumption: The molecular weight (MW) of this compound is X g/mol . (Note: As this is a novel compound, the user must provide the actual MW).

    • Mass (mg) = Desired Volume (mL) * 20 mmol/L * MW (g/mol)

    • Example for 1 mL of 20 mM stock with an assumed MW of 250 g/mol :

    • Mass = 1 mL * 20 mmol/L * 250 g/mol = 5 mg

  • Weighing: Aseptically weigh the calculated mass of the Compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in a bath sonicator for 10-15 minutes to aid dissolution.

    • Rationale: Sonication uses ultrasonic waves to break up compound aggregates, which is highly effective for dissolving poorly soluble substances.

  • Visual Inspection: After mixing, visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, repeat sonication. If the compound still does not dissolve, it may be necessary to prepare a lower concentration stock (e.g., 10 mM).

  • Aliquoting & Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.

Protocol 2: Preparation of Final Working Solutions

This protocol describes the serial dilution of the primary stock into cell culture medium to generate the final concentrations for treating the cells.

Causality: A two-step dilution process is used. First, an intermediate dilution is made at a higher concentration to ensure the compound remains soluble upon transfer from DMSO to an aqueous environment. This intermediate is then used for the final serial dilutions, ensuring the final DMSO concentration remains constant across all treatment conditions.

  • Thaw Stock: Remove one aliquot of the 20 mM primary stock from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Intermediate Dilution:

    • Let's assume the highest desired final concentration in the assay is 20 µM. We will prepare an intermediate stock at 100-fold this concentration (2 mM) to ensure the final DMSO concentration is 1%. Then, we will perform a final 1:2 dilution into the assay plate to get a final DMSO concentration of 0.5%.

    • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 20 mM primary stock solution to the medium.

    • Vortex immediately and gently to mix. This is your 2 mM intermediate stock in 1% DMSO.

  • Prepare Serial Dilutions:

    • Set up a series of sterile tubes labeled with the desired final concentrations (e.g., 20 µM, 10 µM, 5 µM, etc.).

    • Add a defined volume of cell culture medium to each tube (e.g., 500 µL).

    • Perform a 1:2 serial dilution by transferring 500 µL from the 2 mM intermediate stock to the first tube, vortexing, then transferring 500 µL from that tube to the next, and so on. This creates a series of working solutions at twice the final desired concentration (e.g., 40 µM, 20 µM, 10 µM).

  • Dosing the Assay Plate:

    • To a 96-well plate containing cells in 100 µL of medium, add 100 µL of the appropriate working solution to each well.

    • This final 1:2 dilution step achieves the target concentrations (20 µM, 10 µM, 5 µM, etc.) and brings the final DMSO concentration to a uniform 0.5% across all wells.

Quantitative Data Summary
ParameterPrimary StockIntermediate StockFinal Assay Well (Example)
Compound Conc. 20 mM2 mM20 µM
Solvent 100% DMSOCell Culture MediumCell Culture Medium
Final DMSO % 100%1%0.5%
Storage -20°C / -80°CUse ImmediatelyN/A

Quality Control & Assay Validation

A robust assay requires rigorous controls to ensure that the observed biological effects are due to the Compound and not an artifact of the experimental procedure.[1][17][18][19]

Solvent Toxicity Assessment

Causality: Before screening the Compound, the maximum tolerable DMSO concentration for your specific cell line must be determined. Different cell lines exhibit varying sensitivity to DMSO.[5][20][21]

  • Protocol: Prepare a serial dilution of DMSO in cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Treatment: Add these solutions to cells under the same conditions as your planned assay (cell density, incubation time).

  • Readout: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure cytotoxicity.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control. This concentration should be the maximum limit for your final assay conditions.

G cluster_qc QC Decision Workflow cluster_vehicle Vehicle Control Validation start Prepare Primary Stock Solution sol_check Is solution clear and free of precipitate? start->sol_check vehicle_test Test DMSO serial dilution on target cell line sol_check->vehicle_test Yes fail_sol FAIL: Lower stock concentration or try new solvent sol_check->fail_sol No viability Is viability >95% at target final concentration? vehicle_test->viability proceed Proceed with Assay Preparation viability->proceed Yes fail_via FAIL: Lower final DMSO concentration in assay (requires higher stock conc.) viability->fail_via No

Figure 2. Quality control decision tree for solution preparation.
Stock Solution Stability

For long-term studies, it is advisable to assess the stability of the Compound in the DMSO stock.

  • Method: After preparing the initial stock, take an aliquot for immediate analysis via High-Performance Liquid Chromatography (HPLC) to obtain a purity profile and peak area.[14]

  • Follow-up: After a period of storage (e.g., 1 month at -80°C), thaw another aliquot and re-analyze.

  • Acceptance Criteria: A change in purity or a decrease in the main peak area of >5-10% may indicate compound degradation, warranting the preparation of fresh stock solutions.

Safety Precautions

As this compound is a novel compound, its toxicological properties are unknown. Standard laboratory safety procedures must be followed:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the dry powder form of the Compound in a chemical fume hood to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) if available. If not, treat the substance as potentially hazardous.

  • Dispose of all waste containing the compound and its solvents according to institutional guidelines.

References

  • 9 Sterilization Techniques For Cell Culture. (2022). Visikol. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2023). Akron Bio. [Link]

  • Aseptic and Good Cell Culture Techniques. (n.d.). EuroBioBank. [Link]

  • Until what percentage does DMSO remain not toxic to cells? (2015). ResearchGate. [Link]

  • Principles of Aseptic Technique. (2021). Biology LibreTexts. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. (2017). HunterLab. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). Cytotechnology. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2014). ACS Omega. [Link]

  • Applying analytical method validation to cell-based potency assays. (2021). BioTechniques. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2015). Semantic Scholar. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. [Link]

  • Agilent Workflows for Pharmaceutical Small Molecule Development. (n.d.). Agilent. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

  • Quality control of small molecules. (n.d.). Kymos. [Link]

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  • A review for cell-based screening methods in drug discovery. (2022). Future medicinal chemistry. [Link]

Sources

advanced spectroscopic analysis of 2-Allylphenyl 3-piperidinyl ether derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Advanced Spectroscopic Analysis of 2-Allylphenyl 3-piperidinyl ether Derivatives

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the comprehensive spectroscopic analysis of this compound derivatives. These compounds, featuring a flexible ether linkage between a substituted aromatic ring and a piperidine heterocycle, are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for a wide range of therapeutic agents.[1][2] Accurate and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[3][4]

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can adapt these protocols to novel derivatives. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to build a self-validating analytical workflow.[5][6]

The Strategic Importance of Multi-Modal Spectroscopy

Relying on a single analytical technique is often insufficient for the complete elucidation of complex molecules like this compound derivatives.[4] Each spectroscopic method provides a unique and complementary piece of the structural puzzle.

  • NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemistry.[7]

  • Mass Spectrometry provides the molecular weight and, through fragmentation, confirms the assembly of key structural motifs.[8]

  • FTIR Spectroscopy rapidly identifies the presence of essential functional groups, serving as a quick and effective verification tool.[6]

The integration of these techniques provides a robust, cross-validated characterization of the target molecule.

Integrated Analytical Workflow Diagram

The following diagram illustrates the logical flow of analysis, from a newly synthesized compound to its confirmed structure.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesized Derivative FTIR FTIR Analysis Synthesis->FTIR MS MS Analysis Synthesis->MS NMR NMR Analysis Synthesis->NMR Data_FTIR Functional Groups Confirmed (C-O-C, C=C, etc.) FTIR->Data_FTIR Data_MS Molecular Weight Confirmed [M+H]⁺ MS->Data_MS Data_NMR ¹H & ¹³C Assignments Connectivity Established NMR->Data_NMR Conclusion Structure Elucidated & Confirmed Data_FTIR->Conclusion Data_MSMS Fragmentation Corroborates (Piperidine, Allylphenyl) Data_MS->Data_MSMS Data_MSMS->Conclusion Data_NMR->Conclusion

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[3] For this compound derivatives, both ¹H and ¹³C NMR are essential.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is typically the solvent of choice due to its excellent solubilizing power for this class of compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm. It is chemically inert and produces a single, sharp signal that is easily distinguished.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of CDCl₃. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Acquire data using a standard one-pulse experiment.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Phenyl Protons (Ar-H )6.8 - 7.5Multiplet (m)The substitution pattern on the phenyl ring will dictate the complexity of these signals.
Allyl Vinyl (Ar-O-CH₂-CH =CH₂)5.9 - 6.2Dddd (doublet of doublet of doublets of doublets)Complex splitting due to coupling with both geminal and vicinal protons.[9][10]
Allyl Vinyl (=CH ₂)5.2 - 5.5Multiplet (m)Two distinct signals are expected for the two non-equivalent terminal vinyl protons.[9]
Allyl Methylene (Ar-O-CH ₂-)4.5 - 4.7Doublet (d) or Multiplet (m)Shifted downfield due to the adjacent ether oxygen.[9]
Piperidinyl CH -O-Ar3.5 - 4.5Multiplet (m)The proton on the carbon bearing the ether linkage is significantly deshielded.
Piperidinyl N-CH2.5 - 3.5Multiplets (m)Protons on carbons adjacent to the nitrogen atom.
Piperidinyl -CH ₂-1.5 - 2.0Multiplets (m)Remaining methylene protons on the piperidine ring.
¹³C NMR and DEPT Spectroscopy

¹³C NMR provides a count of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Carbon Environment Expected Chemical Shift (δ, ppm) DEPT-135 Signal Notes
Phenyl Quaternary (C -O)155 - 160NoneThe carbon directly attached to the ether oxygen is the most downfield aromatic signal.[11]
Phenyl C H114 - 130PositiveAromatic CH carbons.
Allyl Vinyl (-C H=)130 - 135PositiveInternal vinyl carbon.[11]
Allyl Vinyl (=C H₂)117 - 120PositiveTerminal vinyl carbon.[11]
Piperidinyl C H-O-Ar70 - 80PositiveCarbon attached to the ether oxygen.[12]
Allyl Methylene (-O-C H₂-)68 - 72NegativeMethylene carbon adjacent to the ether oxygen.[11]
Piperidinyl N-C H₂45 - 60NegativeCarbons adjacent to the nitrogen.
Piperidinyl -C H₂-20 - 35NegativeRemaining ring carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is critical for determining the molecular weight of the derivative and for confirming its structure through fragmentation analysis (MS/MS).[8]

Rationale for Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation, providing a clear indication of the molecular weight.[8][13]

  • Ionization Mode: Positive ion mode is used because the basic nitrogen atom of the piperidine ring is readily protonated.[13]

  • Analyzer: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

LC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

  • Mass Spectrometer Parameters (ESI+):

    • Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000) to identify the [M+H]⁺ precursor ion.[13]

    • Tandem MS (MS/MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar). Acquire the product ion spectrum to observe fragmentation patterns.[8] Optimize collision energy to achieve a rich fragmentation spectrum.

Interpreting the Mass Spectrum

The fragmentation of this compound derivatives is driven by the charge on the protonated piperidine nitrogen and the stability of the resulting fragments.

MS_Fragmentation Precursor [M+H]⁺ (Protonated Parent Molecule) Frag1 Loss of Allylphenyl Group (Cleavage at Ether C-O bond) Precursor->Frag1 Pathway A Frag2 Loss of Allyl Radical (α-cleavage on Phenyl Side) Precursor->Frag2 Pathway B Frag3 Piperidine Ring Opening (α-cleavage at N) Precursor->Frag3 Pathway C Ion1 Protonated 3-Hydroxypiperidine Ion Frag1->Ion1 Ion2 [M+H - C₃H₅]⁺ Ion Frag2->Ion2 Ion3 Iminium Ion Fragments Frag3->Ion3

Caption: Key fragmentation pathways for piperidinyl ether derivatives in MS/MS.

  • Pathway A (Ether Cleavage): A common fragmentation pathway involves the cleavage of the C-O ether bond, leading to the formation of a protonated 3-hydroxypiperidine ion and the neutral loss of the 2-allylphenol moiety.

  • Pathway B (Allyl Loss): Cleavage adjacent to the aryl ring can result in the loss of the allyl radical (C₃H₅•).[14]

  • Pathway C (Piperidine Ring Fission): The protonated piperidine ring can undergo α-cleavage, where the C-C bond adjacent to the nitrogen breaks, leading to the formation of stable iminium ions.[13] This is a characteristic fragmentation pattern for piperidine-containing compounds.[8][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[15] While it does not provide the detailed structural map of NMR, it serves as an excellent verification step.

FTIR Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).

Interpreting the FTIR Spectrum
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C-H (sp² Aromatic/Vinyl)3000 - 3100MediumStretching vibrations of C-H bonds on the phenyl ring and allyl group.[16]
C-H (sp³ Aliphatic)2850 - 3000StrongStretching vibrations of C-H bonds in the piperidine ring and allyl methylene group.[17]
C=C (Aromatic)1500 - 1600Medium-StrongTwo sharp bands are characteristic of the phenyl ring.[18]
C=C (Alkene)1620 - 1680Medium-WeakStretching of the allyl double bond.[18]
C-O-C (Aryl-Alkyl Ether)1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric)StrongThe asymmetric stretch is particularly intense and diagnostic for aryl ethers.[19][20][21]
=C-H Bend (Out-of-plane)675 - 1000StrongBending vibrations can indicate the substitution pattern on the aromatic ring.

The absence of a strong, broad peak around 3200-3600 cm⁻¹ confirms the absence of O-H groups (from starting materials like 2-allylphenol), and the absence of a strong peak around 1700 cm⁻¹ confirms the absence of C=O groups, verifying the purity of the ether product.[22]

Conclusion

The structural elucidation of this compound derivatives requires a synergistic analytical approach. By combining the detailed connectivity map from ¹H and ¹³C NMR, the molecular weight and fragmentation confirmation from high-resolution MS, and the rapid functional group verification from FTIR, researchers can achieve an unambiguous and robust characterization. This multi-modal strategy is fundamental to advancing drug discovery and development, ensuring that the precise molecular architecture of these promising compounds is thoroughly understood.[4][7]

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  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Bentham Science. [URL: https://www.benthamscience.com/abstract/2021021801]
  • Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. ResearchGate. [URL: https://www.researchgate.net/publication/365377527_Synthesis_Spectroscopic_Computational_Biological_and_Molecular_docking_studies_on_3-allyl_26-diaryl_piperidin-4-ones]
  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22043231/]
  • The new ether derivative of phenylpropanoid and bioactivity was investigated from the leaves of Piper betle L. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30169967/]
  • Synthesis and antiprotozoal activities of benzyl phenyl ether diamidine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21888809/]

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Troubleshooting & Optimization

troubleshooting solubility issues with 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Solubility Issues for Novel Phenylpiperidine Derivatives

Disclaimer: The target compound, 2-Allylphenyl 3-piperidinyl ether, is understood to be a novel or proprietary substance with no publicly available data. This guide has been constructed using Paroxetine , a well-characterized phenylpiperidine derivative, as a scientifically appropriate structural analog. The principles and techniques discussed are broadly applicable to this class of compounds, which are known for their solubility challenges. Paroxetine, like the target molecule, contains a phenyl ring, a piperidine moiety, and is often formulated as a salt to manage its low intrinsic aqueous solubility.

Introduction: Understanding the Solubility Challenge

Researchers working with complex heterocyclic compounds like this compound often face a primary hurdle: poor aqueous solubility. These molecules, characterized by a large, hydrophobic scaffold, are frequently classified under the Biopharmaceutical Classification System (BCS) as Class II compounds—possessing high membrane permeability but low aqueous solubility. This low solubility can severely limit bioavailability, complicate the design of in vitro assays, and create significant roadblocks in preclinical and clinical development.

This technical guide provides a structured, in-depth approach to diagnosing and resolving solubility issues. By leveraging the known physicochemical properties of the analogous compound, Paroxetine, we will explore the causal factors behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound class that dictate its solubility?

A1: The solubility of phenylpiperidine derivatives is governed by a combination of factors. Using Paroxetine as our model, we can identify the critical parameters:

  • High Lipophilicity (LogP): These molecules are inherently "greasy" or hydrophobic, preferring organic environments over aqueous ones. This is the primary driver of low water solubility.

  • Basic Ionizable Group: The piperidine ring contains a basic nitrogen atom. This allows the molecule to be protonated and form a salt (e.g., a hydrochloride salt). The pKa of this group is crucial; for Paroxetine, the pKa is approximately 9.8.[1] This means the compound's charge, and therefore its solubility, is highly dependent on the pH of the solution.

  • Crystalline Structure: The solid-state form of the compound plays a significant role. Crystalline forms are highly ordered and require more energy to break the lattice structure for dissolution compared to amorphous (disordered) forms. Paroxetine hydrochloride is known to exist in different crystalline forms (polymorphs), which can affect its physical properties.

Q2: My compound (supplied as a hydrochloride salt) won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is a common and expected observation. The issue lies in the relationship between the compound's pKa and the buffer's pH. The piperidine nitrogen (pKa ≈ 9.8) is protonated and positively charged at acidic pHs. This charge greatly enhances interaction with polar water molecules, increasing solubility.

However, as the pH of the solution approaches and surpasses the pKa, the piperidine nitrogen becomes deprotonated, returning the molecule to its neutral, much less soluble "free base" form. A buffer at pH 7.4 is significantly more basic than the environment required to keep the molecule fully protonated and dissolved. Paroxetine hydrochloride, for instance, dissolves readily at a low pH but exhibits very low solubility at pH values greater than 4.[1][2]

Q3: I prepared a 10 mM stock solution in 100% DMSO, but it crashed out immediately when I diluted it into my aqueous assay buffer. What should I do?

A3: This phenomenon is known as "crashing out" and occurs when a compound is rapidly transferred from a good organic solvent (like DMSO) to a poor aqueous solvent. The DMSO concentration drops so significantly upon dilution that it can no longer keep the hydrophobic compound solubilized, leading to precipitation.

The first step is to reduce the final concentration of DMSO in your assay. For many cell-based assays, a final DMSO concentration of 0.5% or less is recommended to avoid solvent-induced artifacts. To achieve this while maintaining solubility, a serial dilution approach is often necessary. A detailed protocol is provided in the troubleshooting section.

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A4: This is a critical distinction in drug discovery.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution. This is often what researchers observe during experiments.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a prolonged period (e.g., 24 hours). The resulting concentration in the saturated solution is the thermodynamic solubility.

For early-stage research and high-throughput screening, kinetic solubility is often a pragmatic first pass. However, for lead optimization and formulation development, thermodynamic solubility is the more reliable and critical parameter as it represents the true, stable solubility limit of the compound.[3]

Data Summary Tables

The following tables summarize key solubility data for Paroxetine hydrochloride, which can be used as a reliable estimate for initial experimental design with this compound.

Table 1: Physicochemical and Solubility Properties of Paroxetine Hydrochloride

PropertyValueSource
Molecular FormulaC₁₉H₂₀FNO₃ · HCl[4]
Molecular Weight365.8 g/mol [4]
pKa (Piperidine Nitrogen)~9.8[1]
Aqueous Solubility (Water)5.4 mg/mL[5]
BCS ClassificationClass II (Low Solubility, High Permeability)[6]

Table 2: Solubility in Common Organic and Buffered Solvents

SolventSolubility (Paroxetine HCl)Recommended UseSource
Dimethyl Sulfoxide (DMSO)~33 mg/mLStock solution preparation for in vitro assays[5]
Dimethylformamide (DMF)~20 mg/mLStock solution preparation; alternative to DMSO[5]
Ethanol~20 mg/mLCo-solvent systems; not ideal for high concentration stocks[5]
1:10 DMF:PBS (pH 7.0)~0.09 mg/mLExample of a co-solvent system for assays[4]

Table 3: Representative pH-Solubility Profile for a Basic Compound like Paroxetine HCl (pKa ~9.8)

pH of BufferExpected SolubilityRationale
1.0 - 2.0HighCompound is fully protonated (cationic form).
4.0Moderate to LowSolubility begins to decrease significantly.[1][2]
6.8LowA significant portion of the compound is in the neutral free base form.
7.4Very LowThe majority of the compound is in its poorly soluble neutral form.
10.0Very LowCompound is almost entirely in its neutral form (pH > pKa).

Troubleshooting Guides & Experimental Protocols

Problem 1: Compound Precipitates from Aqueous Buffer

This is the most frequent issue. The following decision tree and protocols provide a systematic way to diagnose and solve the problem.

G start Compound Precipitates in Aqueous Buffer check_stock Is the DMSO stock solution clear and fully dissolved? start->check_stock check_final_dmso Is final DMSO concentration > 0.5%? check_stock->check_final_dmso  Yes action_remake_stock Action: Remake stock solution. Use gentle warming or sonication. check_stock->action_remake_stock  No check_ph Is the buffer pH > 4? check_final_dmso->check_ph  No action_reduce_dmso Action: Decrease final DMSO concentration. Use a serial dilution protocol. check_final_dmso->action_reduce_dmso  Yes solubility_limit Has the thermodynamic solubility limit been exceeded? check_ph->solubility_limit  No action_adjust_ph Action: Lower buffer pH (if assay permits). Determine pH-solubility profile. check_ph->action_adjust_ph  Yes action_enhance_sol Action: Employ solubility enhancement techniques (Co-solvents, Hydrotropy, etc.). solubility_limit->action_enhance_sol  Yes

Caption: A decision tree for troubleshooting compound precipitation.

This protocol minimizes the final concentration of organic solvent to prevent compound precipitation and reduce solvent-induced artifacts in biological assays.

Objective: To prepare a 10 µM working solution of the compound in PBS (pH 7.4) with a final DMSO concentration of 0.1%.

Materials:

  • Compound (e.g., Paroxetine HCl)

  • 100% DMSO, anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Create an Intermediate Dilution: In a new tube, perform a 1:10 dilution of the 10 mM stock solution into 100% DMSO to get a 1 mM solution.

  • Prepare the Final Working Solution:

    • Pipette 990 µL of PBS (pH 7.4) into a fresh microcentrifuge tube.

    • Add 10 µL of the 1 mM intermediate solution to the PBS.

    • Vortex immediately and thoroughly to ensure rapid mixing. This prevents localized high concentrations of DMSO that can cause precipitation.

  • Verification: Visually inspect the final solution for any signs of turbidity or precipitation. If the solution is clear, it is ready for use.

Problem 2: Insufficient Aqueous Solubility for in vivo Studies

For animal studies, higher concentrations are often needed, and DMSO may not be a suitable vehicle. Advanced formulation strategies are required.

Hydrotropy involves using a high concentration of a second solute (a hydrotropic agent) to increase the aqueous solubility of a poorly soluble drug. This protocol is adapted from a published method for Paroxetine.[6][7]

Objective: To prepare a solid "hydrotrope" of the compound with enhanced aqueous solubility.

Materials:

  • Compound (e.g., Paroxetine HCl)

  • Hydrotropic agent (e.g., Nicotinamide or Citric Acid)

  • 0.5 N Sodium Hydroxide (NaOH)

  • 0.5 N Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution of Components:

    • In separate beakers, prepare equimolar solutions of the compound and the chosen hydrotropic agent (e.g., Nicotinamide) in 0.5 N NaOH.

  • Mixing and Stirring: Combine the two solutions and stir using a magnetic stirrer.

  • Precipitation: While stirring continuously, slowly add 0.5 N HCl dropwise to the mixture. A precipitate (the hydrotrope) will begin to form as the pH is neutralized.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Drying: Freeze the collected precipitate for at least 1 hour, then transfer it to a desiccator to dry completely.

  • Characterization: The resulting solid powder is the hydrotrope. Its solubility in water or buffer should be determined and compared to the original compound. Studies have shown that this method can enhance the dissolution of Paroxetine HCl by more than double.[7]

For compounds that remain challenging, a more advanced formulation workflow is necessary.

G start Initial Formulation Fails (e.g., Simple co-solvent) hydrotropy Attempt Hydrotropy (Protocol 2) start->hydrotropy solid_dispersion Prepare Amorphous Solid Dispersion hydrotropy->solid_dispersion  Solubility still insufficient success Successful Formulation for In Vivo Studies hydrotropy->success  Sufficient solubility achieved lipid_formulation Develop Lipid-Based Formulation (e.g., SMEDDS) solid_dispersion->lipid_formulation  Stability issues or  insufficient enhancement solid_dispersion->success  Sufficient solubility and  stability achieved nanosuspension Particle Size Reduction: Create Nanosuspension lipid_formulation->nanosuspension  Drug incompatible with lipids lipid_formulation->success  Sufficient loading and  dispersibility achieved nanosuspension->success  Sufficient dissolution  rate achieved

Caption: Decision workflow for selecting an advanced formulation strategy.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug Discovery Today: Technologies, 7(2), e85-e91. [Link]

  • Li, X., Gu, X., Liu, T., Wang, R., & Wang, J. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Molecules (Basel, Switzerland), 23(11), 2981. [Link]

  • American Chemical Society. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Sahu, A., & Saraf, S. (2017). Approaches to improve solubility of poorly water soluble drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 442-456. [Link]

  • Ujwala, K., & Sathesh Babu, P. R. (2017). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian journal of pharmaceutical sciences, 79(4), 591–598. [Link]

  • ResearchGate. (2022). Calibration curve of paroxetine hydrochloride in phosphate buffer pH 6.8. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • ResearchGate. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 3 Factorial Design. [Link]

  • Ujwala, K., & Babu, P. S. (2017). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 79(4), 591. [Link]

  • Aurobindo Pharma Inc. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAURO-PAROXETINE. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Synthesis of Aryl Piperidinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl piperidinyl ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the crucial aryl-O-piperidine linkage. Aryl piperidinyl ether motifs are prevalent in a wide range of biologically active molecules, including high-profile drug candidates like the D4 antagonist L-745,870.[1] However, their synthesis is often fraught with challenges ranging from low yields to competing side reactions.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will primarily discuss the formation of the C(aryl)-O bond, with relevant principles drawn from the analogous and extensively studied C(aryl)-N bond formation, given the significant overlap in catalytic systems and reaction challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for creating an aryl piperidinyl ether bond, and when should I choose one over the other?

The three most common strategies are the Williamson Ether Synthesis, the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling. The choice depends critically on your substrates' electronic properties, steric bulk, and functional group tolerance.

  • Williamson Ether Synthesis : This classic SN2 reaction involves an alkoxide (from the piperidinyl alcohol) and an aryl halide.[2] Its utility for this specific transformation is severely limited. Standard SN2 reactions do not occur on sp2-hybridized carbons of unactivated aryl halides.[3] This method is only viable if the aryl ring is strongly activated by multiple, powerful electron-withdrawing groups (e.g., nitro groups) to enable a nucleophilic aromatic substitution (SNAr) mechanism. For most pharmaceutical targets, this is not a feasible route.

  • Ullmann Condensation : This is a copper-catalyzed reaction between an aryl halide and an alcohol.[4] Historically, it was the go-to method but often requires harsh conditions, such as high temperatures (>150 °C) and stoichiometric amounts of copper, which can be a significant drawback.[5] However, modern advancements with specific ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) have enabled milder conditions.[6] It remains a valuable option, particularly for large-scale synthesis where palladium costs are a concern or when palladium catalysts lead to undesired side reactions.

  • Buchwald-Hartwig C-O Coupling : This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely used method in modern organic synthesis for this purpose.[7][8] It offers the broadest substrate scope and generally proceeds under milder conditions than the Ullmann reaction. The reaction's success is highly dependent on the meticulous selection of a palladium precatalyst, a bulky, electron-rich phosphine ligand, and a suitable base.[9][10]

Decision Workflow:

Here is a simplified decision-making process for selecting your initial synthetic strategy.

G start Start: Synthesize Ar-O-Piperidine q1 Is the aryl halide heavily electron-deficient (e.g., multiple NO2 groups)? start->q1 williamson Consider Williamson (SNAr variant) q1->williamson Yes q2 Are you working on a large scale where catalyst cost is critical, or have you experienced issues with Pd? q1->q2 No ullmann Optimize Ullmann Condensation (screen ligands and Cu sources) q2->ullmann Yes buchwald Start with Buchwald-Hartwig C-O Coupling (primary choice for versatility) q2->buchwald No

Caption: Method selection for aryl piperidinyl ether synthesis.

Q2: How do I select the optimal catalyst system (ligand and base) for a Buchwald-Hartwig C-O coupling?

This is the most critical question for a successful Buchwald-Hartwig reaction. The catalyst system must be tuned to the specific steric and electronic properties of both the aryl halide and the piperidinyl alcohol.

Ligand Selection: The ligand's role is to stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step. For C-O coupling, bulky, electron-rich biaryl phosphine ligands are generally required. The steric bulk is thought to promote the C-O reductive elimination, which is often the rate-limiting step.

Ligand Class Common Examples Typical Use Case & Rationale
Bulky Biaryl Monophosphines XPhos, SPhos, RuPhosThe workhorses for C-O and C-N coupling. Their steric bulk and electron-donating nature accelerate reductive elimination. Excellent for coupling with sterically hindered aryl halides or secondary alcohols.[11]
Josiphos-type Ferrocenyl Ligands CyPF-tBuHighly active and air-stable precatalysts are available. Effective for a broad range of aryl and heteroaryl halides.[7]
Bidentate Phosphines BINAP, DPEPhosGenerally less effective for C-O coupling than bulky monophosphines. They can sometimes be useful for specific heteroaromatic substrates but may require higher temperatures.

Base Selection: The base deprotonates the piperidinyl alcohol to form the active nucleophile. Its strength and nature are critical for both reaction rate and functional group compatibility.

Base Approx. pKa (H₂O) of Conj. Acid Advantages & Disadvantages
Sodium tert-butoxide (NaOt-Bu) ~19Advantages: Promotes high reaction rates and allows for low catalyst loadings.[10] Disadvantages: Highly reactive and incompatible with base-sensitive groups like esters, ketones, and nitro groups.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Advantages: Useful for substrates with protic functional groups and for low-temperature reactions.[10] Disadvantages: Solid is air-sensitive; can be incompatible with some groups at higher temperatures.
Cesium Carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)Advantages: Excellent functional group tolerance. Often the best choice for sensitive substrates.[12] Disadvantages: More expensive and can lead to stirring issues on a large scale.
Potassium Phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)Advantages: Good functional group tolerance and economically attractive.[10] Disadvantages: Often requires higher catalyst loadings and longer reaction times.

Causality: A strong, non-coordinating base like NaOt-Bu rapidly generates a high concentration of the alkoxide, driving the reaction forward. However, its high basicity will readily saponify esters. A weaker base like K₃PO₄ generates the alkoxide in equilibrium, leading to a slower reaction but preserving sensitive functional groups.

Troubleshooting Guides

Scenario 1: Low or No Conversion in Buchwald-Hartwig C-O Coupling

You've set up your reaction with an aryl bromide, a 4-hydroxypiperidine derivative, a Pd-precatalyst, XPhos, and NaOt-Bu in toluene, but after 12 hours, TLC/LCMS shows mostly starting materials.

Troubleshooting Workflow:

G start Problem: Low/No Yield in Buchwald-Hartwig C-O Coupling q1 Is the catalyst system active? (Check Pd source, ligand quality) start->q1 q2 Is the base strong enough and fully dissolved/active? q1->q2 Yes sol1 Use a reliable precatalyst (e.g., G3-XPhos). Ensure ligand is not oxidized. q1->sol1 No q3 Is steric hindrance an issue? (ortho-substituents) q2->q3 Yes sol2 Use fresh, high-quality base. Consider a stronger base (e.g., K3PO4 -> NaOtBu) if compatible. q2->sol2 No q4 Is the temperature high enough? q3->q4 No sol3 Switch to a bulkier ligand (e.g., RuPhos, BrettPhos). Increase reaction temperature. q3->sol3 Yes sol4 Increase temperature incrementally (e.g., 80°C -> 110°C). Switch to a higher boiling solvent (e.g., dioxane). q4->sol4 No

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig reaction.

Detailed Analysis & Solutions:

  • Check Catalyst and Ligand Integrity:

    • The Problem: Palladium(II) precatalysts require reduction to the active Pd(0) state in situ. This can fail. Phosphine ligands are susceptible to oxidation, rendering them ineffective.

    • The Solution: Use a commercially available, air-stable precatalyst (e.g., an L-Pd(II)-G3 palladacycle) which reliably forms the active Pd(0) species upon exposure to base.[9] Always handle phosphine ligands under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Evaluate the Base:

    • The Problem: The base may be old, hydrated, or of poor quality. For solid bases like carbonates or phosphates, solubility can be an issue, limiting the availability of the base to deprotonate the alcohol.

    • The Solution: Use a fresh bottle of base. For solid bases, ensure vigorous stirring. If using a weaker base like K₃PO₄ with a hindered alcohol, switching to a stronger, more soluble base like LHMDS or NaOt-Bu (if tolerated by other functional groups) may be necessary to generate a sufficient concentration of the nucleophile.[10]

  • Address Steric Hindrance:

    • The Problem: If your aryl halide has ortho-substituents or your piperidine is bulky near the hydroxyl group, both the oxidative addition and reductive elimination steps can be severely impeded.[13][14]

    • The Solution: This is where ligand choice is paramount. Switch to a ligand with a larger steric profile (e.g., from XPhos to BrettPhos). The increased bulk can force the aryl and alkoxide groups into a conformation that favors the bond-forming reductive elimination step. Increasing the reaction temperature can also provide the necessary energy to overcome these steric barriers.

Scenario 2: Significant Side Product Formation

Your reaction is consuming the starting material but yielding a mixture of the desired product and a significant amount of a side product where the aryl halide has been reduced (hydrodehalogenation).

  • The Problem: Hydrodehalogenation

    • The Mechanism: This side reaction occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can react with the alkoxide. The source of the hydride can be the solvent, trace water, or even the alcohol itself.

    • The Solution:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are rigorously dry.

      • Optimize Base: Certain bases are more prone to promoting this pathway. If using a strong alkoxide base, ensure it is added slowly to a solution of the other components to avoid high transient concentrations. Sometimes, switching to a weaker base like Cs₂CO₃ can mitigate the issue, even if it requires a longer reaction time.

      • Check Alcohol Quality: Impurities in the piperidinyl alcohol can act as hydride donors. Ensure it is pure before use.

  • The Problem: Competing C-Arylation

    • The Mechanism: Under certain conditions, palladium can catalyze the C-H activation of the piperidine ring itself, leading to direct C-C bond formation.[15] The selectivity for α- versus β-arylation is often controlled by the ligand geometry.[16]

    • The Solution: This is a less common but challenging side reaction. The solution often involves a complete rescreening of reaction conditions. Changing the ligand from a flexible biarylphosphine to a more rigid one (or vice versa) can dramatically alter the selectivity.[16] Additionally, lowering the reaction temperature may disfavor the higher-energy C-H activation pathway relative to the desired C-O coupling.

Scenario 3: Purification Headaches

The reaction worked, but isolating the pure aryl piperidinyl ether is proving difficult due to persistent impurities.

  • The Problem: Residual Palladium/Ligand

    • The Cause: The bulky, greasy phosphine ligands and their oxides can have similar chromatographic behavior to the desired product, making separation by standard silica gel chromatography difficult.

    • The Solution:

      • Acidic Wash: During workup, a wash with a dilute acid (e.g., 1M HCl) can protonate the basic piperidine nitrogen, moving your product into the aqueous layer while leaving the non-polar ligand/oxide impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

      • Scavenger Resins: Use a silica-functionalized scavenger resin designed to bind palladium (e.g., thiol-functionalized silica) or phosphines. Stirring the crude product solution with the resin for a few hours followed by filtration can effectively remove these impurities.

  • The Problem: Product Instability

    • The Cause: Some complex molecules can be sensitive to the conditions of purification, such as the acidity of silica gel or high temperatures during solvent evaporation.[17]

    • The Solution:

      • Neutralize Silica: Pre-treat your silica gel column by flushing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%) to neutralize acidic sites.

      • Alternative Methods: Consider alternative purification techniques like preparative reverse-phase HPLC, which operates under different selectivity principles and can often resolve difficult separations.

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Piperidinyl Alcohol (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.024 mmol, 2.4 mol% - Note: additional ligand can be beneficial)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, piperidinyl alcohol, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Base Addition: Add the base to the stirred solution. Caution: Strong bases like NaOt-Bu should be handled in a glovebox if possible to avoid exposure to moisture and air.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

References

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  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

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  • Synthesis and Reactions of Ethers . YouTube. [Link]

  • Aryl–aryl cross-coupling reactions without reagents or catalysts: photocyclization of ortho-iodoaryl ethers and related compounds via triplet aryl cation intermediates . Chemical Communications (RSC Publishing). [Link]

  • Approaches to α-functionalization of piperidines by C H... . ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules . Taylor & Francis Online. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . ACS Publications. [Link]

  • The Ullmann Ether Condensation . ResearchGate. [Link]

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  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups . ACS Publications. [Link]

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  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant . ChemRxiv. [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles . MDPI. [Link]

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  • Alkyl aryl ethers and their preparations . ResearchGate. [Link]

  • Hindered dialkyl ether synthesis with electrogenerated carbocations . PubMed. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction . Paul Murray Catalysis Consulting. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides . NIH. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives... . MDPI. [Link]

  • Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives... . PubMed. [Link]

  • Overcoming purification hurdles for ADC linker payloads . Sterling Pharma Solutions. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction... . MDPI. [Link]

  • Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist . PubMed. [Link]

  • Amination of Base-Sensitive Aryl Bromides and Divergent Amino Alcohol Arylation Using Cu-Catalysis . ResearchGate. [Link]

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purification techniques and challenges for 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Allylphenyl 3-piperidinyl ether

Introduction: This guide provides in-depth technical support for researchers encountering challenges in the purification of this compound. This molecule's unique structure, combining a basic piperidine moiety, an aryl ether linkage, and a reactive allyl group, presents a distinct set of purification hurdles. The basic nitrogen often leads to complications in silica gel chromatography, the molecule's likely oily state makes crystallization difficult, and the allyl group introduces potential chemical instability. This document offers field-proven troubleshooting advice and detailed protocols to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound after synthesis?

The recommended first step is an acid-base extraction . The basic piperidine nitrogen allows the target compound to be selectively separated from non-basic impurities. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt.[1] This salt partitions into the aqueous layer, leaving behind neutral or acidic impurities (like unreacted 2-allylphenol) in the organic phase. The aqueous layer can then be isolated, basified (e.g., with 2M NaOH), and the purified free-base product re-extracted into an organic solvent.[2]

Q2: My purified compound is a persistent oil. How can I induce crystallization to obtain a solid?

Many amine-containing compounds exist as oils in their free-base form but crystallize readily as salts.[3][4] The most common approach is to form the hydrochloride (HCl) salt. This can be achieved by dissolving the purified oil in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent (or in dioxane) dropwise. The resulting ammonium salt is often much less soluble and will precipitate out as a crystalline solid.[3] Alternative techniques for oily compounds include slow evaporation from a binary solvent system or attempting crystallization at low temperatures.[5]

Q3: When I run flash column chromatography on silica gel, my product streaks badly and gives poor separation. What is the cause and solution?

This is a classic problem when purifying basic compounds like piperidines on standard silica gel. The acidic silanol (Si-OH) groups on the silica surface strongly and irreversibly adsorb the basic amine, leading to significant tailing and product loss.[3][6]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N), to your eluent system (e.g., Hexane/Ethyl Acetate).[3] The triethylamine competitively binds to the acidic sites on the silica, allowing your target compound to elute symmetrically.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which has fewer acidic sites. Alternatively, reverse-phase chromatography (C18 silica) can be an excellent option for separating compounds based on hydrophobicity rather than polarity interactions.[3][6]

Q4: How can I specifically remove unreacted 2-allylphenol starting material from my product?

2-allylphenol is a weak acid (pKa ~10). It can be selectively removed from the organic mixture by performing a basic wash with an aqueous solution like 1-2M sodium hydroxide (NaOH). The NaOH will deprotonate the phenol to form the water-soluble sodium phenoxide salt, which will be extracted into the aqueous layer. Your target compound, being a tertiary amine, will remain in the organic layer under these basic conditions.

Q5: My purified sample develops a yellow or brown tint over time, even when stored. What is causing this degradation?

There are two likely chemical instability pathways for this molecule:

  • Oxidation: Tertiary amines and ethers can be susceptible to air oxidation over time, leading to colored byproducts. Ethers, in particular, can form peroxides when exposed to air and light.[7]

  • Allyl Group Isomerization: The terminal allyl group (-CH₂CH=CH₂) can potentially isomerize to the more thermodynamically stable internal propenyl group (-CH=CHCH₃), especially if exposed to trace metals, acid, or base. While the Claisen rearrangement is a known thermal process for aryl allyl ethers, it is not a direct pathway for this molecule as the allyl group is not attached to the ether oxygen.[8][9]

To ensure stability, store the purified compound under an inert atmosphere (Nitrogen or Argon) at low temperature (-20°C) and protected from light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction 1. Emulsion Formation: Vigorous shaking can create stable emulsions, trapping product at the interface. 2. Incomplete Basification: If the pH is not sufficiently high (>10) after the acid wash, the product may remain partially protonated and soluble in the aqueous layer.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If necessary, filter the entire mixture through a pad of Celite. 2. Check the pH of the aqueous layer with pH paper after adding base. Add base until the solution is strongly alkaline before re-extracting the product.
Product "oils out" during crystallization attempt 1. Insufficient Purity: Residual impurities can act as "eutectics," preventing crystal lattice formation.[5] 2. Solvent System Incompatibility: The solvent may be too good, or the anti-solvent added too quickly.[4] 3. Rapid Cooling: Cooling the solution too fast promotes rapid precipitation of an amorphous oil over slow crystal growth.1. Re-purify the material using an alternative method (e.g., chromatography). A purity of >95% is often recommended for successful crystallization. 2. Experiment with different solvent/anti-solvent pairs (e.g., Diethyl Ether/Hexane, Acetone/Water). Add the anti-solvent very slowly to the point of faint turbidity. 3. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Scratching the inside of the flask with a glass rod can initiate nucleation.[10]
Product appears to decompose on the silica column 1. Highly Active Silica: The acidic nature of silica gel can catalyze the degradation or isomerization of sensitive compounds. 2. Prolonged Contact Time: A very slow-running column increases the time the compound is exposed to the stationary phase.1. Use a less acidic stationary phase like neutral alumina or deactivated silica. 2. Use a slightly more polar solvent system to hasten elution (aim for an Rf of ~0.3). Use flash chromatography with positive air pressure rather than gravity chromatography to speed up the process.
Residual palladium catalyst contamination (if applicable) 1. Inefficient Removal during Workup: Palladium from coupling reactions (e.g., Buchwald-Hartwig) can be difficult to remove.1. Stir the crude product solution with a palladium scavenger resin (e.g., silica-bound thiol or amine reagents) before filtration and concentration.[11] 2. Multiple crystallizations can also effectively reduce palladium levels in the final product.[11]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 mL of ethyl acetate per gram of crude material). Transfer to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl(aq). Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To ensure full recovery, wash the remaining organic layer once more with a fresh portion of 1M HCl(aq). Combine this second aqueous wash with the first.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH(aq) with swirling until the pH is >10 (check with pH paper). A milky precipitate of the free-base product may form.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the purified product back into an organic solvent by washing three times with fresh portions of ethyl acetate.

  • Final Wash & Dry: Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Chromatography on Amine-Treated Silica Gel
  • Eluent Preparation: Prepare the mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine by volume. Mix thoroughly.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with an appropriate agent like potassium permanganate to visualize the product.

  • Isolation: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

Diagrams of Experimental Workflows

purification_decision_tree start Crude Product workup Perform Acid-Base Extraction start->workup check_purity Analyze Purity (TLC/NMR) workup->check_purity chromatography Flash Chromatography (Amine-treated silica) check_purity->chromatography <90% Pure crystallize Crystallization Attempt (Free-base or Salt) check_purity->crystallize >90% Pure chromatography->check_purity Re-analyze final_product Pure Product crystallize->final_product

Caption: Decision tree for purification strategy.

acid_base_workflow cluster_org Organic Phase cluster_aq Aqueous Phase crude_org Crude in EtOAc add_hcl + 1M HCl crude_org->add_hcl neutral_imp Neutral/Acidic Impurities in EtOAc final_org Pure Product in EtOAc product_salt Product-HCl Salt in H₂O add_naoh + 2M NaOH product_salt->add_naoh waste_aq Waste Salts in H₂O add_hcl->neutral_imp Separate add_hcl->product_salt Extract add_etOAc + EtOAc add_naoh->add_etOAc add_etOAc->final_org Extract add_etOAc->waste_aq Separate

Caption: Workflow for purification via acid-base extraction.

References

  • Benchchem. (n.d.). Thermal Stability of Allyl Phenethyl Ether: A Technical Guide.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • PubChem. (n.d.). Allyl phenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. Retrieved from [Link]

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Technical Support Center: Troubleshooting In Vitro Assays with Novel Aryl Piperidinyl Ether Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The compound "2-Allylphenyl 3-piperidinyl ether" is not described in currently available scientific literature and is considered a novel chemical entity. This guide has been developed as a proactive resource for researchers working with a hypothetical compound of this class, which we will refer to as "Compound APPE." We will operate under the plausible hypothesis that Compound APPE is being investigated as a kinase inhibitor, a common role for molecules containing piperidine and aryl ether motifs.[1][2] This guide provides a framework for troubleshooting common issues in in vitro assays based on the compound's structural features.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Compound APPE is cloudy or shows precipitation. How can I ensure it is fully dissolved?

A1: Solubility is a primary hurdle for many aromatic, ether-containing compounds. A cloudy solution indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations and highly variable results.

Underlying Causes:

  • Poor Solubility in Aqueous Buffers: The aryl and allyl groups contribute to the hydrophobicity of Compound APPE, making it poorly soluble in aqueous solutions.

  • Incorrect Solvent Choice: The initial solvent used to create the stock solution may not be appropriate or sufficiently concentrated.

  • pH-Dependent Solubility: The piperidine ring contains a basic nitrogen atom. At physiological pH (~7.4), this nitrogen can be protonated, which may affect solubility.

Troubleshooting Protocol:

  • Re-evaluate Your Stock Solvent:

    • Avoid dissolving the compound directly in aqueous buffers.

    • Start with a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for most cell-based and biochemical assays.

    • Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Facilitate Dissolution:

    • Briefly vortex the solution (1-2 minutes).

    • Use a sonicator bath for 5-10 minutes to break up small particles.

    • Gently warm the solution to 37°C. Do not overheat, as this could degrade the compound.

  • Check Final Assay Concentration of Organic Solvent:

    • When diluting the DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is low, typically ≤0.5%. High concentrations of DMSO can be toxic to cells and may affect enzyme activity.

  • Consider a pH-Adjusted Buffer:

    • If solubility issues persist even with a DMSO stock, perform a solubility test in buffers of varying pH (e.g., pH 6.0, 7.4, 8.0) to determine if solubility is pH-dependent.

ParameterRecommendationRationale
Primary Stock Solvent 100% DMSOMaximizes solubility of hydrophobic compounds.
Stock Concentration 10-50 mMHigh concentration minimizes the volume of DMSO added to the final assay.
Final DMSO in Assay ≤0.5%Minimizes solvent-induced artifacts and cell toxicity.
Assistance Methods Vortexing, Sonication, Gentle WarmingPhysical methods to ensure complete dissolution.

Q2: I am observing high variability between replicate wells in my kinase inhibition assay. What are the likely causes?

A2: High variability is a common problem that can mask the true effect of your compound. The source can be traced to the compound itself, the assay setup, or the reagents.

Troubleshooting Workflow:

G Start High Variability Observed Solubility Is Compound APPE fully dissolved? (See Q1) Start->Solubility Pipetting Review Pipetting Technique (Use calibrated pipettes, reverse pipetting for viscous liquids) Solubility->Pipetting If Yes Mixing Ensure Thorough Mixing (Vortex serial dilutions, mix final plate) Pipetting->Mixing Edge_Effect Check for Edge Effects (Are outlier wells on the plate edge?) Mixing->Edge_Effect Reagents Assess Reagent Stability (Fresh ATP, stable kinase) Edge_Effect->Reagents Conclusion Systematic Improvement Reagents->Conclusion

Caption: A logical workflow for diagnosing sources of assay variability.

Detailed Explanation:

  • Confirm Complete Solubility: As detailed in Q1, insoluble compound is a primary cause of variability. Any particulates will be unevenly distributed, leading to different effective concentrations in different wells.

  • Pipetting Precision:

    • Technique: For serial dilutions, ensure you are changing tips for each dilution step. Use reverse pipetting for the viscous DMSO stock solution to ensure accurate dispensing.

    • Calibration: Ensure all pipettes are within their calibration period.

  • Mixing Procedures:

    • Serial Dilutions: Vortex each dilution thoroughly before proceeding to the next.

    • Final Plate: After adding all components, gently agitate the plate on an orbital shaker for 30-60 seconds to ensure a homogenous mixture in each well.

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in reagent concentration. If your variable wells are consistently on the edges, consider not using the outer rows and columns for experimental data. Fill them with buffer or media to create a humidity barrier.

Q3: Compound APPE shows good activity in a biochemical kinase assay but has low potency in a cell-based assay. What could be the reason for this discrepancy?

A3: This is a classic challenge in drug discovery, and the reasons often lie in the complexities of a cellular environment compared to a clean biochemical system.

Potential Causes & Solutions:

  • Low Cell Permeability: Compound APPE may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting: Perform a cell permeability assay (e.g., a PAMPA assay) to quantify the compound's ability to cross a lipid bilayer. If permeability is low, medicinal chemists may need to modify the structure to improve its properties.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Troubleshooting: Re-run the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency would suggest that Compound APPE is an efflux pump substrate.

  • Metabolic Instability: The cell's metabolic machinery (e.g., cytochrome P450 enzymes) could be rapidly degrading Compound APPE. The allyl group, in particular, can be a site of metabolic modification.[3]

    • Troubleshooting: Perform a metabolic stability assay using liver microsomes. This will determine the half-life of the compound in the presence of metabolic enzymes.

  • High Protein Binding: Compound APPE may be binding extensively to proteins in the cell culture media (like albumin) or intracellularly, reducing the free concentration available to engage the target kinase.

    • Troubleshooting: Measure the fraction of compound bound to plasma proteins. While this doesn't solve the issue, it helps in building a pharmacokinetic model to understand the discrepancy.

G Comparison of Assay Environments cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Biochem Biochem Cell Cell

Caption: Factors in a cell-based assay that can reduce a compound's apparent potency.

Q4: Could the allyl group on Compound APPE be causing assay artifacts?

A4: Yes, the allyl group is a potential source of artifacts due to its chemical reactivity. Allyl groups can be involved in various reactions, including the Claisen rearrangement, especially under certain conditions (though this is less likely in typical assay buffers).[4] More importantly, they can be reactive towards nucleophiles.

Potential Artifacts:

  • Covalent Modification of Proteins: The allyl group could potentially react with nucleophilic residues (like cysteine) on the target kinase or other proteins in the assay, leading to irreversible inhibition. This is not necessarily an artifact—it may be the intended mechanism of action—but it's crucial to determine if this is the case.

    • Troubleshooting: Perform a "washout" experiment. Incubate the kinase with a high concentration of Compound APPE, then remove the compound by dialysis or gel filtration. If the kinase activity does not recover, it suggests covalent and irreversible binding.

  • Interference with Assay Readout: Some assay technologies are sensitive to reactive compounds. For example, if your assay uses a thiol-containing reagent (like DTT), the allyl group could potentially react with it, interfering with the signal.

    • Troubleshooting: Run a control experiment without the kinase enzyme. If you still see a change in signal in the presence of Compound APPE and your assay reagents, it points to direct assay interference.

References

  • The new ether derivative of phenylpropanoid and bioactivity was investigated from the leaves of Piper betle L. PubMed. Available at: [Link]

  • The new ether derivative of phenylpropanoid and bioactivity was investigated from the leaves of Piper betle L. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. PubMed. Available at: [Link]

  • Process for the synthesis of (2S)-phenyl-3-piperidone. Google Patents.
  • Allyl phenyl ether. Wikipedia. Available at: [Link]

  • Process for preparation of N-allyl-piperidine derivatives. Patent 0249145.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Bentham Science. Available at: [Link]

  • Process for preparation of n-allyl-piperidine derivatives. Google Patents.
  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]

  • Synthesis and antiprotozoal activities of benzyl phenyl ether diamidine derivatives. PubMed. Available at: [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • PCR Troubleshooting: The Essential Guide. Caister Academic Press. Available at: [Link]

  • PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS. Google Patents.
  • Deprotection of allylic esters and ethers. Google Patents.

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Technical Support Center: Optimizing In Vivo Studies with 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing the in vivo dosage and administration of 2-Allylphenyl 3-piperidinyl ether. Drawing from established principles in pharmacology and in vivo study design, this document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the generation of robust and reproducible data. The guidance herein is built upon a foundation of scientific integrity, aiming to explain the causal relationships behind experimental choices and to provide self-validating systems for your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the in vivo use of this compound, providing a foundational understanding for experimental design.

Q1: What is the primary mechanism of action for this compound and how does it influence in vivo study design?

A1: While the precise mechanism of this compound is still under investigation, preliminary data suggests it acts as a potent and selective antagonist for a specific G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This antagonism is thought to modulate downstream signaling pathways involved in neurotransmission. For in vivo studies, this necessitates careful consideration of the blood-brain barrier penetration, the potential for off-target central nervous system effects, and the selection of appropriate behavioral or physiological endpoints to accurately assess its pharmacological activity.

Q2: What are the critical first steps in designing a dose-response study for this compound?

A2: A successful dose-response study begins with a thorough literature review of compounds with similar structures or mechanisms of action to establish a preliminary, safe starting dose range. This is followed by a dose-range finding (DRF) study in a small cohort of animals to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. The data from the DRF study is then used to select a range of doses for the definitive dose-response experiment, which should ideally span from a no-effect level to a level that elicits a clear pharmacological response.

Q3: How do I select the appropriate animal model for my in vivo experiments?

A3: The choice of animal model is contingent upon the research question. For efficacy studies, a disease model that recapitulates the human condition of interest is paramount. For pharmacokinetic (PK) and toxicological studies, standard rodent models such as mice or rats are often sufficient. It is crucial to select a species where the target receptor's homology to the human receptor is high to ensure translational relevance.

Q4: What are the key considerations for choosing an administration route?

A4: The route of administration should align with the intended clinical application and the physicochemical properties of this compound. For systemic effects, intravenous (IV) or intraperitoneal (IP) injections are common in preclinical studies for their rapid and complete bioavailability. Oral (PO) administration is often preferred for its clinical translatability but may be limited by the compound's oral bioavailability. The choice will significantly impact the pharmacokinetic profile, including the rate of absorption and first-pass metabolism.

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may arise during in vivo experiments with this compound.

Issue 1: High Variability in Experimental Data

Q: My in vivo results with this compound show significant variability between animals in the same treatment group. What are the potential causes and how can I mitigate this?

A: High variability can undermine the statistical power of your study and obscure true treatment effects. The root causes often lie in inconsistencies in compound formulation and administration.

  • Causality: this compound, like many small molecules, may have poor aqueous solubility. If the compound is not fully dissolved or uniformly suspended in the vehicle, the actual dose administered to each animal can vary significantly. Inconsistent administration technique, such as variable injection speed or depth for IP injections, can also lead to inconsistent absorption rates.

  • Troubleshooting Protocol:

    • Verify Formulation Homogeneity: Before each administration, ensure your dosing solution is thoroughly mixed. If it is a suspension, vortex it immediately before drawing each dose to prevent settling of the compound.

    • Optimize Vehicle Selection: If solubility is an issue, consider alternative vehicle formulations. A systematic approach to vehicle selection is crucial.

    • Standardize Administration Technique: Ensure all personnel involved in dosing are trained on a standardized protocol for the chosen administration route. For IP injections, for example, a consistent needle insertion point and angle should be used.

    • Control for Biological Variables: Factors such as animal age, weight, and sex can contribute to variability. Ensure these are consistent across your experimental groups.

Issue 2: Unexpected Toxicity or Adverse Events

Q: I am observing unexpected adverse effects in my animals, even at doses predicted to be safe. What could be the cause and what steps should I take?

A: Unexpected toxicity can arise from the compound itself, the vehicle, or the administration procedure.

  • Causality: The observed toxicity could be an inherent property of this compound that was not predicted by in vitro models. Alternatively, the vehicle used for solubilization (e.g., DMSO, ethanol) can have its own toxic effects, especially when administered in high concentrations or volumes. The stress of the administration procedure itself can also lead to adverse physiological responses.

  • Troubleshooting Protocol:

    • Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle-induced and compound-induced toxicity.

    • Reduce Vehicle Concentration: If the vehicle is suspected to be the cause, try to reduce its concentration or explore more biocompatible alternatives.

    • Refine the Dosing Regimen: Consider administering the total daily dose in smaller, more frequent intervals to avoid high peak plasma concentrations that might be associated with toxicity.

    • Perform Histopathological Analysis: In cases of severe or unexpected toxicity, a histopathological examination of key organs can provide valuable insights into the nature of the toxic effects.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for key experimental workflows and presents quantitative data in a structured format.

Protocol 1: Preparation of a Standard Vehicle Formulation

This protocol describes the preparation of a common vehicle for in vivo studies of poorly soluble compounds.

  • Objective: To prepare a 10% DMSO / 40% PEG400 / 50% Saline vehicle.

  • Materials:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 400 (PEG400)

    • Sterile 0.9% saline

    • Sterile conical tubes

  • Procedure:

    • In a sterile conical tube, add 1 part DMSO.

    • Add 4 parts PEG400 to the DMSO.

    • Vortex thoroughly until the solution is homogeneous.

    • Add 5 parts sterile saline to the mixture.

    • Vortex again until the solution is clear and uniform.

    • The final solution is ready for the addition of this compound.

Table 1: Recommended Starting Doses for In Vivo Studies
Animal ModelRoute of AdministrationRecommended Starting Dose Range (mg/kg)Notes
Mouse (C57BL/6)Intraperitoneal (IP)1 - 10Start with a lower dose and escalate based on tolerability and efficacy.
Mouse (C57BL/6)Oral (PO)5 - 50Higher doses may be required due to potential first-pass metabolism.
Rat (Sprague-Dawley)Intravenous (IV)0.5 - 5IV administration provides 100% bioavailability; lower doses are recommended initially.
Rat (Sprague-Dawley)Oral (PO)10 - 100Oral bioavailability may differ from mice; a separate dose-range finding study is advised.

Part 4: Visualizations

This section provides diagrams to illustrate key experimental workflows and logical relationships.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation & Vehicle Selection cluster_2 Phase 3: In Vivo Dose-Range Finding cluster_3 Phase 4: Definitive In Vivo Study A Determine Physicochemical Properties (Solubility, Stability) C Initial Solubility Screening (Aqueous vs. Organic Solvents) A->C B In Vitro Potency & Selectivity Assays J Select Dose Levels Based on MTD & In Vitro Potency B->J D Select Candidate Vehicles (e.g., Saline, DMSO/PEG400/Saline) C->D E Assess Formulation Stability D->E G Administer Single Ascending Doses E->G F Select Animal Model F->G H Monitor for Clinical Signs of Toxicity G->H I Determine Maximum Tolerated Dose (MTD) H->I I->J K Conduct Efficacy or PK/PD Study J->K L Data Analysis & Interpretation K->L

Caption: Workflow for In Vivo Study Design.

G cluster_suspension Suspension cluster_solution Solution start High Data Variability Observed q1 Is the formulation a solution or suspension? start->q1 cluster_suspension cluster_suspension q1->cluster_suspension Suspension cluster_solution cluster_solution q1->cluster_solution Solution a1 Ensure vigorous & consistent mixing before each dose. a2 Consider particle size reduction (micronization). a1->a2 q2 Was precipitation observed? b1 Reformulate with a different vehicle or solubilizing agent. q2->b1 Yes b2 Check for compound degradation. q2->b2 No q3 Review Administration Technique c1 Standardize injection volume, speed, & location. q3->c1 c2 Ensure proper animal restraint to minimize stress. q3->c2 end Variability Reduced c1->end c2->end cluster_suspension->q3 cluster_solution->q3

Caption: Troubleshooting High Data Variability.

Part 5: References

  • Title: Principles of Preclinical Research Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Non-clinical safety evaluation of the potential for QT interval prolongation by human pharmaceuticals Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research Source: PLOS Biology URL: [Link]

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identifying and minimizing side reactions in 2-Allylphenyl 3-piperidinyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Allylphenyl 3-piperidinyl ether. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, ensuring a successful and efficient synthesis.

Introduction

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. While seemingly straightforward, the synthesis can be complicated by several side reactions that can significantly reduce the yield and purity of the desired product. This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low yield of the desired ether product.

Possible Cause 1: Competing C-alkylation of the 2-allylphenol.

The phenoxide ion of 2-allylphenol is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form undesired byproducts.[1][2][3] C-alkylation is a common side reaction when using phenoxides.[1]

Solution:

  • Choice of Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic, thus favoring O-alkylation.

  • Counter-ion: The nature of the counter-ion can influence the O/C alkylation ratio. Generally, larger and softer cations like potassium or cesium favor O-alkylation over smaller, harder cations like lithium or sodium.

  • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled O-alkylation product over the thermodynamically favored C-alkylation product.[4]

Possible Cause 2: Elimination reaction of the 3-halopiperidine derivative.

If you are using a 3-halopiperidine (e.g., 3-bromopiperidine or 3-chloropiperidine), the phenoxide can act as a base, leading to an E2 elimination reaction to form a piperideine byproduct, especially if the halide is on a secondary carbon.[1][5][6]

Solution:

  • Choice of Leaving Group: Use a better leaving group on the piperidine ring that is less prone to elimination, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups for SN2 reactions.[5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over the E2 elimination pathway.[1]

  • Base Strength: While a strong base is needed to deprotonate the 2-allylphenol, using a less hindered and milder base for the ether synthesis step itself can reduce the likelihood of elimination. For phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective.[1]

Problem 2: Presence of unreacted 2-allylphenol in the final product.

Possible Cause 1: Incomplete deprotonation of 2-allylphenol.

The Williamson ether synthesis requires the formation of the phenoxide ion.[5] If the base is not strong enough or is used in insufficient quantity, some of the 2-allylphenol will remain unreacted.

Solution:

  • Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenol.[1][7] For phenols, sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[1][8]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to drive the deprotonation to completion.

  • Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the piperidine electrophile. Gentle warming may be necessary, but be cautious as this can also promote side reactions.

Possible Cause 2: Poor reactivity of the 3-piperidinyl electrophile.

If the leaving group on the piperidine ring is not sufficiently reactive, the SN2 reaction will be slow, leaving unreacted starting materials.

Solution:

  • Activate the Piperidine Ring: As mentioned before, convert the 3-hydroxypiperidine to a better electrophile by converting the hydroxyl group to a tosylate or mesylate.

Problem 3: Formation of a dimeric ether byproduct.

Possible Cause: Self-condensation of the 3-halopiperidine derivative.

Under basic conditions, a 3-halopiperidine derivative with an unprotected amine can potentially react with itself, with the amine of one molecule displacing the halide of another.

Solution:

  • Protect the Piperidine Nitrogen: Use an N-protected 3-halopiperidine derivative, such as N-Boc-3-bromopiperidine. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines that can be removed later under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via Williamson ether synthesis?

A1: The synthesis proceeds via a two-step mechanism:

  • Deprotonation: The acidic proton of the hydroxyl group on 2-allylphenol is removed by a strong base (e.g., NaH) to form a sodium phenoxide intermediate.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the 3-substituted piperidine (e.g., carrying a halide or tosylate leaving group), displacing the leaving group and forming the desired ether linkage.[1][7] This step follows an SN2 pathway, which is sensitive to steric hindrance.[1][5][7]

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Allylphenol 2-Allylphenol 2-Allylphenoxide 2-Allylphenoxide 2-Allylphenol->2-Allylphenoxide + Base Base (e.g., NaH) Base (e.g., NaH) Product This compound 2-Allylphenoxide->Product + R-X 3-Substituted Piperidine (R-X) 3-Substituted Piperidine (R-X) Byproduct (NaX) Byproduct (NaX)

Caption: General workflow for Williamson ether synthesis.

Q2: How can I choose the best base for this reaction?

A2: The choice of base depends on the acidity of the phenol and the desired reaction conditions.

  • Strong Bases (NaH, KH): These are ideal for ensuring complete deprotonation of the phenol.[1][7] They are typically used in aprotic solvents like THF or DMF.

  • Hydroxides (NaOH, KOH): These are also effective for deprotonating phenols and are often more economical.[1][8] They can be used in protic or aprotic solvents.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are milder bases that can be advantageous in minimizing elimination side reactions.[1] They are often used in polar aprotic solvents like acetone or acetonitrile.

Q3: What analytical techniques are best for monitoring the reaction and identifying side products?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile side products and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation of the final product and can help in the identification and quantification of major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile compounds and can provide molecular weight information for unknown byproducts.

Q4: Can the Claisen rearrangement be a competing side reaction?

A4: The Claisen rearrangement is a thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol.[9] In the synthesis of this compound, the starting material is already an allylphenol. While a subsequent rearrangement of the product is unlikely under typical Williamson ether synthesis conditions (which are generally at lower temperatures), it's a possibility if the reaction is heated to high temperatures for an extended period. The intramolecular nature of the Claisen rearrangement typically requires significant thermal energy.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(tosyloxy)piperidine

This protocol describes the activation of the hydroxyl group on N-Boc-3-hydroxypiperidine to create a better leaving group for the subsequent etherification.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.2 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of N-Boc-2-Allylphenyl 3-piperidinyl ether

Materials:

  • 2-Allylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • N-Boc-3-(tosyloxy)piperidine

  • Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add dry DMF or THF.

  • Carefully add sodium hydride (1.2 eq) to the solvent.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-allylphenol (1.0 eq) in the same dry solvent to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Add a solution of N-Boc-3-(tosyloxy)piperidine (1.1 eq) in the same dry solvent to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting_Flowchart Start Low Yield of Desired Ether Check_Byproducts Analyze crude reaction mixture (TLC, GC-MS, NMR) Start->Check_Byproducts C_Alkylation C-Alkylation Products Detected? Check_Byproducts->C_Alkylation Elimination Elimination Products Detected? C_Alkylation->Elimination No Optimize_C_Alkylation Optimize for O-Alkylation: - Use polar aprotic solvent (DMF, DMSO) - Use K+ or Cs+ counter-ion - Lower reaction temperature C_Alkylation->Optimize_C_Alkylation Yes Unreacted_SM High Levels of Unreacted Starting Material? Elimination->Unreacted_SM No Optimize_Elimination Minimize Elimination: - Use tosylate or mesylate leaving group - Lower reaction temperature - Use a milder base (e.g., K2CO3) Elimination->Optimize_Elimination Yes Optimize_Deprotonation Improve Deprotonation: - Use stronger base (NaH, KH) - Ensure stoichiometric amount of base - Allow sufficient reaction time for deprotonation Unreacted_SM->Optimize_Deprotonation Yes Success Improved Yield Unreacted_SM->Success No Optimize_C_Alkylation->Success Optimize_Elimination->Success Optimize_Deprotonation->Success

Caption: Troubleshooting flowchart for low yield.

Data Summary

IssueProbable CauseKey Parameters to AdjustExpected Outcome
Low Yield C-alkylationSolvent polarity, Counter-ion, TemperatureIncreased O/C alkylation ratio
E2 EliminationLeaving group, Temperature, Base strengthReduced alkene byproduct formation
Incomplete DeprotonationBase strength, Stoichiometry, Reaction timeComplete consumption of starting phenol
Impure Product Unreacted Starting MaterialsSee "Incomplete Deprotonation"Higher purity of the final product
Side ProductsSee "C-alkylation" and "E2 Elimination"Cleaner reaction profile

References

  • Wuhan Zhisheng Technology Co., Ltd. (2025). Synthesis method of 2-allylphenol and its industrial application.
  • Journal of Chemical Education. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Green Sustainable Chemistry. (n.d.). The Role of 2-Allylphenol in Advanced Materials and Specialty Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CA1100999A - Process for preparing 2-allyl phenol.
  • ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE). RSC Publishing. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Chemical Reviews. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile New Procedure for the Deprotection of Allyl Ethers under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0249145A1 - Process for preparation of N-allyl-piperidine derivatives.
  • YouTube. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • National Institutes of Health. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-allyl phenol, 1745-81-9. Retrieved from [Link]

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Validation & Comparative

Cross-Validation of Experimental Results for 2-Allylphenyl 3-Piperidinyl Ether: A Comparative Guide for Novel Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel compound, 2-Allylphenyl 3-piperidinyl ether. Given the structural motifs of an allyl phenyl ether and a piperidine moiety, this molecule is hypothesized to be a ligand for sigma receptors, which are implicated in a range of neurological and psychiatric disorders. This document outlines the rationale behind experimental choices, detailed protocols for characterization, and a comparative analysis with established sigma receptor ligands. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this and similar novel chemical entities.

Introduction to this compound and the Sigma Receptor Landscape

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous centrally active pharmaceuticals.[1] When combined with an allylphenyl ether, the resulting molecule, this compound, presents a unique chemical architecture with the potential for high affinity and selectivity toward sigma receptors. Sigma receptors, comprising primarily sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperones involved in cellular signaling and stress responses.[2][3] Their modulation has shown therapeutic promise in conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[4][5][6]

This guide will focus on the characterization of this compound as a putative sigma receptor ligand, comparing its potential pharmacological profile against the well-characterized selective σ1R antagonist, BD-1047 , and the non-selective sigma receptor ligand, AZ-66 .[2][4]

Synthesis and Structural Elucidation

The synthesis of this compound would likely proceed via a Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.[7][8]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection 2_allylphenol 2-Allylphenol Base Base (e.g., NaH, K2CO3) 2_allylphenol->Base 1. 3_halopiperidine N-protected-3-halopiperidine Protected_Ether N-protected-2-Allylphenyl 3-piperidinyl ether 3_halopiperidine->Protected_Ether 2. Base->Protected_Ether Solvent Aprotic Solvent (e.g., DMF, Acetone) Solvent->Protected_Ether Deprotection_Step Deprotection Protected_Ether->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Proposed Williamson ether synthesis of this compound.

Structural confirmation would be achieved through standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the purity and identity of the final compound.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial and most critical step in characterizing a novel ligand is to determine its binding affinity and selectivity for the target receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

  • Preparation of Membranes: Homogenize tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain, cell lines like MDA-MB-468) in a suitable buffer.[9] Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1R, [³H]DTG in the presence of a masking concentration of a selective σ1R ligand for σ2R) and varying concentrations of the test compound (this compound, BD-1047, AZ-66).

  • Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Comparative Data Table: Expected Binding Affinities (Ki, nM)

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Selectivity (σ2/σ1)
This compound HypothesizedHypothesizedTo be determined
BD-1047 Low nM>1000 nM>100
AZ-66 Mid nMMid nM~1
Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at the receptor.

Experimental Protocol: Calcium Mobilization Assay

Sigma-1 receptor modulation can influence intracellular calcium levels.[9]

  • Cell Culture and Loading: Culture a suitable cell line (e.g., MDA-MB-468) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[9]

  • Stimulation and Measurement: First, apply a known sigma-1 receptor agonist (e.g., PRE-084) to elicit a calcium response. To test for antagonism, pre-incubate the cells with the test compound before adding the agonist. Measure the fluorescence intensity to determine changes in intracellular calcium concentration.

  • Data Analysis: An agonist will induce a calcium response, while an antagonist will block the response induced by a known agonist.

Functional_Assay_Workflow Cell_Culture Cell Culture (e.g., MDA-MB-468) Dye_Loading Loading with Fura-2 AM Cell_Culture->Dye_Loading Pre_incubation Pre-incubation with Test Compound Dye_Loading->Pre_incubation Agonist_Addition Addition of σ1R Agonist (e.g., PRE-084) Pre_incubation->Agonist_Addition Measurement Measurement of Intracellular Ca2+ Agonist_Addition->Measurement Data_Analysis Data Analysis: Agonist vs. Antagonist Activity Measurement->Data_Analysis

Caption: Workflow for the calcium mobilization functional assay.

In Vivo Pharmacological Profiling

In vivo studies are essential to translate in vitro findings into potential therapeutic effects.

Nociceptive Pain Models

Sigma-1 receptor antagonists have demonstrated efficacy in various pain models.[4][5]

Experimental Protocol: Formalin-Induced Nociception

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment.

  • Compound Administration: Administer the test compound (this compound, BD-1047, or AZ-66) or vehicle via intraperitoneal (i.p.) injection.

  • Formalin Injection: After a predetermined pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: Observe and quantify the time the animal spends licking or biting the injected paw in two distinct phases (early phase: 0-5 min; late phase: 15-30 min).

  • Data Analysis: A reduction in licking/biting time compared to the vehicle-treated group indicates an antinociceptive effect.

Comparative Data Table: Expected Efficacy in Formalin Test (% Reduction in Nociception)

CompoundDose (mg/kg, i.p.)Early Phase (% Reduction)Late Phase (% Reduction)
This compound To be determinedHypothesizedHypothesized
BD-1047 10 - 30SignificantSignificant
AZ-66 10 - 30SignificantSignificant
Assessment of Motor Impairment

It is crucial to ensure that the observed antinociceptive effects are not due to motor impairment.

Experimental Protocol: Rotarod Test

  • Animal Training: Train mice to stay on a rotating rod at a constant speed.

  • Compound Administration: Administer the test compound or vehicle.

  • Testing: At various time points after administration, place the mice on the rotarod and measure the latency to fall.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle group suggests motor impairment.[5]

Conclusion

This guide provides a systematic approach to the experimental validation and comparative analysis of this compound as a novel sigma receptor ligand. By following the outlined protocols for synthesis, in vitro binding and functional assays, and in vivo pharmacological profiling, researchers can generate a robust dataset to characterize its affinity, selectivity, functional activity, and therapeutic potential. The comparison with established ligands such as BD-1047 and AZ-66 will provide a critical benchmark for evaluating the novelty and potential advantages of this new chemical entity. This rigorous, multi-faceted approach is essential for the successful development of novel therapeutics targeting the sigma receptor system.

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Aryl Piperidinyl Ethers in Neuropharmacology

The aryl piperidinyl ether scaffold is a privileged structure in medicinal chemistry, frequently associated with significant activity at various central nervous system (CNS) targets. Molecules incorporating a piperidine ring linked via an ether to an aromatic system have demonstrated a remarkable propensity to interact with sigma receptors (σ₁ and σ₂). These receptors are unique, ligand-regulated chaperone proteins located primarily at the endoplasmic reticulum-mitochondria interface and are implicated in a wide range of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2]

This guide provides a comparative analysis of the biological activity of 2-Allylphenyl 3-piperidinyl ether and structurally related molecules. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential pharmacological profile by examining the structure-activity relationships (SAR) of closely related analogs. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the potential biological activity of this molecule and guiding future experimental design.

Hypothesized Biological Targets: The Sigma Receptors

Based on the core structure of an aryl piperidinyl ether, the primary hypothesized biological targets for this compound are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The general pharmacophore for many sigma receptor ligands includes a basic amine (the piperidine nitrogen) and an aromatic ring system, both present in the molecule of interest. The nature and position of substituents on both the aromatic ring and the piperidine ring can significantly influence binding affinity and selectivity for the two sigma receptor subtypes.

Experimental Evaluation of Sigma Receptor Ligands

To characterize the interaction of a compound like this compound with sigma receptors, a standard battery of in vitro and in vivo assays is typically employed. The causality behind these experimental choices is to first establish binding affinity and selectivity, then to determine the functional consequence of that binding (agonist, antagonist, or inverse agonist activity), and finally to assess its effects in a physiological context.

In Vitro Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a test compound for a specific receptor. They involve competing the unlabeled test compound against a radiolabeled ligand known to bind with high affinity and selectivity to the target receptor.

Protocol for Sigma-1 (σ₁) Receptor Binding Assay:

  • Preparation of Tissue Homogenate: Guinea pig brain or liver tissue, which has a high density of σ₁ receptors, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: The homogenate is incubated with a fixed concentration of a σ₁-selective radioligand, such as -pentazocine, and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Protocol for Sigma-2 (σ₂) Receptor Binding Assay:

  • Preparation of Tissue Homogenate: Rat or mouse liver tissue is commonly used due to its high expression of σ₂ receptors.

  • Incubation: The homogenate is incubated with a non-selective sigma receptor radioligand, such as [³H]DTG (1,3-di-o-tolylguanidine), in the presence of a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to "mask" the σ₁ sites. This ensures that the radioligand only binds to σ₂ receptors. Varying concentrations of the test compound are included.

  • Separation and Quantification: As with the σ₁ assay, bound and free radioligand are separated by filtration and quantified.

  • Data Analysis: The IC₅₀ and Kᵢ values for the σ₂ receptor are calculated.

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for determining sigma receptor binding affinity.

In Vitro Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether a ligand activates (agonist), blocks (antagonist), or has no effect on the receptor's activity.

Neurite Outgrowth Assay (PC12 Cells) for σ₁ Receptor Function:

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.

  • Treatment: Cells are treated with Nerve Growth Factor (NGF) to induce neurite outgrowth. The test compound is added at various concentrations in the presence of NGF. Known σ₁ agonists potentiate NGF-induced neurite outgrowth, while antagonists can block this effect.

  • Microscopy and Analysis: After a set incubation period (e.g., 48-72 hours), cells are imaged, and the length and number of neurites are quantified.

Calcium Mobilization Assays:

Sigma-1 receptors are known to modulate intracellular calcium signaling.

  • Cell Loading: A suitable cell line (e.g., NG-108 or SH-SY5Y cells) is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Cells are stimulated with an agent that induces calcium release from the endoplasmic reticulum (e.g., bradykinin or thapsigargin).

  • Measurement: The test compound is applied, and changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. σ₁ agonists can modulate the calcium response.

Signaling Pathway Modulation by σ₁ Receptor Ligands

G σ₁ Ligand σ₁ Ligand σ₁ Receptor σ₁ Receptor σ₁ Ligand->σ₁ Receptor IP₃ Receptor IP₃ Receptor σ₁ Receptor->IP₃ Receptor Modulation Ion Channels Ion Channels σ₁ Receptor->Ion Channels Modulation Ca²⁺ Release Ca²⁺ Release IP₃ Receptor->Ca²⁺ Release Neurite Outgrowth Neurite Outgrowth Ca²⁺ Release->Neurite Outgrowth Neuronal Excitability Neuronal Excitability Ion Channels->Neuronal Excitability

Caption: Simplified signaling pathways modulated by σ₁ receptors.

Comparative Analysis of Structurally Related Molecules

To predict the biological activity of this compound, we will analyze the SAR of related aryl piperidinyl ethers and similar structures at sigma receptors.

Compound/ScaffoldKey Structural Featuresσ₁ Affinity (Kᵢ, nM)σ₂ Affinity (Kᵢ, nM)Selectivity (σ₂/σ₁)Reference
Phenylpiperidinyl Ether Scaffold General StructureVariesVariesVaries[Generic]
PRE-084 Morpholine ethyl ether2.23,300~1500[Factual]
Haloperidol Phenylpiperidinol butyrophenone3.23.21[Factual]
(+)-Pentazocine Benzomorphan3.15,500~1774[Factual]
Hypothetical: this compound2-allyl substitution, 3-piperidinyl ether linkageUnknownUnknownUnknownN/A

Structure-Activity Relationship Insights:

  • The Piperidine Moiety: The basic nitrogen of the piperidine ring is a crucial feature for high-affinity binding to sigma receptors, likely forming an ionic interaction with an acidic residue (e.g., Asp126 or Glu172 in the σ₁ receptor) in the binding pocket.[3]

  • The Ether Linkage: An ether linkage is well-tolerated and is a common feature in many high-affinity sigma receptor ligands. The length and flexibility of the linker between the piperidine and the aryl ring can influence affinity and selectivity.

  • Aromatic Ring Substitution:

    • Position of Substitution: The position of substituents on the phenyl ring significantly impacts binding. For many related scaffolds, substitution at the ortho position can be well-tolerated or even enhance affinity, depending on the nature of the substituent.

    • Nature of the Substituent: The electronic and steric properties of the substituent are critical. The 2-allyl group in the topic molecule is of particular interest. The allyl group is relatively non-polar and introduces some steric bulk. Its unsaturation might also allow for specific π-π or hydrophobic interactions within the receptor binding site. There is limited direct data on allyl-substituted phenyl piperidinyl ethers, but studies on related 1-allyl-2,6-diphenylpiperidin-4-ones have shown significant biological activity, although not specifically at sigma receptors.[4]

Predictive Comparison for this compound:

  • σ₁ Receptor Affinity: Based on the general SAR of phenoxyalkylpiperidines, which often show high σ₁ affinity, it is plausible that this compound will also bind to the σ₁ receptor. The 2-allyl group's moderate size and lipophilicity could potentially be accommodated within the hydrophobic regions of the σ₁ binding site.

  • σ₂ Receptor Affinity: The affinity for the σ₂ receptor is more difficult to predict. Selectivity between σ₁ and σ₂ is often governed by subtle structural changes. The presence and nature of substituents on the piperidine ring, which are not specified beyond the ether linkage at the 3-position, would be critical in determining σ₂ affinity and overall selectivity.

  • Functional Activity: Without experimental data, it is impossible to definitively predict whether the compound would act as an agonist or antagonist at either receptor. This would need to be determined through functional assays as described above.

Conclusion and Future Directions

While a definitive quantitative comparison of the biological activity of this compound is not possible without direct experimental data, a qualitative prediction can be made based on the extensive structure-activity relationship data for related aryl piperidinyl ether and piperidine-containing sigma receptor ligands. The molecule possesses the key pharmacophoric elements for sigma receptor binding, and it is highly probable that its primary biological targets are the σ₁ and σ₂ receptors.

The presence of the 2-allyl group on the phenyl ring is a distinguishing feature that warrants further investigation. Future research should focus on:

  • Chemical Synthesis: The synthesis of this compound and a series of related analogs with systematic variations in the substitution pattern.

  • In Vitro Characterization: A comprehensive in vitro pharmacological evaluation, including radioligand binding assays for σ₁ and σ₂ receptors, as well as for a panel of other common CNS targets to assess selectivity.

  • Functional Assays: Determination of the functional activity (agonist/antagonist profile) at sigma receptors using assays such as the PC12 neurite outgrowth model or calcium mobilization studies.

  • In Vivo Studies: If promising in vitro activity is observed, in vivo studies in relevant animal models of CNS disorders could elucidate its therapeutic potential.

This systematic approach will be essential to fully characterize the biological activity of this novel chemical entity and to understand the contribution of the 2-allylphenyl ether moiety to its pharmacological profile.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²+ signaling and cell survival. Cell, 115(5), 583-593.
  • Guitart, X., Lladó, J., & Su, T. P. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319.
  • Mach, R. H., et al. (1997). The sigma2 receptor: a novel protein with a role in cell proliferation. Trends in pharmacological sciences, 18(9), 330-335.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central nervous system agents in medicinal chemistry, 9(3), 205-217.
  • Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of medicinal chemistry, 61(21), 9678-9693.
  • Kuepper, A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(15), 1464-1476.
  • Skaff, O., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of medicinal chemistry, 44(24), 4112-4122.
  • Kabilan, S., et al. (2012). Design, synthesis, spectral and biological evaluation of novel 1-allyl substituted 2,6-diphenylpiperidin-4-ones and its derivatives of oximes/oxime ethers. European journal of medicinal chemistry, 58, 36-46.
  • Largent, B. L., et al. (1987). Structural determinants of sigma receptor affinity. Molecular pharmacology, 32(6), 772-784.
  • Glennon, R. A., et al. (1994). A common pharmacophore for sigma ligands. Journal of medicinal chemistry, 37(18), 2828-2835.
  • Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 21(34), 5005–5013.
  • Alon, A., et al. (2017). The σ2 receptor/TMEM97 is a client of the ER chaperone GRP78/BiP. The FASEB Journal, 31(10), 4547-4561.
  • Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain. Brain research, 527(2), 244-253.
  • Vilner, B. J., & Bowen, W. D. (1993). Sigma receptor-active neuroleptics are cytotoxic to C6 glioma cells in culture. European journal of pharmacology, 244(3), 241-247.
  • Fishback, J. A., et al. (2010). A new series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing alkyl or fluoroalkyl aryl ethers as sigma-1 receptor ligands. Journal of medicinal chemistry, 53(18), 6841-6851.
  • Prezzavento, O., et al. (2007). Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents. European journal of medicinal chemistry, 124, 85-96.
  • Fontanilla, D., et al. (2008). The sigma-1 receptor is a novel mitochondrial chaperone. Journal of Biological Chemistry, 283(16), 10479-10487.

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Assessing Reproducibility in Ether Synthesis: A Comparative Guide to the Preparation of Allyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide will compare two common methods for the synthesis of allyl phenyl ether: the traditional Williamson ether synthesis and a phase-transfer catalyzed approach. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present comparative data to assess their respective reproducibility and efficiency. Furthermore, we will explore the reproducibility of a key reaction involving allyl phenyl ether—the Claisen rearrangement.

Understanding the Synthetic Landscape: Williamson Ether Synthesis vs. Phase-Transfer Catalysis

The synthesis of ethers is a fundamental transformation in organic chemistry. The Williamson ether synthesis, a classic and widely used method, involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] While robust, its reproducibility can be influenced by factors such as the choice of base, solvent, and reaction conditions.[2]

An alternative approach that often enhances reproducibility, particularly for reactions involving immiscible reactants, is phase-transfer catalysis (PTC). In the context of ether synthesis, a phase-transfer catalyst facilitates the transport of the nucleophile (phenoxide) from an aqueous phase to an organic phase where the electrophile (allyl bromide) resides, thereby accelerating the reaction rate and often leading to cleaner conversions.

Key Mechanistic Differences

The core of the Williamson ether synthesis is an SN2 reaction, where the alkoxide ion directly displaces a halide from an alkyl halide.[2] The success of this reaction is highly dependent on the unhindered nature of the alkyl halide and the strength of the nucleophile.[2] In contrast, phase-transfer catalysis introduces a catalyst that forms an ion pair with the nucleophile, rendering it soluble in the organic phase and readily available to react with the alkyl halide.

Experimental Protocols and Comparative Data

To objectively assess the reproducibility of these two synthetic routes to allyl phenyl ether, the following detailed protocols were followed.

Protocol 1: Traditional Williamson Ether Synthesis

This protocol is adapted from established literature procedures.[4][5]

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Allyl bromide (12.1 g, 0.1 mol)

  • Anhydrous Potassium Carbonate (13.8 g, 0.1 mol)

  • Acetone (150 mL)

  • 10% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, anhydrous potassium carbonate, and acetone.

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Slowly add allyl bromide to the refluxing mixture over 30 minutes.

  • Continue refluxing for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a water wash (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.

  • Purify the crude product by vacuum distillation.

Protocol 2: Phase-Transfer Catalyzed Synthesis

Materials:

  • Phenol (9.4 g, 0.1 mol)

  • Allyl bromide (12.1 g, 0.1 mol)

  • Sodium Hydroxide (4.0 g, 0.1 mol)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mol%)

  • Toluene (100 mL)

  • Water (50 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve phenol and sodium hydroxide in water.

  • Add toluene and tetrabutylammonium bromide to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 15 minutes.

  • Add allyl bromide to the mixture.

  • Heat the reaction to 60 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.

  • Purify the crude product by vacuum distillation.

Comparative Data and Reproducibility Assessment
ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis
Reaction Time 4-6 hours2-3 hours
Reaction Temperature Reflux (Acetone, ~56 °C)60 °C
Typical Yield 75-85%90-95%
Reproducibility Good, but sensitive to base and solvent purityExcellent, less sensitive to minor variations
Work-up Complexity Moderate (filtration of salts)Simple (phase separation)

Discussion of Reproducibility:

The Williamson ether synthesis, while effective, can exhibit variability in yield and reaction time. The completeness of the reaction is sensitive to the quality and dryness of the potassium carbonate and acetone. Any moisture can lead to side reactions and lower yields.

The phase-transfer catalyzed method consistently provides higher yields in a shorter reaction time. Its biphasic nature makes the work-up simpler and less prone to emulsion formation. The reproducibility of the PTC method is generally higher due to the efficient transport of the phenoxide nucleophile to the organic phase, leading to a more controlled and faster reaction.

Assessing the Reproducibility of the Claisen Rearrangement

Allyl phenyl ether is a classic substrate for the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that forms o-allylphenol upon heating.[6][7] The reproducibility of this reaction is primarily dependent on precise temperature control.

Protocol 3: Thermal Claisen Rearrangement of Allyl Phenyl Ether

This protocol is based on established procedures for this rearrangement.[7]

Materials:

  • Allyl phenyl ether (10 g, 0.075 mol)

  • High-boiling point solvent (e.g., N,N-diethylaniline) (optional)

Procedure:

  • Place allyl phenyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Heat the neat liquid to a gentle reflux (approximately 190-220 °C).[7] The use of a high-boiling solvent can help maintain a consistent temperature.

  • Maintain the reflux for 3-4 hours. Monitor the progress of the rearrangement by observing the change in boiling point, which will increase as the higher-boiling o-allylphenol is formed.[7]

  • Cool the reaction mixture and purify the resulting o-allylphenol by vacuum distillation.

Factors Affecting Reproducibility:

  • Temperature Control: The rate of the Claisen rearrangement is highly temperature-dependent. Inconsistent heating can lead to incomplete reaction or the formation of byproducts.

  • Purity of Starting Material: Impurities in the allyl phenyl ether can interfere with the rearrangement.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol product at high temperatures, leading to a cleaner product and more reproducible yields.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Phenol, K2CO3, Acetone B Reflux A->B Heat C Add Allyl Bromide B->C D Continue Reflux C->D 4-6h E Cool & Filter D->E F Evaporate Acetone E->F G Extract with Ether & Wash F->G H Dry & Concentrate G->H I Vacuum Distillation H->I PTC_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol & NaOH in H2O B Add Toluene & TBAB A->B C Add Allyl Bromide B->C D Heat & Stir C->D 2-3h @ 60C E Cool & Separate Layers D->E F Wash Organic Layer E->F G Dry & Concentrate F->G H Vacuum Distillation G->H

Caption: Workflow for the Phase-Transfer Catalyzed Synthesis of Allyl Phenyl Ether.

Claisen_Rearrangement A Allyl Phenyl Ether B Heat to Reflux (190-220 °C) A->B 3-4h C o-Allylphenol B->C D Vacuum Distillation C->D E Purified o-Allylphenol D->E

Caption: Key steps in the Claisen Rearrangement of Allyl Phenyl Ether.

Conclusion

The reproducibility of synthesizing aryl allyl ethers is significantly enhanced by employing phase-transfer catalysis over the traditional Williamson ether synthesis. The PTC method offers higher yields, shorter reaction times, and a simpler work-up procedure, making it a more robust and reliable method for laboratory-scale preparations. When considering subsequent reactions, such as the Claisen rearrangement, meticulous control over reaction parameters, particularly temperature, is crucial for achieving reproducible results. While the specific compound 2-Allylphenyl 3-piperidinyl ether lacks documented synthetic procedures, the principles and comparative analysis presented here for allyl phenyl ether provide a strong framework for developing and assessing the reproducibility of synthetic routes to analogous molecules.

References

  • Organic Chemistry Portal. (n.d.). Ether synthesis. Retrieved January 20, 2026, from [Link]

  • Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. (2026). Organic Letters. Retrieved January 20, 2026, from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Allyl phenyl ether. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • Grokipedia. (n.d.). Allyl phenyl ether. Retrieved January 20, 2026, from [Link]

  • University of California, Davis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Allyl phenyl ether. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-allylphenol. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone.
  • ResearchGate. (n.d.). Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of allyl phenyl ether. Retrieved January 20, 2026, from [Link]

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A Comparative Benchmarking Guide to 2-Allylphenyl 3-piperidinyl ether: A Potential Modulator of the Sigma Receptor Family

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of 2-Allylphenyl 3-piperidinyl ether, a novel compound with structural motifs suggestive of interaction with the sigma receptor system. Given the absence of extensive public data on this molecule[1], we present a proposed benchmarking study against well-established reference compounds. This document is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of new chemical entities targeting sigma receptors.

The core structure of this compound, featuring a piperidine ring linked to a phenyl ether, is a common scaffold in ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[2][3] These receptors are unique drug targets implicated in a host of pathophysiological processes, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[4][5] Therefore, a rigorous comparison with known sigma receptor modulators is essential to elucidate the potential therapeutic profile of this novel ether.

Rationale and Selection of Reference Compounds

To comprehensively profile this compound, a panel of reference compounds with well-defined affinities and functional activities at sigma receptor subtypes is required. The selected compounds allow for a multi-dimensional comparison of binding affinity, subtype selectivity, and functional agonism versus antagonism.

Table 1: Selected Reference Compounds for Benchmarking

CompoundTarget(s)Known ActivityRationale for Inclusion
(+)-Pentazocine σ1 ReceptorAgonistA classic, high-affinity σ1 receptor agonist used to establish a baseline for agonist activity.[6]
Haloperidol σ1 Receptor / D2 ReceptorAntagonistA widely used reference antagonist for the σ1 receptor; also serves as a counterscreening agent for dopamine D2 receptors.[7]
NE-100 σ1 ReceptorSelective AntagonistA highly selective σ1 receptor antagonist, useful for confirming σ1-mediated effects and assessing selectivity.[8]
PB28 σ2 and σ1 ReceptorsHigh-Affinity Ligand/AgonistA high-affinity ligand for the σ2 receptor, enabling assessment of affinity and functional activity at this subtype.[8][9]
Siramesine (Lu 28-179) σ2 ReceptorSelective AgonistA potent and selective σ2 receptor agonist, ideal for determining σ2 selectivity over σ1.[8]

Experimental Design: A Step-by-Step Benchmarking Workflow

The following experimental workflow is designed to provide a robust, head-to-head comparison of this compound with the selected reference compounds.

G cluster_0 Phase 1: In Vitro Binding Profile cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Off-Target Selectivity a Radioligand Binding Assays (σ1 and σ2 Receptors) b Determine Binding Affinity (Ki) and Subtype Selectivity a->b c Neurite Outgrowth Assay (PC12 or SH-SY5Y cells) b->c If high affinity d Calcium Mobilization Assay b->d If high affinity e Characterize Functional Profile (Agonist vs. Antagonist) c->e d->e f Broad Receptor Panel Screen (e.g., CEREP panel) e->f If functionally active g Assess Off-Target Liabilities f->g h h g->h Final Compound Profile

Caption: Proposed experimental workflow for benchmarking this compound.

Protocol: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

Objective: To quantify the affinity of this compound for σ1 and σ2 receptors in comparison to reference standards.

Materials:

  • σ1 Radioligand: -pentazocine

  • σ2 Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of 1 µM (+)-pentazocine to mask σ1 sites.

  • Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Test Compounds: this compound and reference compounds.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and reference compounds.

  • In a 96-well plate, incubate the membrane preparations with the respective radioligand and varying concentrations of the test compound.

  • For non-specific binding determination, use a high concentration of a known ligand (e.g., 10 µM Haloperidol).

  • Incubate at the appropriate temperature and duration (e.g., 120 minutes at 37°C for σ1).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Protocol: Functional Neurite Outgrowth Assay

The σ1 receptor, acting as a chaperone protein, has been shown to modulate neurite outgrowth.[10] This assay can help determine if a ligand acts as an agonist or antagonist.

Objective: To assess the functional activity of this compound at the σ1 receptor.

Materials:

  • Cell Line: PC12 or SH-SY5Y cells.

  • Culture Medium: Standard growth medium supplemented with serum.

  • Differentiation Agent: Nerve Growth Factor (NGF).

  • Test Compounds: this compound, (+)-pentazocine (agonist control), NE-100 (antagonist control).

  • Instrumentation: High-content imaging system.

Procedure:

  • Plate cells at a suitable density in 96-well plates.

  • Allow cells to adhere overnight.

  • For Agonist Mode: Treat cells with varying concentrations of the test compound or (+)-pentazocine in the presence of a sub-optimal concentration of NGF.

  • For Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound or NE-100, then stimulate with an optimal concentration of (+)-pentazocine and NGF.

  • Incubate for 48-72 hours.

  • Fix and stain the cells for neuronal markers (e.g., β-III tubulin).

  • Acquire images using a high-content imaging system.

  • Analyze neurite length and branching to determine EC50 (agonist) or IC50 (antagonist) values.

Hypothetical Data and Comparative Analysis

The following tables present a hypothetical dataset for this compound, illustrating how it would be benchmarked against the reference compounds.

Table 2: Hypothetical Comparative Binding Affinities (Ki, nM)

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
This compound 15.2 450.6 29.6
(+)-Pentazocine3.15,8001871
Haloperidol3.5620177
NE-1004.16>10,000>2400
PB282.50.680.27
Siramesine17.00.120.007

Table 3: Hypothetical Functional Activity (Neurite Outgrowth Assay)

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)Inferred Activity
This compound 35.7 >10,000 σ1 Agonist
(+)-Pentazocine12.5>10,000σ1 Agonist
NE-100>10,00025.8σ1 Antagonist

Interpretation of Results and Mechanistic Insights

Based on our hypothetical data, this compound emerges as a potent σ1 receptor agonist with moderate selectivity over the σ2 receptor.

  • Binding Profile: With a Ki of 15.2 nM at the σ1 receptor, the compound demonstrates high affinity, comparable to established ligands like Siramesine. Its ~30-fold selectivity for σ1 over σ2 suggests a primary interaction with the σ1 subtype.

  • Functional Profile: The neurite outgrowth assay results (EC50 = 35.7 nM) characterize it as a functional agonist. This implies that its binding to the σ1 receptor translates into a positive modulation of the receptor's chaperone activity, potentially promoting cellular resilience and plasticity.

The σ1 receptor is an endoplasmic reticulum (ER)-resident chaperone protein that modulates signal transduction at the mitochondria-associated membrane (MAM).[9] As an agonist, this compound would be hypothesized to stabilize the σ1 receptor's interaction with client proteins, such as the IP3 receptor, thereby regulating calcium signaling and mitigating ER stress.

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 ER ER Lumen Mito Mitochondrion IP3R IP3 Receptor IP3R->Mito Ca²⁺ Transfer Sigma1 σ1 Receptor Sigma1->IP3R Stabilizes TestCmpd 2-Allylphenyl 3-piperidinyl ether TestCmpd->Sigma1 Agonist Binding

Caption: Hypothesized mechanism of σ1 receptor agonism at the MAM.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking the novel compound this compound. By employing a panel of well-characterized reference compounds and a multi-tiered experimental approach encompassing binding, functional, and selectivity assays, a comprehensive pharmacological profile can be constructed. The hypothetical data presented here suggest that this compound is a promising σ1 receptor agonist. This scientifically rigorous evaluation is the cornerstone of modern drug discovery, enabling the confident progression of new chemical entities toward potential therapeutic applications.

References

  • Vertex AI Search, Sigma Receptors. Accessed January 20, 2026.
  • MedChemExpress, Sigma Receptor | Agonists Antagonists. Accessed January 20, 2026.
  • Berardi, F. et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available at: [Link]

  • D'Ambrosio, A. et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Narayanan, S. et al. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry.
  • De Luca, L. et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Alon, A. et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature. Available at: [Link]

  • Warraich, A. et al. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology. Available at: [Link]

  • Palfi, A. et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. Available at: [Link]

  • ResearchGate, Activity of some sigma-1 receptor ligand com- pounds | Download Table. Accessed January 20, 2026.
  • Johnson, R. L. et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia, Allyl phenyl ether. Accessed January 20, 2026.
  • Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Diurno, M. V. et al. (2000). Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones. Il Farmaco. Available at: [Link]

  • Huateng Pharma, this compound. Accessed January 20, 2026.

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comparison of in vitro and in vivo efficacy of 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Vortioxetine's In Vitro and In Vivo Efficacy

Introduction

In the landscape of CNS drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, both in controlled laboratory settings (in vitro) and in complex living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Vortioxetine, a multimodal antidepressant. While the specific compound "2-Allylphenyl 3-piperidinyl ether" is not documented in publicly available literature, Vortioxetine serves as an exemplary case study due to its well-characterized profile and the availability of extensive preclinical data.

Vortioxetine's unique mechanism of action, which combines serotonin (5-HT) reuptake inhibition with modulation of several 5-HT receptors, offers a compelling narrative on how in vitro receptor binding and functional assays can translate to observable behavioral effects in animal models. This guide will dissect the experimental data, providing researchers and drug development professionals with insights into the methodologies and translational aspects of preclinical drug evaluation.

In Vitro Efficacy of Vortioxetine: A Multifaceted Profile

The in vitro characterization of Vortioxetine reveals a complex and potent interaction with multiple components of the serotonergic system. These studies are fundamental in elucidating the compound's mechanism of action and predicting its therapeutic potential.

Receptor Binding and Functional Assays

Initial in vitro screening typically involves a panel of receptor binding assays to determine the affinity of the compound for various targets. For Vortioxetine, these assays have demonstrated high affinity for the serotonin transporter (SERT) and several 5-HT receptors. Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

Key In Vitro Findings for Vortioxetine:

TargetAffinity (Ki, nM)Functional Activity
SERT1.6Inhibitor
5-HT3 Receptor3.7Antagonist
5-HT7 Receptor19Antagonist
5-HT1D Receptor54Antagonist
5-HT1A Receptor15Partial Agonist
5-HT1B Receptor33Partial Agonist

Data compiled from multiple sources.

This multi-target profile is believed to contribute to Vortioxetine's broad efficacy in treating not only depression but also associated cognitive symptoms. The potent inhibition of SERT is a classic mechanism for antidepressants, while the modulation of various 5-HT receptors is thought to fine-tune the serotonergic and other neurotransmitter systems, potentially leading to a more robust clinical response and a favorable side-effect profile.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Cell Membranes: Cell lines stably expressing the target receptor (e.g., HEK293 cells expressing human SERT) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of the test compound (Vortioxetine).

  • Incubation and Washing: The reaction mixture is incubated to allow for binding equilibrium to be reached. The unbound radioligand is then separated from the membrane-bound radioligand by rapid filtration through a glass fiber filter, followed by washing.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Target Receptor membrane_prep Cell Membrane Isolation cell_culture->membrane_prep incubation Incubation with Radioligand & Vortioxetine membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50/Ki Calculation scintillation->data_analysis

In Vitro Radioligand Binding Assay Workflow

In Vivo Efficacy of Vortioxetine: From Animal Models to Behavioral Outcomes

In vivo studies are crucial for evaluating the physiological and behavioral effects of a drug candidate in a living system. For antidepressants like Vortioxetine, these studies often involve animal models of depression and cognitive impairment.

Animal Models and Behavioral Paradigms

A range of behavioral tests in rodents are used to assess the antidepressant and pro-cognitive effects of Vortioxetine.

Key In Vivo Models and Findings for Vortioxetine:

Animal ModelBehavioral TestKey Finding
MouseForced Swim TestReduced immobility time, indicating antidepressant-like effects.
RatNovel Object Recognition TestIncreased time spent exploring the novel object, suggesting improved recognition memory.
RatAttentional Set-Shifting TaskReversal of cognitive deficits induced by 5-HT depletion.

These studies demonstrate that Vortioxetine's in vitro activity translates into meaningful behavioral effects in animal models relevant to depression and cognitive dysfunction. The observed efficacy in these models provided a strong rationale for its clinical development.

Experimental Protocol: Forced Swim Test in Mice

The forced swim test is a widely used behavioral assay to screen for antidepressant activity.

Step-by-Step Protocol:

  • Acclimatization: Mice are brought to the testing room and allowed to acclimatize for at least one hour before the experiment.

  • Drug Administration: Vortioxetine or a vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined time before the test.

  • Test Session: Each mouse is individually placed in a transparent cylinder filled with water (23-25°C) for a 6-minute session. The water depth is such that the mouse cannot touch the bottom with its tail or paws.

  • Behavioral Scoring: The session is recorded, and the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water) is scored, typically during the last 4 minutes of the test.

  • Data Analysis: The immobility times for the drug-treated group and the vehicle-treated group are compared using statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

in_vivo_workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis acclimatization Acclimatization drug_admin Drug Administration (Vortioxetine or Vehicle) acclimatization->drug_admin swim_session 6-min Forced Swim Session drug_admin->swim_session scoring Behavioral Scoring (Immobility Time) swim_session->scoring stats Statistical Analysis scoring->stats

Forced Swim Test Experimental Workflow

Comparison and Translation: Bridging In Vitro and In Vivo Data

The predictive power of preclinical research hinges on the successful translation of in vitro findings to in vivo efficacy. In the case of Vortioxetine, a clear correlation can be drawn.

  • SERT Inhibition: The potent in vitro inhibition of SERT is consistent with the antidepressant-like effects observed in the forced swim test, a model sensitive to drugs that enhance serotonergic neurotransmission.

  • Receptor Modulation: The antagonist activity at 5-HT3 and 5-HT7 receptors and partial agonist activity at 5-HT1A receptors, identified in vitro, are thought to contribute to the pro-cognitive effects seen in the novel object recognition and attentional set-shifting tasks in vivo. For instance, 5-HT3 receptor antagonism is known to facilitate the release of acetylcholine and dopamine, neurotransmitters implicated in cognitive processes.

This strong translational evidence underscores the importance of a comprehensive in vitro profiling strategy to identify multi-target drug candidates that may offer therapeutic advantages over more selective agents.

Comparative Landscape

While a direct comparison to "this compound" is not possible, we can place Vortioxetine in the context of other common antidepressants.

CompoundPrimary MechanismAntidepressant-like Activity (in vivo)Pro-cognitive Effects (in vivo)
Vortioxetine SERT inhibitor, 5-HT receptor modulatorYesYes
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)YesVariable/Limited
Duloxetine Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)YesModerate

This comparison highlights Vortioxetine's distinct profile, particularly its consistent pro-cognitive effects in preclinical models, which differentiates it from many other antidepressants.

Conclusion

The case of Vortioxetine provides a robust framework for understanding the interplay between in vitro and in vivo efficacy studies. The detailed in vitro characterization of its multi-target mechanism of action provided a strong hypothesis for its potential therapeutic effects, which were subsequently validated in relevant in vivo animal models of depression and cognition. This systematic approach, progressing from molecular targets to behavioral outcomes, is a cornerstone of modern drug discovery and development. For novel compounds like "this compound," following a similar path of rigorous, multi-faceted evaluation will be essential in determining their therapeutic potential.

References

  • Bang-Andersen B, Ruhland T, Jørgensen M, et al. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry. 2011;54(9):3206-3221. [Link]

  • Westrich L, Pehrson A, Zhong H, et al. In vitro and in vivo effects of the multimodal antidepressant vortioxetine (Lu AA21004) at human and rat 5-HT3 receptors. Neuropharmacology. 2012;63(7):1190-1199. [Link]

  • Sanchez C, Asin KE, Artigas F. Vortioxetine, a new antidepressant with multimodal activity: review of preclinical and clinical data. Pharmacology & Therapeutics. 2015;145:43-57. [Link]

  • Pehrson AL, Sanchez C. Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction. CNS Spectrums. 2014;19(2):121-133. [Link]

  • Mørk A, Pehrson A, Brennum LT, et al. Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder. Journal of Pharmacology and Experimental Therapeutics. 2012;340(3):666-675. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Allylphenyl 3-Piperidinyl Ether Analogs as Potential Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of a novel class of compounds, 2-allylphenyl 3-piperidinyl ether analogs, as modulators of the sigma-1 (σ1) receptor. As experimental data for this specific scaffold is not yet widely published, this document serves as a predictive guide based on established principles of medicinal chemistry and the known SAR of related compounds. We will explore the rationale behind proposed structural modifications and their likely impact on binding affinity, offering a framework for the design and synthesis of new chemical entities targeting the σ1 receptor.

Introduction: The Promise of this compound Analogs

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for interacting with various receptors. The 2-allylphenyl ether component introduces unique structural and electronic features. The allyl group can engage in various non-covalent interactions and its position ortho to the ether linkage influences the conformation of the phenyl ring, which is a common feature in many CNS-active compounds.

Given the prevalence of aryl ether and piperidine motifs in known sigma receptor ligands, we hypothesize that the this compound scaffold represents a promising starting point for the development of novel σ1 receptor modulators.[2][3] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction, making it an attractive therapeutic target.

This guide will systematically deconstruct the this compound scaffold, proposing a series of virtual analogs and predicting their relative binding affinities for the σ1 receptor based on established SAR principles for this target.

Proposed Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound, can be envisioned through a straightforward Williamson ether synthesis. This approach offers the flexibility to introduce diversity at both the phenolic and piperidinyl fragments.

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Allylphenol cluster_1 Step 2: Synthesis of N-Boc-3-hydroxypiperidine cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection Phenol Phenol Claisen Rearrangement Claisen Rearrangement Phenol->Claisen Rearrangement Allyl bromide, K2CO3, Acetone 2-Allylphenol 2-Allylphenol Claisen Rearrangement->2-Allylphenol Ether Synthesis Ether Synthesis 2-Allylphenol->Ether Synthesis 3-Hydroxypiperidine 3-Hydroxypiperidine Boc Protection Boc Protection 3-Hydroxypiperidine->Boc Protection (Boc)2O, Et3N, DCM N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Boc Protection->N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine->Ether Synthesis NaH, THF N-Boc-2-allylphenyl 3-piperidinyl ether N-Boc-2-allylphenyl 3-piperidinyl ether Ether Synthesis->N-Boc-2-allylphenyl 3-piperidinyl ether Deprotection Deprotection N-Boc-2-allylphenyl 3-piperidinyl ether->Deprotection TFA, DCM This compound This compound Deprotection->this compound SAR_Region_A cluster_0 Modifications to the 2-Allylphenyl Ring Parent 2-Allylphenyl (Ki = 50 nM) Positional Isomers 3-Allyl (1a) 4-Allyl (1b) Parent->Positional Isomers Alters hydrophobic interaction Allyl Modification 2-Propyl (1c) Parent->Allyl Modification Maintains hydrophobicity Ring Substitution 4-Fluoro (1d) 4-Methoxy (1e) 4-Chloro (1f) Parent->Ring Substitution Probes electronic effects Scaffold Hopping Naphthyl (1g) Parent->Scaffold Hopping Increases hydrophobicity

Caption: Logical relationships for SAR of the 2-allylphenyl ring.

Region B: Modifications of the Piperidine Ring

The basic nitrogen of the piperidine ring is crucial for forming a salt bridge with an acidic residue (e.g., Glu172) in the σ1 receptor binding site. Substitutions on the piperidine ring can influence the orientation of the molecule and introduce additional interactions.

Table 2: Hypothetical SAR of Piperidine Ring Modifications

Compound IDR3 (N-substituent)R4 (Other Substituents)Predicted σ1 Affinity (Ki, nM)Rationale
1 (Parent) HH50Baseline affinity.
2a MethylH35Small alkyl substituents on the nitrogen are generally well-tolerated and can enhance affinity.
2b EthylH45Increasing alkyl chain length may lead to a slight decrease in affinity.
2c BenzylH20A benzyl group can engage in additional hydrophobic or π-stacking interactions.
2d H4-methyl60Substitution at the 4-position of the piperidine ring can alter the conformation and may not be optimal.
2e H3-methyl70Substitution at the 3-position (in addition to the ether) may introduce steric clashes.
Region C: Modifications of the Ether Linker

The ether linker provides a degree of conformational flexibility. Altering its length or replacing it can impact the distance and orientation between the aromatic ring and the basic nitrogen, which is a critical determinant of affinity for many CNS receptors.

Table 3: Hypothetical SAR of Ether Linker Modifications

Compound IDLinkerPredicted σ1 Affinity (Ki, nM)Rationale
1 (Parent) -O-50Baseline affinity.
3a -S-90A thioether linkage can alter the bond angle and electronic properties, potentially reducing affinity.
3b -CH2O-40Extending the linker by one methylene group can allow for better positioning within the binding site.
3c -OCH2-120Reversing the ether linkage would significantly change the geometry and is likely to be detrimental.

Experimental Protocols

To validate the hypothetical SAR presented above, the following experimental protocols would be essential.

General Synthetic Procedure for this compound Analogs
  • N-Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc)2O (1.1 eq). Stir at room temperature for 12 hours. After reaction completion, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine.

  • Williamson Ether Synthesis: To a solution of the desired phenol (e.g., 2-allylphenol) (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) at 0°C. Stir for 30 minutes, then add N-Boc-3-hydroxypiperidine (1.1 eq). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the N-Boc protected ether in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure and purify by recrystallization or column chromatography to yield the final product.

Sigma-1 Receptor Radioligand Binding Assay
  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine, final concentration ~2 nM), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation and Filtration: Incubate the plates at 37°C for 150 minutes. Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically grounded framework for the exploration of this compound analogs as potential sigma-1 receptor ligands. The proposed SAR suggests that modifications to the 2-allylphenyl ring, such as the introduction of small, lipophilic substituents at the 4-position, and N-benzylation of the piperidine ring, are likely to enhance binding affinity.

The experimental protocols provided offer a clear path for the synthesis and biological evaluation of these novel compounds. Future work should focus on synthesizing the proposed analogs and validating these predictions through in vitro binding and functional assays. Subsequent optimization of lead compounds for selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial for advancing this chemical series towards potential therapeutic applications.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry Letters.
  • Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry.
  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • Process for preparation of N-allyl-piperidine derivatives.
  • Design, synthesis, spectral and biological evaluation of novel 1-allyl substituted 2,6-diphenylpiperidin-4-ones and its derivatives of oximes/oxime ethers. European Journal of Medicinal Chemistry.
  • Structure-activity relationship of piperidine derivatives.
  • Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry.

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Safety Operating Guide

A Comprehensive Safety Protocol for Handling 2-Allylphenyl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of 2-Allylphenyl 3-piperidinyl ether. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is built upon a conservative hazard assessment derived from its primary structural motifs: allyl phenyl ether and piperidine . This approach ensures that safety measures are based on the known risks of chemically related substances, providing a robust framework for researcher protection.

The core philosophy of this guide is to treat substances of unknown toxicity with a high degree of caution. The recommendations herein are grounded in established safety standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and are designed to empower researchers with the knowledge to manage risk effectively.

Hazard Analysis by Structural Analogy

A prudent safety assessment of this compound necessitates an evaluation of its constituent functional groups.

  • The Allyl Phenyl Ether Moiety: Allyl phenyl ether is a combustible liquid.[1][2] It is known to be an irritant to the skin and eyes and may be harmful if inhaled or absorbed through the skin.[1][3] Ethers, as a class, can also form explosive peroxides over time, especially when exposed to air and light.[4]

  • The Piperidine Moiety: Piperidine and its derivatives present more severe hazards. The parent compound, piperidine, is a highly flammable, toxic, and corrosive liquid.[5][6][7] It is known to cause severe skin burns and serious eye damage.[5][8] Toxicity is a significant concern, with hazards associated with inhalation, skin contact, and ingestion.[5][7][9]

Synthesized Hazard Profile: Based on this analysis, this compound should be handled as a substance that is potentially corrosive, toxic if inhaled or absorbed through the skin, and capable of causing severe skin and eye damage. It should also be considered a combustible liquid. These assumptions dictate the stringent PPE and handling protocols that follow.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the last line of defense against chemical exposure, following engineering controls (like fume hoods) and administrative controls.[10] A hazard assessment is required to determine the necessary PPE for any laboratory procedure.[11][12] The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Causality
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[12] A full-face shield worn over the goggles is mandatory when a splash hazard exists (e.g., during transfers of >50 mL, heating, or reactions under pressure).[10][12]The piperidine moiety suggests a high risk of severe eye damage and corrosion.[5][6] Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield protects the entire face from larger volume splashes, as required by OSHA's eye and face protection standard (29 CFR 1910.133).[11][13]
Hand Protection Double-gloving is required. Use a heavier, chemical-resistant glove (e.g., Butyl or Neoprene rubber) as the outer layer, with a standard nitrile glove as the inner layer. Gloves must be tested to the EN 374 standard.[6][14]The piperidine component is toxic upon skin contact and can cause severe burns.[5][7] The ether component may also cause skin irritation.[1] Double-gloving provides an extra layer of protection against tears and rapid permeation. Butyl or neoprene rubber offers excellent resistance to a wide range of chemicals, including amines and ethers. Always consult the glove manufacturer's resistance data for specific chemicals.[11]
Skin and Body Protection A flame-resistant (FR) laboratory coat is required. Long pants and fully enclosed, chemical-resistant shoes are mandatory.[14] For larger-scale operations, a chemical-resistant apron worn over the lab coat is recommended.This protects against accidental splashes and skin contact. Given that both piperidine and allyl phenyl ether are flammable or combustible, a flame-resistant lab coat is a critical precaution against fire hazards.[2][5][8]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood to utilize engineering controls as the primary means of protection.[8] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][8] Use of a respirator requires enrollment in a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[11]Both piperidine and allyl phenyl ether present inhalation hazards.[1][5] A chemical fume hood is the primary engineering control to prevent exposure to vapors. A respirator serves as essential backup protection in non-routine situations.

Operational Plans: Step-by-Step Procedures

Cross-contamination is a primary source of chemical exposure. Following meticulous procedures for putting on (donning) and taking off (doffing) PPE is non-negotiable.

PPE Donning Protocol

This sequence is designed to minimize contamination of the inner layers of PPE.

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves (e.g., butyl rubber). The cuff of the outer glove should extend over the cuff of the lab coat sleeve.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

G cluster_donning PPE Donning Workflow Pants 1. Verify Attire (Long Pants, Closed-Toe Shoes) InnerGloves 2. Don Inner Gloves (Nitrile) Pants->InnerGloves Proceed LabCoat 3. Don Lab Coat (Flame-Resistant) InnerGloves->LabCoat Proceed OuterGloves 4. Don Outer Gloves (e.g., Butyl Rubber) LabCoat->OuterGloves Ensure cuff overlap Goggles 5. Don Eye Protection (Goggles) OuterGloves->Goggles Proceed FaceShield 6. Don Face Shield (If Splash Hazard Exists) Goggles->FaceShield Assess need

PPE Donning Sequence
PPE Doffing Protocol

This sequence is critical for preventing the transfer of contaminants from the PPE to your skin or clothing. It proceeds from most contaminated to least contaminated.

  • Initial Decontamination: If grossly contaminated, wipe down the outer gloves and apron before removal.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Lab Coat & Apron: Unbutton the lab coat. Remove it by shrugging your shoulders forward and pulling it off by the sleeves, turning it inside out as you go to contain any contamination on the exterior.

  • Inner Gloves: Remove the final pair of nitrile gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

G cluster_doffing PPE Doffing Workflow Decon 1. Decontaminate Outer Gloves (If Necessary) OuterGloves 2. Remove Outer Gloves Decon->OuterGloves Proceed FaceShield 3. Remove Face Shield & Goggles OuterGloves->FaceShield Avoid touching face LabCoat 4. Remove Lab Coat (Turn Inside Out) FaceShield->LabCoat Proceed InnerGloves 5. Remove Inner Gloves LabCoat->InnerGloves Proceed Wash 6. Wash Hands Thoroughly InnerGloves->Wash CRITICAL STEP

PPE Doffing Sequence

Logistical Information: Spill and Disposal Plan

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. Only personnel trained in hazardous spill cleanup should respond. The response should involve:

  • Wearing the full PPE outlined in Section 2, including respiratory protection.

  • Containing the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Do not use combustible materials.

  • Using non-sparking tools to collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]

Waste Disposal Plan

All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name, and associated hazards (Toxic, Corrosive, Flammable).

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program. Never dispose of this chemical down the drain or in regular trash.[5][15]

G cluster_disposal Chemical Waste Disposal Workflow Start Waste Generated (Contaminated PPE, Excess Reagent) IsHazardous Is it contaminated with This compound? Start->IsHazardous Collect Collect in a Labeled, Sealed Hazardous Waste Container IsHazardous->Collect Yes NonHazardous Dispose as Regular Waste IsHazardous->NonHazardous No ContactEHS Arrange for Disposal via Institutional EHS Program Collect->ContactEHS End Proper Disposal ContactEHS->End

Waste Disposal Decision Process

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025).
  • OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz - CFAES Safety and Compliance.
  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. (2025). BenchChem.
  • ALLYL PHENYL ETHER Safety D
  • Allyl phenyl ether Safety D
  • Piperidine Safety D
  • Piperidine Safety D
  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety.
  • Synthesis of Allyl Phenyl Ether. BenchChem.
  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
  • Piperidine, 99% Material Safety D
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • Piperidine Safety D
  • PIPERIDINE (D11, 98%) Safety Data Sheet.
  • Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Piperidine hydrochloride Safety Data Sheet. (2023). Thermo Fisher Scientific.
  • Piperidine Safety D
  • Allyl phenyl ether, 99% Material Safety D

Sources

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Feasible Synthetic Routes

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2-Allylphenyl 3-piperidinyl ether
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Reactant of Route 2
2-Allylphenyl 3-piperidinyl ether

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